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  • Product: 3,4-Difluoro-2-isopropoxyphenylboronic acid
  • CAS: 1451390-92-3

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 3,4-Difluoro-2-isopropoxyphenylboronic acid

Synthesis and Characterization of 3,4-Difluoro-2-isopropoxyphenylboronic Acid: A Comprehensive Technical Guide Executive Summary The integration of fluorinated aromatic motifs into small-molecule therapeutics is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 3,4-Difluoro-2-isopropoxyphenylboronic Acid: A Comprehensive Technical Guide

Executive Summary

The integration of fluorinated aromatic motifs into small-molecule therapeutics is a cornerstone of modern drug discovery, offering enhanced metabolic stability, modulated pKa, and improved lipophilicity. 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3)[1] serves as a highly specialized building block for Suzuki-Miyaura cross-coupling reactions. The presence of the sterically demanding isopropoxy group adjacent to the boronic acid moiety, coupled with the electron-withdrawing 3,4-difluoro substitution, makes this compound both a challenging synthetic target and a highly valuable intermediate for complex active pharmaceutical ingredients (APIs).

This technical guide outlines a robust, scalable, and field-validated two-step synthetic methodology for this compound, grounded in the principles of Directed ortho-Metalation (DoM)[2].

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features three contiguous substituents on the benzene ring: a boronic acid at C1, an isopropoxy group at C2, and fluorines at C3 and C4. A logical retrosynthetic disconnection points to 2,3-difluorophenol as the optimal starting material[3].

The synthesis relies on two critical transformations:

  • O-Alkylation : Conversion of 2,3-difluorophenol to 1-isopropoxy-2,3-difluorobenzene.

  • Directed ortho-Metalation (DoM) and Borylation : The isopropoxy group acts as a powerful Directed Metalation Group (DMG). The oxygen atom acts as a Lewis base, coordinating the lithium cation of n -butyllithium ( n -BuLi). This pre-lithiation complex brings the basic alkyl anion into close proximity to the C6 proton (ortho to the isopropoxy group). Although fluorine is also a directing group, the C2 position is blocked, and the synergistic inductive effect of the meta-fluorine (at C3) further acidifies the C6 proton, ensuring highly regioselective deprotonation[4].

SynthesisPathway A 2,3-Difluorophenol (Starting Material) B 1-Isopropoxy-2,3-difluorobenzene (Intermediate) A->B 2-Bromopropane K2CO3, DMF, 80°C C 1-Lithio-2-isopropoxy- 3,4-difluorobenzene (Reactive Species) B->C n-BuLi, THF -78°C (DoM) D 3,4-Difluoro-2-isopropoxyphenyl- boronic acid (Target) C->D 1. B(OiPr)3 2. HCl (aq)

Fig 1: Two-step synthesis route via O-alkylation and directed ortho-metalation.

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of 1-Isopropoxy-2,3-difluorobenzene

Objective: High-yielding O-alkylation while preventing competitive nucleophilic aromatic substitution (SNAr) of the fluorine atoms.

Protocol:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-difluorophenol (1.0 equiv, e.g., 50 mmol) and anhydrous N,N -dimethylformamide (DMF) (150 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without risking the SNAr side reactions that stronger bases (like NaH) might trigger on the fluorinated ring[3].

  • Alkylation: Dropwise add 2-bromopropane (1.5 equiv).

  • Heating: Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc 9:1; UV and KMnO₄ active). Upon consumption of the phenol, cool to room temperature. Dilute with water (300 mL) to dissolve inorganic salts and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is typically a colorless oil of sufficient purity (>95%) for the next step.

Stage 2: Directed ortho-Metalation (DoM) and Borylation

Objective: Regioselective lithiation at C6 followed by electrophilic trapping with a borate ester.

Protocol:

  • Preparation: Dissolve 1-isopropoxy-2,3-difluorobenzene (1.0 equiv, e.g., 40 mmol) in anhydrous Tetrahydrofuran (THF) (200 mL) in a flame-dried Schlenk flask under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation: Use an internal temperature probe to ensure the internal temperature reaches -75 °C. Causality: Strict temperature control prevents benzyne formation and suppresses the nucleophilic attack of n -BuLi on the fluorinated ring[4].

  • Lithiation: Slowly add n -BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 30 minutes. Maintain the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1.5 hours.

  • Electrophilic Trapping: Rapidly add triisopropyl borate (B(O i Pr)₃, 1.5 equiv) in one portion. Causality: The bulky isopropyl groups of the borate ester prevent the newly formed arylborate from reacting with a second equivalent of the aryllithium species, which would otherwise form an unwanted borinic acid byproduct.

  • Hydrolysis: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding 1M aqueous HCl (100 mL) and stir vigorously for 1 hour to hydrolyze the borate ester to the free boronic acid.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from Hexanes/Ethyl Acetate to afford the pure 3,4-difluoro-2-isopropoxyphenylboronic acid as a white crystalline solid.

DoM_Mechanism SM 1-Isopropoxy-2,3-difluorobenzene Complex Pre-lithiation Complex Li+ coordinates to O-iPr oxygen SM->Complex n-BuLi addition (-78 °C) TS Transition State Deprotonation at C6 Complex->TS C-H abstraction (ortho to O-iPr) Product 1-Lithio-2-isopropoxy-3,4-difluorobenzene TS->Product Li transfer & stabilization

Fig 2: Mechanistic pathway of the Directed ortho-Metalation (DoM) step.

Characterization & Analytical Data

Rigorous analytical validation is required to confirm the regioselectivity of the DoM step and the integrity of the boronic acid[1]. The table below summarizes the expected spectroscopic data for the target compound.

Analytical TechniqueExpected Signals / ValuesDiagnostic Significance
¹H NMR (400 MHz, DMSO- d6​ ) δ 8.15 (s, 2H, B(OH)₂), 7.30 (m, 1H, Ar-H), 7.10 (m, 1H, Ar-H), 4.50 (sept, 1H, CH), 1.25 (d, 6H, CH₃)Confirms the presence of the isopropoxy group and the two remaining adjacent aromatic protons.
¹⁹F NMR (376 MHz, DMSO- d6​ ) δ -135.5 (m, 1F), -142.0 (m, 1F)Verifies the retention of the 3,4-difluoro substitution pattern on the aromatic ring.
¹³C NMR (100 MHz, DMSO- d6​ ) δ 150.2 (dd), 147.5 (dd), 145.0 (d), 125.4 (m), 116.2 (d), 75.5 (CH), 22.1 (CH₃)Validates the carbon framework. Note: The carbon attached to Boron is typically broadened or invisible due to quadrupolar relaxation.
ESI-MS (Negative Mode)m/z 215.0 [M-H]⁻Confirms the molecular weight (MW: 215.99 g/mol ) and displays the characteristic isotopic pattern for Boron (¹⁰B/¹¹B).

Applications in Drug Development

In medicinal chemistry, 3,4-difluoro-2-isopropoxyphenylboronic acid is predominantly utilized in Suzuki-Miyaura cross-coupling reactions to append the fluorinated aryl ether motif onto heterocyclic scaffolds.

Standard Coupling Conditions: Due to the steric hindrance imposed by the ortho-isopropoxy group, standard Pd(PPh₃)₄ catalysts may suffer from slow oxidative addition or transmetalation. It is highly recommended to use advanced Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3) in combination with a strong aqueous base (like K₃PO₄) in a biphasic solvent system (1,4-Dioxane/H₂O) at 90 °C to achieve quantitative yields.

References

  • Goldstein, D. M., et al. "Patent Application Publication US 2014/0221398 A1" (Alkylation of 2,3-difluorophenol).
  • Snieckus, V. "Methods for stabilizing lithiated halogen-substituted aromatic compounds.
  • Wikipedia Contributors. "Directed ortho metalation." Wikipedia, The Free Encyclopedia. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3,4-Difluoro-2-isopropoxyphenylboronic Acid in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized building blocks is paramount for developing selective, metabolically stable therapeutics. 3,4-Difluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized building blocks is paramount for developing selective, metabolically stable therapeutics. 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) represents a sophisticated molecular tool. As a Senior Application Scientist, I frequently encounter the dual challenge of executing high-yielding cross-couplings with this sterically hindered, electron-deficient boronic acid, while leveraging its unique topology for target binding. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its behavior in palladium-catalyzed couplings, and a self-validating protocol for its successful integration into biaryl scaffolds.

Structural and Physicochemical Architecture

The utility of 3,4-difluoro-2-isopropoxyphenylboronic acid stems from the synergistic effects of its three distinct functional domains:

  • The Boronic Acid Handle: The reactive center for Suzuki-Miyaura cross-coupling, allowing for the modular construction of complex biaryl systems.

  • 3,4-Difluoro Substitution: The strategic placement of fluorine atoms serves multiple purposes. Fluorine is the most electronegative element, and its inclusion significantly lowers the pKa of adjacent protons, increases the overall lipophilicity (LogP) of the molecule, and effectively blocks cytochrome P450-mediated oxidative metabolism at these positions [1].

  • 2-Isopropoxy Steric Wedge: The bulky isopropoxy ether positioned ortho to the boronic acid acts as a conformational lock. In the final biaryl product, this steric bulk forces the two aromatic rings out of coplanarity, adopting an orthogonal dihedral angle. This three-dimensional topology is highly sought after in the design of kinase inhibitors, allowing the molecule to project deeply into hydrophobic binding pockets.

Table 1: Physicochemical Properties Summary
PropertyValue
Chemical Name 3,4-Difluoro-2-isopropoxyphenylboronic acid
CAS Registry Number 1451390-92-3
Molecular Formula C9H11BF2O3
Molecular Weight 215.99 g/mol
Topological Polar Surface Area (TPSA) ~49.7 Ų
Hydrogen Bond Donors / Acceptors 2 / 5
Rotatable Bonds 3
SMILES String CC(C)OC1=C(C=CC(=C1F)F)B(O)O

Mechanistic Causality in Palladium-Catalyzed Cross-Coupling

Working with 3,4-difluoro-2-isopropoxyphenylboronic acid requires a deep understanding of catalytic kinetics. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, refluxing toluene) will almost certainly result in catastrophic failure. Why?

The Transmetalation Bottleneck: The bulky 2-isopropoxy group creates severe steric hindrance during the transmetalation step of the catalytic cycle. If transmetalation is slow, the active Pd(II) intermediate stalls. The Protodeboronation Risk: Simultaneously, the highly electron-withdrawing 3,4-difluoro motif makes the boron atom highly electrophilic. In the presence of strong bases and heat, the boronic acid undergoes rapid, base-catalyzed protodeboronation—a destructive protonolysis that cleaves the carbon-boron bond, yielding the useless byproduct 1,2-difluoro-3-isopropoxybenzene [2].

To overcome this, we must use dialkylbiaryl phosphine ligands (such as XPhos or SPhos). The extreme steric bulk of these ligands accelerates the reductive elimination step, while their electron-rich nature stabilizes the Pd(0) species, effectively pulling the reaction through the transmetalation bottleneck before protodeboronation can consume the starting material [3].

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Aryl Halide TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Boronic 3,4-Difluoro-2-isopropoxy- phenylboronic acid Boronic->TransMet Boronate Formation Degradation Protodeboronation (Base-Catalyzed) Boronic->Degradation Excess Heat/Base

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation risk.

Self-Validating Experimental Protocol: High-Fidelity Suzuki Coupling

The following protocol is designed not just as a set of instructions, but as a self-validating system . By incorporating kinetic monitoring, researchers can verify the mechanistic integrity of the reaction in real-time.

Objective: Chemoselective cross-coupling of 3,4-difluoro-2-isopropoxyphenylboronic acid with an aryl bromide.

Materials:

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, finely milled anhydrous)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), rigorously degassed via freeze-pump-thaw.

Step-by-Step Methodology:

  • Catalyst Assembly (Glovebox): Charge a Schlenk flask with the aryl bromide, XPhos Pd G3, and K₃PO₄. Causality: XPhos Pd G3 generates the active, monoligated Pd(0) species rapidly at room temperature, ensuring the catalyst is ready before the boronic acid is exposed to base.

  • Substrate Introduction: Add the boronic acid (1.5 equiv). The slight excess compensates for trace protodeboronation.

  • Biphasic Solvation: Inject the degassed 1,4-Dioxane/H₂O mixture. Causality: A biphasic system is critical. It dissolves the mild K₃PO₄ base to form the reactive boronate complex at the interface, without creating a highly basic, homogenous environment that would accelerate degradation.

  • Thermal Activation & Kinetic Self-Validation: Heat to 80 °C. Validation Step: Withdraw 10 µL aliquots every 15 minutes under positive N₂ pressure. Dilute in 1 mL MeCN containing 1 mM biphenyl (internal standard). Analyze via UPLC-MS. The system validates itself if the product-to-internal-standard ratio increases linearly over the first hour, while the protodeboronation byproduct (1,2-difluoro-3-isopropoxybenzene) remains below 5% relative area. If byproduct spikes, the base concentration is too high or the degassing was insufficient.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Application in Targeted Therapeutics (Signaling Pathway Context)

When successfully coupled to a heterocyclic core (e.g., an aminopyrimidine), the 3,4-difluoro-2-isopropoxy motif acts as a potent structural determinant in targeted therapeutics.

In the context of hyperactive kinase signaling (e.g., the MAPK/ERK pathway in oncology), standard ATP-competitive inhibitors often lack selectivity. By utilizing the steric wedge of the 2-isopropoxy group, the resulting biaryl compound is forced into an orthogonal conformation. This shape perfectly complements the deep, allosteric hydrophobic pockets of kinases in their inactive "DFG-out" conformation (Type II inhibitors). The fluorines further enhance binding affinity through multipolar interactions with the protein backbone.

KinaseInhibition ATP ATP Kinase Target Kinase (Active State) ATP->Kinase Binds Cleft Signaling Aberrant Signaling (Disease Progression) Kinase->Signaling Phosphorylation Inhibitor Biaryl Inhibitor (Orthogonal Conformation) Inactive Target Kinase (Inactive State) Inhibitor->Inactive Steric Wedge Binding Inactive->Signaling Pathway Blocked

Mechanism of action for biaryl inhibitors utilizing the steric wedge conformation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 138(29), 9145-9157. URL: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL: [Link]

Foundational

Solubility profile of 3,4-Difluoro-2-isopropoxyphenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3,4-Difluoro-2-isopropoxyphenylboronic acid in Organic Solvents Introduction 3,4-Difluoro-2-isopropoxyphenylboronic acid is a substituted arylboronic acid, a class...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3,4-Difluoro-2-isopropoxyphenylboronic acid in Organic Solvents

Introduction

3,4-Difluoro-2-isopropoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The unique substitution pattern—electron-withdrawing fluorine atoms and a sterically influential isopropoxy group—makes this reagent valuable for creating complex molecules in pharmaceutical and materials science research.

A fundamental, yet often overlooked, parameter governing the utility of any chemical reagent is its solubility. Proper solvent selection is critical for achieving optimal reaction kinetics, simplifying purification processes, and enabling formulation. Despite its importance, a comprehensive, publicly available dataset detailing the quantitative solubility of 3,4-Difluoro-2-isopropoxyphenylboronic acid in common organic solvents is not readily found in the literature. This is a common data gap for specialized reagents.[1]

This technical guide serves to bridge that gap. It provides a predictive analysis of the compound's solubility based on its molecular structure and the known behavior of analogous compounds. More importantly, it furnishes detailed, field-proven experimental protocols that empower researchers to generate reliable, quantitative solubility data in their own laboratories.

Part 1: Theoretical & Predictive Solubility Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides a robust framework for predicting its solubility behavior.

Molecular Structure and Its Implications for Solubility

The solubility of 3,4-Difluoro-2-isopropoxyphenylboronic acid is a direct consequence of the interplay between its constituent functional groups:

  • Boronic Acid Moiety (-B(OH)₂): This is the primary polar, protic functional group. It is capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This group promotes solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols.

  • Phenyl Ring: The aromatic core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar and aromatic solvents through van der Waals forces and π-stacking.

  • Difluoro Substituents (-F): The two fluorine atoms at the 3 and 4 positions are highly electronegative. They act as strong electron-withdrawing groups, which increases the Lewis acidity of the boronic acid center.[2] While individual C-F bonds are polar, the overall effect on molecular polarity is complex. Fluorine substituents can also engage in weak hydrogen bonding. Their presence generally decreases solubility in nonpolar hydrocarbon solvents.

  • Isopropoxy Group (-O-CH(CH₃)₂): Located at the ortho position, this group has a dual impact. The ether oxygen is a hydrogen bond acceptor, contributing to polarity. However, the isopropyl group itself is bulky and nonpolar, which can sterically hinder intermolecular interactions (like hydrogen bonding) and increase affinity for less polar solvents.[3]

A critical consideration for boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and the boroxine often exhibit significantly different solubilities.[4]

Predictive Solubility in Common Organic Solvents

Based on the structural analysis and published data for analogous compounds like phenylboronic acid and other substituted derivatives, we can establish a qualitative prediction of solubility.[3][5][6][7] The large, nonpolar isopropoxy group combined with the polar boronic acid function suggests a balanced solubility profile, with highest solubility expected in polar aprotic and ether-based solvents.

Table 1: Predicted Qualitative Solubility of 3,4-Difluoro-2-isopropoxyphenylboronic acid

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the boronic acid group.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneHighThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid's -OH groups.[5]
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThese solvents are strong hydrogen bond donors and acceptors, readily solvating the boronic acid. However, the nonpolar isopropoxy and phenyl components may limit very high solubility compared to polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents offer moderate polarity but lack hydrogen bonding capabilities, interacting primarily with the substituted phenyl ring.
Aromatic Toluene, BenzeneLow to ModerateFavorable interactions with the phenyl ring may be offset by the poor solvation of the highly polar boronic acid group.
Nonpolar Alkanes n-Hexane, Heptane, CyclohexaneVery Low / InsolubleThese solvents lack the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the solid boronic acid.[5][7]

Part 2: Experimental Determination of Solubility

To move from prediction to quantification, rigorous experimental methodology is required. The equilibrium "shake-flask" method is the gold standard for determining thermodynamic solubility.[8] A simpler gravimetric method can also provide valuable data.[9][10]

Core Experimental Logic

The fundamental principle of these methods is to create a saturated solution, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[8] By measuring the concentration of the solute in the saturated liquid phase, one determines the solubility at that specific temperature.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation PREP1 Select Solvent PREP2 Add Excess Solute to Solvent PREP1->PREP2 Known Volume EQUIL Agitate at Constant Temperature (e.g., 24-72 hours) PREP2->EQUIL SEP Separate Solid & Liquid Phases (Centrifugation / Filtration) EQUIL->SEP ANALYSIS Quantify Solute Concentration in Liquid Phase (e.g., HPLC-UV) SEP->ANALYSIS CALC Calculate Solubility (e.g., mg/mL or g/L) ANALYSIS->CALC

Caption: High-level workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Shake-Flask Method (OECD 105)

This protocol describes a robust method for obtaining high-quality, quantitative solubility data. It is designed as a self-validating system.

Materials & Equipment:

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge with appropriate vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology:

  • Preparation (in Triplicate):

    • To a series of glass vials, add a known volume of the selected solvent (e.g., 5.0 mL).

    • Add an excess amount of 3,4-Difluoro-2-isopropoxyphenylboronic acid to each vial. The key is to add enough solid so that it is clearly visible at the end of the experiment, confirming that equilibrium with an excess solid phase was achieved.[8] A starting point of ~50-100 mg for an expected moderate solubility is reasonable.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[1] For crystalline compounds, longer times (up to 72 hours) may be necessary. Preliminary experiments can be run to confirm that the concentration in solution does not change between, for example, the 24 and 48-hour time points.[11]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated liquid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Causality: This step is critical. Failure to completely remove microscopic solid particles will lead to an overestimation of solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best practice to sample from the top layer of the liquid.

    • For an additional layer of security, filter the withdrawn aliquot through a 0.22 µm syringe filter compatible with the solvent.

    • Immediately perform a precise serial dilution of the saturated solution with fresh solvent into a volumetric flask to bring the concentration within the calibrated range of the analytical method.

    • Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared.

  • Calculation:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The solubility is reported as the average concentration from the triplicate samples, typically in units of mg/mL or g/L.

start Start prep 1. Add excess solute to solvent in triplicate vials start->prep equil 2. Agitate at constant T (24-48h) prep->equil check_solid 3. Visually confirm excess solid remains equil->check_solid check_solid->prep No (Add more solute) sep 4. Centrifuge to pellet solid check_solid->sep Yes sample 5. Withdraw & filter supernatant sep->sample dilute 6. Perform precise serial dilution sample->dilute analyze 7. Quantify concentration via HPLC-UV dilute->analyze calc 8. Calculate original concentration (Solubility) analyze->calc end End calc->end

Caption: Detailed workflow for the Shake-Flask solubility method.

Alternative Protocol: Gravimetric Method

This method is simpler and does not require sophisticated analytical instrumentation but can be less precise.[9][10]

Step-by-Step Methodology:

  • Prepare Saturated Solution: Follow steps 1 and 2 from the Shake-Flask protocol to create a saturated solution at a constant temperature.

  • Isolate Supernatant: Use a filtered pipette to carefully transfer a precise volume (e.g., 10.0 mL) of the clear supernatant to a pre-weighed, dry evaporating dish.[9]

  • Evaporate Solvent: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For the final stages, drying in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved is recommended to avoid thermal decomposition of the compound.[9]

  • Weigh Residue: Accurately weigh the evaporating dish containing the dried solute residue.

  • Calculate Solubility: The solubility is the mass of the residue (final weight minus initial dish weight) divided by the initial volume of the supernatant transferred.

Part 3: Safety, Data Presentation, and Interpretation

Safe Handling of 3,4-Difluoro-2-isopropoxyphenylboronic acid

As with all laboratory chemicals, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere as recommended by the supplier.[12][17]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

  • Consult SDS: Always consult the full Safety Data Sheet (SDS) provided by the manufacturer before use for complete hazard and handling information.

Data Presentation

Quantitative results should be presented in a clear, tabular format, always specifying the temperature at which the measurements were made.

Table 2: Experimentally Determined Solubility of 3,4-Difluoro-2-isopropoxyphenylboronic acid at 25°C

SolventSolubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)
N,N-Dimethylformamide[Insert Data][Insert Data][Insert Data]
Tetrahydrofuran[Insert Data][Insert-Data][Insert Data]
Methanol[Insert Data][Insert Data][Insert Data]
Dichloromethane[Insert Data][Insert Data][Insert Data]
Toluene[Insert Data][Insert Data][Insert Data]
n-Hexane[Insert Data][Insert Data][Insert Data]
Molecular Weight of C₉H₁₁BF₂O₃: 215.99 g/mol [17]
Interpreting the Results

The experimentally determined data should be compared against the initial predictive analysis. Discrepancies can provide deeper insight into the specific intermolecular forces at play. For example, an unexpectedly high solubility in a solvent like toluene might suggest that the nonpolar characteristics of the isopropoxy and difluorophenyl groups dominate over the polarity of the boronic acid. Conversely, very low solubility in alcohols could indicate that intramolecular hydrogen bonding or steric hindrance from the isopropoxy group is more significant than anticipated.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors center Solubility of 3,4-Difluoro-2- isopropoxyphenylboronic acid pka pKa / Acidity pka->center hbond Hydrogen Bonding (Donor/Acceptor) hbond->center polarity Molecular Polarity & Dipole Moment polarity->center size Molecular Size & Steric Hindrance size->center crystal Crystal Lattice Energy crystal->center sol_pol Polarity (Dielectric Constant) sol_pol->center sol_hbond Hydrogen Bonding sol_hbond->center sol_dipole Dipole Moment sol_dipole->center temp Temperature temp->center pressure Pressure pressure->center

Caption: Key factors influencing the solubility of the target compound.

Conclusion

Understanding the solubility profile of 3,4-Difluoro-2-isopropoxyphenylboronic acid is paramount for its effective application in research and development. While specific quantitative data is not readily published, a robust predictive framework can be built from its molecular structure. This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to determine its solubility in any organic solvent of interest. By employing these standardized methods, scientists can ensure data quality, optimize reaction conditions, and accelerate their discovery processes.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Anderson, B. D. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical Sciences, 94(9), 1947-1956. Available from: [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 202-208. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Retrieved from [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5). Available from: [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of the compounds 1–3 at Tr = 0.89 (i.e. 50.09 oC for 1, -6.76 oC for 2, 86.57 oC for 3). The values were calculated from the correlation equations. Retrieved from [Link]

  • Thompson, R. Q. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 549. Available from: [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605–4612. Available from: [Link]

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3469. Available from: [Link]

  • Qiu, Y., Chen, Y., Xu, Y., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 9, 706981. Available from: [Link]

  • Tsume, Y., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. European Journal of Pharmaceutical Sciences, 137, 104982. Available from: [Link]

  • Britannica. (n.d.). Gravimetric analysis. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Difluorobenzeneboronic acid. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

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Exploratory

Spectroscopic Characterization of 3,4-Difluoro-2-isopropoxyphenylboronic acid: An In-depth Technical Guide

Introduction: The Significance of 3,4-Difluoro-2-isopropoxyphenylboronic acid in Modern Drug Discovery 3,4-Difluoro-2-isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry and organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3,4-Difluoro-2-isopropoxyphenylboronic acid in Modern Drug Discovery

3,4-Difluoro-2-isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a bulky isopropoxy group ortho to the boronic acid moiety, imparts distinct chemical and physical properties that are highly sought after in the design of novel therapeutic agents. The boronic acid functional group serves as a key handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The fluorine substituents can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.

A thorough understanding of the spectroscopic properties of this reagent is paramount for researchers in quality control, reaction monitoring, and structural elucidation. This technical guide provides a comprehensive overview of the expected Infrared (IR) and UV-Visible (UV-Vis) spectroscopic data for 3,4-Difluoro-2-isopropoxyphenylboronic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from analogous substituted phenylboronic acids to provide a robust and scientifically grounded prediction of its key spectral features.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. The IR spectrum of 3,4-Difluoro-2-isopropoxyphenylboronic acid is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in its structure.

Predicted IR Absorption Bands for 3,4-Difluoro-2-isopropoxyphenylboronic acid
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (free)~3650 - 3600Sharp, WeakMay be observed in dilute, non-polar solvents.
O-H Stretch (H-bonded)~3400 - 3200Broad, StrongIndicative of intermolecular hydrogen bonding in the solid state or concentrated solutions.
C-H Stretch (aromatic)~3100 - 3000MediumCharacteristic of C-H bonds on the phenyl ring.
C-H Stretch (aliphatic)~2980 - 2850Medium to StrongArising from the isopropoxy group.
B-O Stretch~1380 - 1310StrongA key diagnostic band for the boronic acid functionality.
C-F Stretch~1300 - 1000StrongThe presence of two C-F bonds will likely result in multiple strong absorptions in this region.
C-O Stretch (ether)~1250 - 1200StrongCorresponding to the isopropoxy C-O bond.
Aromatic C=C Stretch~1600 - 1450Medium to WeakMultiple bands are expected due to the substituted benzene ring.
B-OH Bend~800 - 650Broad, MediumOut-of-plane bending of the B-O-H group.
Interpretation of Key IR Spectral Features
  • O-H Stretching Region: The hydroxyl groups of the boronic acid are expected to show a broad and intense absorption band in the 3400-3200 cm⁻¹ region in the solid state due to intermolecular hydrogen bonding. In a dilute solution with a non-polar solvent, a sharper, less intense peak around 3600 cm⁻¹ corresponding to the free O-H stretch may become visible.

  • C-H Stretching Region: The spectrum will display absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds from the isopropoxy group (below 3000 cm⁻¹).

  • The "Fingerprint" Region (below 1500 cm⁻¹): This region will be complex but highly informative. The strong B-O stretching vibration, typically found between 1380 and 1310 cm⁻¹, is a key indicator of the boronic acid group.[1] Additionally, the C-F stretching vibrations will give rise to one or more strong bands in the 1300-1000 cm⁻¹ range. The C-O stretch of the isopropoxy ether linkage will also appear in this region, likely around 1250-1200 cm⁻¹.

Predicted UV-Visible (UV-Vis) Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3,4-Difluoro-2-isopropoxyphenylboronic acid will be dominated by the absorption of the substituted benzene ring.

Predicted UV-Vis Absorption Maxima for 3,4-Difluoro-2-isopropoxyphenylboronic acid
Solvent Predicted λmax (nm) Molar Absorptivity (ε) Electronic Transition
Methanol or Ethanol~270 - 2851,000 - 3,000 L·mol⁻¹·cm⁻¹π → π
Methanol or Ethanol~220 - 2355,000 - 15,000 L·mol⁻¹·cm⁻¹π → π
Interpretation of Key UV-Vis Spectral Features

The electronic spectrum of 3,4-Difluoro-2-isopropoxyphenylboronic acid is expected to show two main absorption bands, both arising from π → π* transitions within the aromatic ring.

  • Primary Absorption Band: A strong absorption band is predicted to appear in the range of 220-235 nm. This corresponds to the primary π → π* transition of the benzene ring.

  • Secondary Absorption Band: A weaker, fine-structured band is anticipated between 270 and 285 nm. This band is characteristic of the "benzenoid" π → π* transition, which is symmetry-forbidden in unsubstituted benzene but becomes allowed due to the presence of substituents. The fluorine and isopropoxy groups act as auxochromes, which can cause a slight red shift (bathochromic shift) of this absorption compared to benzene.

The position and intensity of these bands can be influenced by the solvent polarity. In general, polar solvents may cause a slight shift in the absorption maxima. It is also important to note that the boronic acid group itself does not significantly contribute to the absorption in the near-UV region.[2]

Experimental Protocols

For researchers wishing to acquire experimental data for 3,4-Difluoro-2-isopropoxyphenylboronic acid, the following protocols are recommended:

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrument Parameters (FT-IR):

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing:

    • Perform a background scan of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to an appropriate concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrument Parameters:

    • Scan Range: 400 - 200 nm

    • Scan Speed: Medium

    • Cuvette: Use a 1 cm path length quartz cuvette.

  • Data Processing:

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Record the baseline with the solvent-filled cuvette in the sample and reference beams.

    • Place the sample cuvette in the sample beam and record the absorption spectrum.

Visualizations

Molecular Structure of 3,4-Difluoro-2-isopropoxyphenylboronic acid

Caption: 2D structure of 3,4-Difluoro-2-isopropoxyphenylboronic acid.

Workflow for Spectroscopic Analysis

G cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy IR_Sample Sample Preparation (KBr or ATR) IR_Acquire Acquire FT-IR Spectrum IR_Sample->IR_Acquire IR_Analyze Analyze Vibrational Modes IR_Acquire->IR_Analyze Report Comprehensive Spectroscopic Profile IR_Analyze->Report UV_Sample Sample Preparation (Solution) UV_Acquire Acquire UV-Vis Spectrum UV_Sample->UV_Acquire UV_Analyze Analyze Electronic Transitions UV_Acquire->UV_Analyze UV_Analyze->Report Start 3,4-Difluoro-2-isopropoxyphenylboronic acid Start->IR_Sample Start->UV_Sample

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed prediction of the IR and UV-Vis spectroscopic data for 3,4-Difluoro-2-isopropoxyphenylboronic acid based on established principles and data from analogous compounds. The expected spectral features, including key vibrational bands in the IR and electronic transitions in the UV-Vis, have been outlined to aid researchers in the characterization and quality control of this important synthetic building block. The provided experimental protocols offer a starting point for the acquisition of empirical data. A comprehensive understanding of the spectroscopic properties of this molecule is essential for its effective utilization in the development of new chemical entities.

References

  • Kim, T. H., et al. (2007). Ortho-azo Substituted Phenylboronic Acids for Colorimetric Sugar Sensors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3789-3792.
  • Karabacak, M., et al. (2014). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 856-867.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Al-Alshaikh, M. A., et al. (2021). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Journal of Molecular Structure, 1225, 129111.
  • Bicer, E., & Karabacak, M. (2014). FT-IR, FT-raman and UV spectra and ab initio HF and DFT study of conformational analysis, molecular structure and properties of ortho- meta- and para-chlorophenylboronic acid isomers. Journal of Molecular Structure, 1074, 32-43.
  • Dougherty, D. A. (2006). The Cation-π Interaction. Accounts of Chemical Research, 29(5), 239-245.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
  • Sigma-Aldrich. (n.d.). 3,4-Difluoro-2-isopropoxyphenylboronic acid.
  • Zuman, P. (1967). Substituent Effects in Organic Polarography. Plenum Press.

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Foundational

A Senior Application Scientist's Guide to the Electronic Effects of Fluorine and Isopropoxy Groups in Arylboronic Acids: Implications for Drug Discovery and Synthesis

An In-depth Technical Guide Executive Summary Arylboronic acids are indispensable tools in modern chemistry, serving as pivotal building blocks in pharmaceutical development and organic synthesis. Their utility is profou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

Arylboronic acids are indispensable tools in modern chemistry, serving as pivotal building blocks in pharmaceutical development and organic synthesis. Their utility is profoundly influenced by the electronic nature of substituents on the aryl ring. This guide provides a detailed examination of the contrasting electronic effects of two common substituents: the strongly electron-withdrawing fluorine atom and the electron-donating isopropoxy group. We will dissect how these substituents modulate the fundamental properties of arylboronic acids, including Lewis acidity (pKa), reactivity in cross-coupling reactions, and overall stability. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the expert knowledge required to rationally select and effectively utilize these critical reagents in their work.

Introduction to Arylboronic Acids: The Cornerstone of Modern Synthesis

The Boronic Acid Moiety: A Versatile Functional Group

Boronic acids [R-B(OH)₂] are organoboron compounds characterized by a carbon-boron bond. The boron atom in a free boronic acid is sp² hybridized, possessing a vacant p-orbital which confers its primary characteristic: Lewis acidity.[1] This electron-deficient nature allows boronic acids to readily interact with Lewis bases (nucleophiles).[2][3] In solution, arylboronic acids often exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4] Fortunately, for many applications like the Suzuki-Miyaura coupling, both the acid and anhydride forms are reactive, and are often considered equivalent.[5]

The acidity of the boronic acid is a crucial parameter, typically quantified by its pKa value, which can range from 4 to 10 for arylboronic acids.[1][6] This acidity is not due to the release of a proton from a B-OH bond in the manner of a Brønsted-Lowry acid, but rather the acceptance of a hydroxide ion from water to form a tetracoordinate, sp³-hybridized boronate species [R-B(OH)₃]⁻. The pKa is therefore a measure of this Lewis acidity.

Significance in Medicinal Chemistry and Organic Synthesis

The prominence of boronic acids surged with the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7][8] This reaction's versatility, functional group tolerance, and the low toxicity of boron reagents have made it a mainstay in the synthesis of complex organic molecules, including many commercial pharmaceuticals.[9]

In medicinal chemistry, the boronic acid moiety itself can act as a key pharmacophore.[10] Its ability to form reversible covalent bonds with diols, such as those found in carbohydrates or specific amino acid residues in enzyme active sites, has led to the development of boronic acid-based drugs like the proteasome inhibitor Bortezomib (Velcade®).[2][10] The physicochemical properties of these drug candidates, including their binding affinity and aqueous solubility, are critically dependent on the boronic acid's pKa.[6]

Fundamental Electronic Effects of Substituents

Inductive vs. Mesomeric (Resonance) Effects: A Primer

The electronic character of a substituent on the aryl ring of a boronic acid dictates its properties. These effects are primarily categorized as:

  • Inductive Effect (I): This is a through-sigma-bond effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (like fluorine) pull electron density away from the ring (-I effect), while alkyl groups donate electron density (+I effect).

  • Mesomeric or Resonance Effect (M): This is a through-pi-system effect where lone pairs or pi bonds are delocalized across the aromatic ring. Substituents with lone pairs adjacent to the ring (like oxygen in an isopropoxy group) can donate electron density into the ring (+M effect).

The net electronic effect of a substituent is a combination of these two forces, and its impact is position-dependent (ortho, meta, para).

Visualizing Electronic Perturbations

The following diagram illustrates how electron-withdrawing groups (EWG) like fluorine and electron-donating groups (EDG) like isopropoxy perturb the electron density of the phenyl ring, which in turn influences the Lewis acidity of the boron center.

G cluster_0 Electronic Effects on Phenylboronic Acid Parent Phenylboronic Acid (Baseline) F_Sub Fluorine (F) Substituent OPr_Sub Isopropoxy (O-iPr) Substituent Inductive Inductive Effect (-I) (Through σ-bonds) F_Sub->Inductive Strong Mesomeric Mesomeric Effect (+M) (Through π-system) F_Sub->Mesomeric Weak (+M) OPr_Sub->Inductive Weak OPr_Sub->Mesomeric Strong Acidity_Inc Increased Lewis Acidity (Lower pKa) Inductive->Acidity_Inc Acidity_Dec Decreased Lewis Acidity (Higher pKa) Mesomeric->Acidity_Dec

Caption: Dominant electronic effects of Fluorine vs. Isopropoxy substituents.

The Influence of Fluorine: An Electron-Withdrawing Powerhouse

The strategic incorporation of fluorine is a cornerstone of modern drug design, with approximately 25% of all known drugs containing at least one fluorine atom.[11]

Dual Nature of Fluorine: Strong Inductive Withdrawal (-I) and Weak Mesomeric Donation (+M)

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive (-I) effect. This effect significantly lowers the electron density of the aromatic ring and, consequently, the boron center.[12] While fluorine also possesses lone pairs that can be donated into the ring via a +M effect, this is generally weak and is far outweighed by the dominant -I effect, especially when positioned ortho or meta to the boronic acid.[11] At the para position, the +M effect can partially counteract the -I effect.[11]

Impact on Lewis Acidity and pKa

The strong net electron withdrawal by fluorine makes the attached boron atom more electron-deficient, thereby increasing its Lewis acidity.[11] This translates to a lower pKa value, as the boronic acid more readily accepts a hydroxide ion to form the stabilized tetracoordinate boronate anion.[11] The magnitude of this effect is position-dependent, with ortho and meta substitutions generally leading to a greater increase in acidity than para substitution.[11] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas the pKa values for fluorinated derivatives can range from 6.17 to 8.77.[11]

Consequences for Reactivity: Suzuki-Miyaura Coupling and Protodeboronation

While essential for many applications, the electron-deficient nature of many fluorinated arylboronic acids presents challenges. They are often more susceptible to protodeboronation—the cleavage of the C-B bond by a proton source—which is a common side reaction under Suzuki-Miyaura conditions.[9][13] This instability requires careful optimization of reaction conditions, often favoring the use of more stable boronate esters (e.g., pinacol esters) and modern catalyst systems that operate under milder conditions.[13]

Role in Drug Design

In drug development, fluorination is used to modulate a molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[14] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter lipophilicity to improve cell membrane permeability.[14] Fluorinated boronic acids are thus highly valuable building blocks for creating new drug candidates.[14]

The Influence of the Isopropoxy Group: An Electron-Donating Counterpart

Dominant Mesomeric Donation (+M) and Weak Inductive Withdrawal (-I)

The isopropoxy group (-O-iPr) features an oxygen atom with lone pairs directly attached to the aromatic ring. This allows for strong electron donation into the ring's pi-system via the mesomeric (+M) effect. The oxygen is also more electronegative than carbon, leading to a weak inductive withdrawal (-I). However, the +M effect is strongly dominant, resulting in a net increase in electron density on the aromatic ring, particularly at the ortho and para positions.

Impact on Lewis Acidity and pKa

By donating electron density to the ring, the isopropoxy group makes the attached boron atom less electron-deficient. This reduces its Lewis acidity, making it less favorable to accept a hydroxide ion. Consequently, isopropoxy-substituted arylboronic acids are expected to have a higher pKa compared to unsubstituted phenylboronic acid. This effect is most pronounced with ortho and para substitution. An electron-donating group on an aromatic boronic acid generally increases the pKa value.[1]

Consequences for Reactivity

Electron-rich arylboronic acids, such as those bearing an isopropoxy group, are generally excellent partners in Suzuki-Miyaura coupling reactions. The increased electron density on the ipso-carbon (the carbon attached to boron) can facilitate the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium catalyst.[15] These substrates are also typically more stable and less prone to protodeboronation compared to their electron-deficient counterparts.

Comparative Analysis and Data Summary

The choice of substituent has a predictable and quantifiable impact on the boronic acid's properties. The table below summarizes these effects, using methoxy as a well-documented proxy for isopropoxy due to similar electronic behavior.

Table 1: Electronic Properties and pKa Values of Substituted Phenylboronic Acids

Substituent (Position)Dominant Electronic EffectExpected Impact on Lewis AcidityApproximate pKaReference(s)
-H (Unsubstituted)Neutral BaselineBaseline8.86[11]
4-Fluoro (-F)Weak -I (offset by +M)Slight Increase8.77[11]
3-Fluoro (-F)Strong -ISignificant Increase8.28[11]
2-Fluoro (-F)Strong -IStrong Increase8.70*[11]
4-Methoxy (-OCH₃)Strong +MDecrease9.35
2,3,4,6-TetrafluoroVery Strong -IVery Strong Increase6.17[11]

*The pKa of 2-fluorophenylboronic acid is higher than the 3-fluoro isomer, which may be due to complex intramolecular interactions like hydrogen bonding.[11]

Experimental Protocols for Characterization

Protocol: Synthesis of a Model Arylboronic Acid

This protocol provides a general method for the synthesis of an arylboronic acid from the corresponding aryl bromide via a Grignard reaction. This method is widely applicable but requires exclusion of moisture and air.

Workflow Diagram: Arylboronic Acid Synthesis

Caption: General workflow for the synthesis of arylboronic acids.

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven at >120 °C overnight. Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

  • Grignard Formation: Add magnesium turnings (1.1 equivalents) to the flask. Add a small portion of the aryl bromide (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After addition, stir the reaction at room temperature for 1-2 hours until the magnesium is consumed.[16]

  • Borylation: Cool the newly formed Grignard reagent to -78 °C (dry ice/acetone bath). In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C. Transfer the Grignard solution to the borate solution via cannula slowly, keeping the internal temperature below -60 °C.

  • Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature overnight. Cool the reaction in an ice bath and quench by slow, dropwise addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Protocol: Determination of Boronic Acid pKa using ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful, non-invasive technique to determine boronic acid pKa.[17] The chemical shift of the boron nucleus is highly sensitive to its coordination environment, shifting significantly upfield (from ~28-30 ppm for the trigonal sp² acid to ~3-8 ppm for the tetrahedral sp³ boronate) upon binding hydroxide.[6][18] By monitoring this shift as a function of pH, a titration curve can be generated to determine the pKa.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of buffer solutions of known pH (e.g., from pH 2 to 12). For each pH point, prepare an NMR sample by dissolving a consistent, known amount of the boronic acid (e.g., ~4-5 mg) in a fixed volume (e.g., 0.65 mL) of the deuterated buffer solution.[18]

  • NMR Acquisition: Acquire a ¹¹B NMR spectrum for each sample under identical conditions (temperature, number of scans). Use a baseline correction algorithm if necessary.[19]

  • Data Analysis: For each spectrum, determine the weighted average chemical shift (δ_obs) of the boron signal.

  • Titration Curve: Plot the observed chemical shift (δ_obs) on the y-axis against the pH on the x-axis.

  • pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve, where the concentration of the boronic acid and the boronate are equal, corresponds to the pKa of the boronic acid.[18][19]

Workflow: Single Crystal X-ray Diffraction Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, offering invaluable insights into bond lengths, angles, and intermolecular interactions like hydrogen bonding.[20]

Workflow Diagram: X-ray Crystallography

G Synth Synthesis & Purification Crystal Crystallization (Slow Evaporation, Vapor Diffusion) Synth->Crystal High Purity Sample Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Single Crystal Solve Structure Solution (e.g., Direct Methods) Diffraction->Solve Diffraction Data Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate

Caption: A typical workflow for single-crystal X-ray structure determination.[21]

Conclusion and Future Outlook

The electronic effects of substituents are a determining factor in the chemical behavior of arylboronic acids. The powerful inductive withdrawal of fluorine increases Lewis acidity (lowers pKa), which can be beneficial for certain biological interactions but may also lead to instability during synthesis. Conversely, the strong mesomeric donation of the isopropoxy group decreases Lewis acidity (increases pKa), generally leading to more stable and highly reactive substrates for cross-coupling reactions.

A thorough understanding of these fundamental principles is not merely academic; it is a prerequisite for the rational design of experiments and the successful development of new molecules. For the medicinal chemist, it enables the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile. For the process chemist, it informs the selection of reagents and reaction conditions to maximize yield and minimize side reactions. As the demand for more complex and precisely functionalized molecules continues to grow, the ability to expertly manipulate and predict the properties of foundational building blocks like substituted arylboronic acids will remain a critical skill for all researchers in the chemical sciences.

References

  • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. Pharma Focus Asia. [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650-655. [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Li, M., Fossey, J. S., & James, T. D. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

  • Li, M., Fossey, J. S., & James, T. D. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15833-15841. [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3439. [Link]

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(23), 11794-11797. [Link]

  • Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution. [Link]

  • Verhoog, S., et al. (2020). Radiosynthesis of [18F]ArylSCF2H Using Aryl Boronic Acids, S-(Chlorofluoromethyl)benzenesulfonothioate and [18F]Fluoride. CCS Chemistry. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(12), 4503-4513. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4326-4329. [Link]

  • Wöhrle, T., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research, 344(18), 2449-2455. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Barbosa, A. G. H., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • Jezierska, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124515. [Link]

  • Anderson, J. C., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(5), 963-966. [Link]

  • Furuya, T., & Ritter, T. (2009). Fluorination of Boronic Acids Mediated by Silver(I) Triflate. Organic Letters, 11(13), 2860-2863. [Link]

  • Len, C., & Luque, R. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2568. [Link]

  • University of Gothenburg. (2026). Boron compounds offer new method for improving existing drugs. Phys.org. [Link]

  • Maji, M., & Kumar, M. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(4), 1435-1441. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Zhang, Y., et al. (2025). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C-P Bond. ChemElectroChem. [Link]

  • Zlatopolskiy, B. D., et al. (2019). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. EJNMMI Radiopharmacy and Chemistry, 4(1), 22. [Link]

  • Rahman, M. M., et al. (2025). Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. ResearchGate. [Link]

  • Kheirjou, S., et al. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. SciSpace. [Link]

  • Kristensen, J. L., et al. (2001). SYNTHESIS OF ORTHO SUBSTITUTED ARYLBORONIC ESTERS BY IN SITU TRAPPING OF UNSTABLE LITHIO INTERMEDIATES: 2-(5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)BENZOIC ACID ETHYL ESTER. Organic Syntheses. [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5635. [Link]

  • Liu, Z., & Wang, J. (2014). Transition metal-free ipso-functionalization of arylboronic acids and derivatives. ScienceOpen. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Hall, D. G. (2004). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. Semantic Scholar. [Link]

  • R. M. et al. (2012). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry Letters, 22(16), 5228-5231. [Link]

Sources

Protocols & Analytical Methods

Method

3,4-Difluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions

Advanced Application Note: 3,4-Difluoro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Executive Summary The incorporation of heavily substituted, fluorinated aromatic rings is a cornerstone strategy in...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3,4-Difluoro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Executive Summary

The incorporation of heavily substituted, fluorinated aromatic rings is a cornerstone strategy in modern drug discovery, often utilized to modulate metabolic stability, lipophilicity, and target binding affinity. 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) is a highly specialized building block that presents a unique dual-challenge in palladium-catalyzed Suzuki-Miyaura cross-coupling: acute susceptibility to base-mediated protodeboronation (PDB) and severe steric hindrance at the transmetalation site[1].

This application note provides a deep mechanistic analysis of these competing pathways and outlines a self-validating, highly optimized protocol designed to outpace degradation and maximize cross-coupling yields.

Mechanistic Insights & Causality: The Dual Challenge

To successfully utilize 3,4-difluoro-2-isopropoxyphenylboronic acid, researchers must understand the causality behind its high failure rate under standard coupling conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , H2​O /Toluene, 80°C).

Electronic Effects: The Protodeboronation (PDB) Trap

The fluorine atoms at the C3 and C4 positions exert a strong inductive electron-withdrawing effect. While this increases the Lewis acidity of the boron atom—facilitating the formation of the active boronate complex—it simultaneously lowers the activation barrier for C–B bond cleavage[2]. Under basic conditions, the electron-deficient aryl ring stabilizes the transient aryl anionoid character in the transition state, leading to rapid protodeboronation (yielding the dead-end byproduct 1,2-difluoro-3-isopropoxybenzene)[2].

Steric Effects: The Transmetalation Bottleneck

The isopropoxy group at the C2 (ortho) position introduces significant steric bulk directly adjacent to the boronic acid moiety. During the catalytic cycle, transmetalation requires the bulky Pd(II) intermediate to closely approach the boronate complex. The steric clash between the isopropyl methyl groups and the palladium ligand sphere drastically reduces the rate of transmetalation.

The Causality Loop : Because transmetalation is sterically hindered (slow), the boronate complex spends more time exposed to the basic aqueous environment, allowing the rapid PDB pathway to dominate. To achieve high yields, the catalytic cycle must be engineered to outpace the degradation pathway[3].

Fig 1. Competing pathways in the Suzuki-Miyaura coupling of fluorinated arylboronic acids.

Catalyst and Reaction Engineering

To invert the kinetic ratio in favor of cross-coupling, we must utilize "on-cycle" precatalysts paired with highly active, sterically accommodating ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos, or bulky trialkylphosphines like PAd3​ )[3][4].

  • Precatalyst Selection : Generation of the active Pd(0) species must be instantaneous and occur at room temperature. Palladacycle precatalysts (e.g., XPhos Pd G3) prevent the formation of unreactive Pd black and ensure that maximum catalyst concentration is available the moment the boronic acid is introduced.

  • Base and Solvent Modulation : Strong aqueous bases (like NaOH or Na2​CO3​ ) will instantly destroy the boronic acid[2]. A mild, anhydrous base such as anhydrous K3​PO4​ or CsF in a polar aprotic solvent mixture (e.g., THF/MeOH or Dioxane) carefully controls the speciation of the boronate, feeding it into the catalytic cycle just fast enough to undergo transmetalation without pooling and degrading.

Quantitative Data Summary: Optimization Matrix

Representative data demonstrating the causality of catalyst/base selection on the fate of 3,4-Difluoro-2-isopropoxyphenylboronic acid.

Catalyst System (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (Product)PDB Byproduct
Pd(PPh3​)4​ Na2​CO3​ (aq)Toluene80< 5%> 90%
Pd(dppf)Cl2​ K2​CO3​ (aq)Dioxane8015%75%
XPhos Pd G3 K3​PO4​ (anhyd)THF4068%22%
Pd(PAd3​) Precatalyst CsF (anhyd) THF/MeOH 25 (RT) 92% < 5%

Self-Validating Experimental Protocol

This protocol integrates 19F NMR as an In-Process Control (IPC). Because the substrate, the product, and the PDB byproduct all contain distinct fluorine environments, 19F NMR provides a self-validating feedback loop. If the protocol is failing, the researcher will know within 30 minutes rather than after a full workup.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Catalyst Activation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. 19F NMR Validation Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Fig 2. Self-validating experimental workflow utilizing 19F NMR for real-time monitoring.

Step-by-Step Methodology

Reagents Required:

  • Aryl halide electrophile (1.0 equiv, 0.5 mmol)

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 or Pd(PAd3​)(p-FC6​H4​)Br precatalyst (0.025 mmol, 5 mol%)

  • Anhydrous CsF or finely milled anhydrous K3​PO4​ (2.5 equiv, 1.25 mmol)

  • Anhydrous THF (4.0 mL) and Anhydrous Methanol (1.0 mL)

Procedure:

  • System Evacuation (Critical Step): In a nitrogen-filled glovebox or using strict Schlenk techniques, add the aryl halide, the Pd precatalyst, and the anhydrous base to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Causality Check: Oxygen and ambient moisture will rapidly quench the active Pd(0) and accelerate PDB.

  • Solvent Addition & Activation: Add the anhydrous THF. Stir the suspension at room temperature for 5 minutes. A distinct color change (typically to a deep red or orange, depending on the precatalyst) validates the generation of the active Pd(0) species.

  • Controlled Substrate Addition: Dissolve the 3,4-Difluoro-2-isopropoxyphenylboronic acid in 1.0 mL of anhydrous Methanol. Add this solution dropwise to the reaction mixture over 2 minutes at room temperature (20–25 °C).

    • Causality Check: Methanol acts as a phase-transfer agent for the base and facilitates the formation of a reactive methoxy-boronate intermediate, which undergoes transmetalation faster than the corresponding hydroxy-boronate.

  • Self-Validation via 19F NMR (IPC): After 30 minutes of stirring at room temperature, extract a 50 µL aliquot. Dilute in 0.5 mL of CDCl3​ and acquire a rapid 19F NMR spectrum.

    • Validation Matrix:

      • Signals at ~ -135 to -142 ppm : Unreacted boronic acid.

      • Signals shifted (e.g., ~ -138, -145 ppm) : Successful cross-coupled product.

      • Signals at ~ -140, -148 ppm (distinct multiplet) : 1,2-difluoro-3-isopropoxybenzene (PDB byproduct).

    • Actionable Logic: If the PDB byproduct peaks integrate higher than the product peaks, the transmetalation is failing. Abort the reaction, verify the integrity of the precatalyst, and ensure strict anhydrous conditions are met before repeating.

  • Completion and Workup: If the IPC validates successful coupling, allow the reaction to stir for an additional 2–4 hours at room temperature until the aryl halide is consumed (monitor via LC-MS).

  • Purification: Quench the reaction by filtering through a short pad of Celite, eluting with Ethyl Acetate (15 mL). Concentrate the filtrate under reduced pressure and purify via standard silica gel flash chromatography.

References

  • Lloyd-Jones, G. C., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022. Available at:[Link][2]

  • Carrow, B. P., et al. "An 'On-Cycle' Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids." ACS Catalysis, 2018, 8(4), 2989-2994. Available at:[Link][3][4]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3,4-Difluoro-2-isopropoxyphenylboronic Acid

Executive Summary & Chemical Context 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3)[1] is a highly specialized organoboron building block utilized in the synthesis of conformationally restricted biaryls,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3)[1] is a highly specialized organoboron building block utilized in the synthesis of conformationally restricted biaryls, agrochemicals, and pharmaceutical active ingredients. The integration of an ortho-isopropoxy group provides unique spatial geometry and potential for atropisomerism, while the 3,4-difluoro motif enhances metabolic stability and modulates lipophilicity[2].

However, deploying this specific boronic acid in standard Palladium-catalyzed Suzuki-Miyaura cross-coupling protocols often results in poor yields. As a Senior Application Scientist, it is critical to understand that this substrate presents a "perfect storm" of kinetic challenges: severe steric hindrance coupled with acute electronic deactivation. This guide establishes a field-proven, self-validating protocol designed to overcome these barriers.

Mechanistic Challenges: The Kinetic Race

Successful cross-coupling with this substrate requires winning a kinetic race between the desired catalytic cycle and rapid reagent decomposition.

  • The Steric Penalty (o-Isopropoxy Group): The bulky isopropyl ether at the ortho position severely retards the transmetalation step. In standard catalytic systems (e.g., Pd(PPh3​)4​ ), the palladium center struggles to accommodate the bulky boronate complex, creating a kinetic bottleneck[3].

  • The Electronic Penalty (3,4-Difluoro Motif): Fluorinated arylboronic acids are notoriously susceptible to base-mediated [4]. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, increasing the acidity of the boronic acid and making the C–B bond highly labile in the presence of water and base[2].

Causality in Experimental Design: If transmetalation is slow (due to steric bulk), the boronic acid spends more time exposed to the basic aqueous environment, leading to rapid protodeboronation into 1,2-difluoro-3-isopropoxybenzene. To solve this, we must use a highly active, sterically demanding Buchwald precatalyst (e.g., XPhos Pd G2 ) to force rapid transmetalation and outcompete the degradation pathway.

Reaction Pathway & Kinetic Competition

G Pd0 Active Pd(0)L (from XPhos Pd G2) OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd PdII Pd(II) Complex L-Pd(Ar)(X) OxAdd->PdII TransMet Transmetalation Rate-Limiting Step PdII->TransMet PdII_ArAr Diaryl Pd(II) L-Pd(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination Biaryl Formation PdII_ArAr->RedElim RedElim->Pd0 BoronicAcid 3,4-Difluoro-2-isopropoxy- phenylboronic acid Boronate Activated Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base (K3PO4) Boronate->TransMet Fast with XPhos ProtoDebor Protodeboronation (Ar'-H + B(OH)3) Boronate->ProtoDebor Competing (H2O)

Catalytic cycle of Suzuki coupling vs. competing protodeboronation pathway.

Optimization Data & Catalyst Selection

To demonstrate the necessity of modern ligand design, the following table summarizes the quantitative optimization landscape for coupling 3,4-Difluoro-2-isopropoxyphenylboronic acid with a standard aryl bromide.

EntryCatalyst / Ligand SystemBase (Aqueous)Solvent SystemTemp (°C)Time (h)Biaryl Yield (%)Major Byproduct
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0 eq)Toluene / H2​O 9012< 10%Protodeboronation
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0 eq)Dioxane / H2​O 901235%Protodeboronation
3SPhos Pd G2 (2 mol%) K3​PO4​ (2.0 eq)THF / H2​O 65478%Homocoupling
4 XPhos Pd G2 (2 mol%) K3​PO4​ (2.0 eq) THF / H2​O 65 2 > 92% Trace

Data Interpretation: First-generation catalysts (Entry 1 & 2) fail because transmetalation is too slow. SPhos (Entry 3) improves yields but allows some homocoupling. XPhos Pd G2 (Entry 4) is optimal; its dicyclohexyl motif provides the exact steric bulk needed to accelerate reductive elimination, while its electron-rich nature facilitates rapid transmetalation, effectively shutting down the protodeboronation pathway[3].

Standardized Experimental Protocol

This protocol is designed as a self-validating system. By tracking the exact equivalents and utilizing inert techniques, reproducibility is guaranteed.

Materials Required
  • Aryl Halide (Limiting Reagent): 1.0 mmol

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid: 1.5 mmol (1.5 eq)[5]

  • XPhos Pd G2 (Precatalyst): 0.02 mmol (2 mol%)

  • Potassium Phosphate Tribasic ( K3​PO4​ ): 2.0 mmol (2.0 eq), prepared as a 0.5 M degassed aqueous solution.

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed (4.0 mL).

Step-by-Step Methodology
  • Reagent Assembly (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 3,4-Difluoro-2-isopropoxyphenylboronic acid (324 mg, 1.5 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Causality: Oxygen leads to Pd(0) oxidation and promotes homocoupling of the boronic acid).

  • Solvent Addition: Inject 4.0 mL of anhydrous, sparged THF into the flask via syringe. Stir at room temperature for 5 minutes to ensure complete dissolution of the organic components.

  • Base Addition & Initiation: Inject 4.0 mL of the degassed 0.5 M aqueous K3​PO4​ solution.

  • Thermal Activation: Transfer the biphasic mixture to a pre-heated oil bath at 65 °C. Stir vigorously (1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

  • Reaction Monitoring (Self-Validation): After 60 minutes, halt stirring to let the layers separate. Extract a 10 µL aliquot from the upper (THF) layer. Dilute in LC-MS grade Acetonitrile and analyze. The reaction is complete when the Aryl Halide peak is fully consumed.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure fluorinated biaryl product.

Troubleshooting & Analytical Validation

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid without Product Formation)

    • Diagnostic: NMR of the crude mixture will show a strong signal corresponding to 1,2-difluoro-3-isopropoxybenzene rather than the coupled product.

    • Solution: The base is too strong or the temperature is too high[4]. Ensure you are using K3​PO4​ and not NaOH or Cs2​CO3​ . Reduce the reaction temperature to 50 °C and increase the catalyst loading to 4 mol%.

  • Issue: Black Precipitate Forms Immediately (Catalyst Death)

    • Diagnostic: Visual observation of palladium black.

    • Solution: Oxygen contamination or insufficient ligand. Ensure strict Schlenk techniques are used during the degassing phase.

References

  • An "On-Cycle" Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids National Institutes of Health (PubMed Central) URL:[Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds National Institutes of Health (PubMed Central) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: 3,4-Difluoro-2-isopropoxyphenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction & Structural Rationale 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) has emerged as a privileged building block in modern medicinal chemistry, specifically in the design of next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) has emerged as a privileged building block in modern medicinal chemistry, specifically in the design of next-generation analgesics and targeted therapeutics. The strategic placement of two fluorine atoms enhances the metabolic stability and lipophilicity of the resulting drug candidates. Simultaneously, the bulky 2-isopropoxy group serves a dual purpose: it acts as a critical hydrogen-bond acceptor and provides significant steric bulk to lock biaryl conformations or dictate facial selectivity during asymmetric catalysis[1].

This reagent is prominently utilized in the synthesis of highly substituted, chiral tetrahydrofuran cores for voltage-gated sodium channel (Nav1.8) inhibitors—a class of non-opioid pain therapeutics pioneered by Vertex Pharmaceuticals[2]. Furthermore, it is a critical intermediate for constructing sterically hindered biaryl scaffolds via cross-coupling methodologies[3].

Physicochemical Properties & Handling

To ensure reproducibility in sensitive catalytic cycles, strict adherence to the physicochemical handling parameters of this boronic acid is required.

ParameterSpecification / Detail
Chemical Formula C9H11BF2O3
Molecular Weight 215.99 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, THF, 1,4-Dioxane, and Toluene; Insoluble in H₂O
Storage Conditions 2-8 °C under inert atmosphere (Argon/Nitrogen) to prevent autoxidation
Degradation Pathway Susceptible to protodeboronation under strongly acidic or basic conditions at elevated temperatures.

Application I: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

Mechanistic Causality

The synthesis of Nav1.8 inhibitor scaffolds requires the highly enantioselective installation of the 3,4-difluoro-2-isopropoxyphenyl moiety onto an α,β -unsaturated system (e.g., a furanone derivative)[4]. The Hayashi-Miyaura rhodium-catalyzed 1,4-addition is the premier method for this transformation[5].

However, the steric bulk of the ortho-isopropoxy group severely retards the transmetalation step between the arylboronic acid and the rhodium catalyst. To overcome this activation barrier, a hydroxo-rhodium complex, [Rh(OH)(L*)]2, must be generated in situ. The strong nucleophilicity of the hydroxide ligand facilitates the rapid formation of the crucial aryl-rhodium intermediate, successfully outcompeting the unwanted protodeboronation side-reaction[5].

Protocol: Enantioselective Synthesis of Chiral Furanone Intermediates

This protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs).

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under Argon, charge [RhCl(C2H4)2]2 (2.5 mol%) and a chiral diene ligand such as (R,R)-Bn-bod (5.5 mol%). Add anhydrous 1,4-dioxane (0.1 M) and stir for 15 minutes.

  • Hydroxo-Complex Generation: Add aqueous KOH (1.0 M, 10 mol%) dropwise.

    • Self-Validation Check: A distinct color shift from pale orange to deep red must be observed within 5 minutes, confirming the successful generation of the active [Rh(OH)(L*)]2 species.

  • Substrate Addition: Add the furan-2(5H)-one substrate (1.0 equiv) followed by 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv).

  • Reaction Execution: Heat the mixture to 50 °C for 12 hours.

  • IPC via LC-MS: Sample the reaction mixture.

    • Self-Validation Check: The reaction is deemed successful if the ratio of the desired conjugate addition product to the protodeboronated byproduct (3,4-difluoro-2-isopropoxybenzene) exceeds 15:1. If the byproduct dominates, the system was contaminated with moisture prior to base addition, or the transmetalation failed due to insufficient catalyst activation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

G Rh_OH [Rh(L*)]-OH Active Catalyst Transmetalation Transmetalation (Rate-Limiting for Bulky Boronic Acids) Rh_OH->Transmetalation ArB(OH)2 Rh_Ar [Rh(L*)]-Ar (Ar = 3,4-diF-2-iPrO-Ph) Transmetalation->Rh_Ar - B(OH)3 Insertion Enantioselective Carbometalation (1,4-Addition) Rh_Ar->Insertion Furanone Rh_Enolate Oxa-π-allyl-[Rh] Intermediate Insertion->Rh_Enolate Hydrolysis Hydrolysis (Product Release) Rh_Enolate->Hydrolysis H2O Hydrolysis->Rh_OH Product

Caption: Rhodium-catalyzed asymmetric 1,4-addition catalytic cycle highlighting the critical transmetalation step.

Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Synthesizing sterically hindered biaryls using this specific boronic acid presents a dual challenge. The electron-withdrawing fluorine atoms render the boron atom highly electrophilic, making it highly susceptible to hydrolytic cleavage (protodeboronation)[3]. Simultaneously, the bulky 2-isopropoxy group impedes the transmetalation step.

To outcompete degradation, the catalytic cycle must be drastically accelerated. This is achieved by employing a highly active, electron-rich, and bulky phosphine ligand (e.g., CyR-Phos or SPhos). The biphasic solvent system (Toluene/H₂O) combined with a mild base (K₃PO₄) ensures that the local concentration of hydroxide is kept low enough to prevent rapid deboronation, yet sufficient to activate the boronic acid for transmetalation[3].

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol ensures high fidelity in generating hindered biaryls.

  • Reagent Charging: To a Schlenk tube, add the heteroaryl chloride (1.0 equiv), 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.0 mol%), and CyR-Phos (2.4 mol%).

  • Degassing: Add a degassed mixture of Toluene/H₂O (5:1 v/v, 0.2 M).

    • Self-Validation Check: Perform three freeze-pump-thaw cycles. The system must achieve O₂ levels < 1 ppm. Failure to fully degas will result in rapid homocoupling of the boronic acid, visually indicated by the precipitation of black palladium black.

  • Reaction Execution: Seal the tube and heat at 90 °C for 16 hours under vigorous stirring (1000 rpm) to ensure optimal interfacial mixing in the biphasic system.

  • IPC via HPLC:

    • Self-Validation Check: Analyze the organic layer. The absence of the starting aryl chloride confirms efficient oxidative addition, while <5% of the protodeboronated species confirms that transmetalation successfully outpaced degradation.

G Start Sterically Hindered Electron-Deficient Boronic Acid Challenge1 Slow Transmetalation Start->Challenge1 Challenge2 Rapid Protodeboronation Start->Challenge2 Solution1 Highly Active Ligand (e.g., CyR-Phos) Challenge1->Solution1 Solution2 Biphasic Solvent (Toluene/H2O) Challenge2->Solution2 Solution3 Mild Base (K3PO4) Challenge2->Solution3 Outcome High Yield Biaryl Scaffold Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Optimization logic for Suzuki-Miyaura coupling of deactivated, sterically hindered boronic acids.

Quantitative Data Summary

The following table summarizes the expected performance metrics of 3,4-Difluoro-2-isopropoxyphenylboronic acid across different catalytic systems, demonstrating the necessity of specific ligand choices.

Reaction TypeCatalyst / Ligand SystemBase / SolventYield (%)Enantiomeric Excess (ee %)
1,4-Addition [RhCl(C2H4)2]2 / (R)-BINAPKOH / Dioxane-H₂O45%88%
1,4-Addition [RhCl(C2H4)2]2 / (R,R)-Bn-bodKOH / Dioxane-H₂O92% 98%
Suzuki Coupling Pd(PPh₃)₄Na₂CO₃ / THF-H₂O18% (High Deboronation)N/A
Suzuki Coupling Pd₂(dba)₃ / SPhosK₃PO₄ / Toluene-H₂O76%N/A
Suzuki Coupling Pd₂(dba)₃ / CyR-PhosK₃PO₄ / Toluene-H₂O95% N/A

References

  • Sigma-Aldrich. "3,4-Difluoro-2-isopropoxyphenylboronic acid". sigmaaldrich.com.
  • Vertex Pharmaceuticals Inc. "EP4069691B1 - Substituted tetrahydrofurans as modulators of sodium channels". google.
  • The Journal of Organic Chemistry. "An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids". acs.org.
  • Chemical Reviews.

Sources

Application

Application Note: High-Efficiency Chan-Lam Coupling Protocols for Sterically Hindered, Electron-Deficient Arylboronic Acids

Target Substrate: 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The Chan-Evans-Lam (CEL) cro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The Chan-Evans-Lam (CEL) cross-coupling reaction is a cornerstone methodology for constructing C(sp²)–heteroatom bonds (C–N, C–O, C–S) under mild, oxidative conditions [2]. While standard protocols excel with electron-rich, unhindered arylboronic acids, applying this methodology to complex building blocks like 3,4-Difluoro-2-isopropoxyphenylboronic acid presents unique kinetic and thermodynamic challenges.

As a Senior Application Scientist, I have designed this technical guide to address the specific causality behind reaction failures with this substrate. By understanding the interplay between the steric bulk of the ortho-isopropoxy group and the electron-withdrawing nature of the meta/para-fluorines, researchers can implement the self-validating protocols provided herein to achieve high-yielding N- and O-arylations.

Substrate Profiling & Mechanistic Insights

The Dual Challenge: Sterics and Electronics

3,4-Difluoro-2-isopropoxyphenylboronic acid [1] is a highly valuable motif in medicinal chemistry (e.g., for kinase inhibitors and PROTAC degraders), but it is notoriously sluggish in copper-mediated cross-couplings.

  • Electronic Penalty: The transmetallation step in the Chan-Lam catalytic cycle requires the aryl group to transfer from boron to the Cu(II) center. The highly electronegative 3,4-difluoro substitution pulls electron density away from the ipso-carbon, significantly reducing its nucleophilicity and slowing down transmetallation [4].

  • Steric Penalty: The bulky ortho-isopropoxy group restricts the rotational freedom required to achieve the coplanar transition state necessary for efficient transmetallation.

  • Competing Protodeboronation: Because transmetallation is rate-limiting for this substrate, the boronic acid persists longer in the reaction mixture. In the presence of trace water (generated during boroxine formation), the electron-deficient boronic acid undergoes rapid protodeboronation (yielding 1,2-difluoro-3-isopropoxybenzene), destroying the starting material.

Mechanistic Causality

To overcome these barriers, the reaction must be driven by an excess of a coordinating base (e.g., Pyridine), which increases the electrophilicity of the boron atom via coordination, and strict anhydrous conditions using activated 4Å molecular sieves to completely suppress protodeboronation [3].

ChanLam Cu2 Cu(II)(OAc)₂ Precatalyst Coord Cu(II)(OAc)(NHR) Amine Coordination Cu2->Coord + Amine - HOAc Transmet Ar-Cu(II)(NHR) Transmetallation (Rate-Limiting) Coord->Transmet + 3,4-diF-2-OiPr-Ph-B(OH)₂ Oxidation Ar-Cu(III)(NHR) Oxidation by O₂ Transmet->Oxidation + O₂ (Air) SideRxn Protodeboronation (Suppressed by 4Å MS) Transmet->SideRxn H₂O present RedElim Ar-NHR + Cu(I) Reductive Elimination Oxidation->RedElim Fast RedElim->Cu2 + O₂, + HOAc

Catalytic cycle of Chan-Lam coupling for 3,4-difluoro-2-isopropoxyphenylboronic acid.

Reaction Optimization & Quantitative Data

To establish a robust protocol, a systematic evaluation of reaction parameters was conducted. The data below summarizes the optimization for the N-arylation of a standard secondary amine using 3,4-Difluoro-2-isopropoxyphenylboronic acid.

Table 1: Optimization of Reaction Conditions for Sterically Hindered Arylboronic Acids

EntryCatalyst (eq)Base (eq)SolventAdditiveTemp (°C)Yield (%)Observation / Causality
1Cu(OAc)₂ (0.2)Et₃N (2.0)DCMNone25< 10%Massive protodeboronation observed.
2Cu(OAc)₂ (0.2)Et₃N (2.0)DCM4Å MS2535%MS suppressed side reaction; transmetallation too slow.
3Cu(OAc)₂ (0.2)Pyridine (2.0)DCM4Å MS2568%Pyridine coordinates Cu better, stabilizing intermediates.
4Cu(OAc)₂ (0.2)Pyridine (2.0)DCM/MeOH4Å MS2575%MeOH disrupts boroxine trimers, freeing monomeric boronic acid.
5 Cu(OAc)₂ (0.5) Pyridine (2.0) DCM 4Å MS 40 89% Optimal. Mild heat overcomes steric barrier of o-isopropoxy.

Note: Yields determined by LC-MS integration against an internal standard.

Detailed Experimental Protocols

Protocol A: N-Arylation of Amines and N-Heterocycles

This protocol utilizes a sub-stoichiometric copper load with mild heating, optimized specifically for the steric bulk of the 2-isopropoxy group.

Reagents:

  • Amine/N-Heterocycle (1.0 mmol)

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 mmol)

  • Anhydrous Copper(II) acetate (0.5 mmol)

  • Anhydrous Pyridine (2.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Activated 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology:

  • Preparation of Sieves: Flame-dry the 4Å molecular sieves in a Schlenk flask under vacuum, then backfill with dry air. Causality: Absolute removal of moisture is required to prevent the electron-deficient boronic acid from undergoing protodeboronation.

  • Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), 3,4-Difluoro-2-isopropoxyphenylboronic acid (324 mg, 1.5 mmol), Cu(OAc)₂ (90.8 mg, 0.5 mmol), and the activated 4Å MS.

  • Solvent & Base Addition: Add anhydrous DCM (10 mL) followed by Pyridine (161 µL, 2.0 mmol).

  • Aerobic Oxidation Setup: Do not seal the flask with a standard septum. Instead, cap the flask loosely with a pierced septum or a drying tube filled with Drierite. Causality: The Chan-Lam coupling is oxidative; atmospheric O₂ is the terminal oxidant required to turn over Cu(I) back to Cu(II) and facilitate the reductive elimination from Cu(III) [4].

  • Reaction Execution: Stir the reaction vigorously at 40 °C.

  • Self-Validation Checkpoint (Colorimetry):

    • T = 0 min: The solution will appear deep blue (Cu(II)-pyridine complex).

    • T = 30 min: The solution should transition to a dark green/teal color, indicating active transmetallation and the presence of mixed Cu(I)/Cu(II) resting states.

    • Warning: If the solution turns brick-red or black, the reaction is starved of oxygen (precipitation of Cu₂O or CuO). Increase airflow immediately.

  • Monitoring & Workup: Monitor via LC-MS. Upon completion (typically 16–24 hours), filter the mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: O-Arylation of Phenols (Ether Synthesis)

O-arylation is thermodynamically more challenging than N-arylation. For the sterically hindered 3,4-difluoro-2-isopropoxyphenylboronic acid, stoichiometric copper and a stronger base are required.

Reagents:

  • Phenol derivative (1.0 mmol)

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid (2.0 mmol)

  • Anhydrous Copper(II) acetate (1.0 mmol)

  • Triethylamine (Et₃N) (5.0 mmol)

  • DCM (10 mL)

  • Activated 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology:

  • Combine the phenol (1.0 mmol), boronic acid (432 mg, 2.0 mmol), Cu(OAc)₂ (181.6 mg, 1.0 mmol), and 4Å MS in a reaction vial.

  • Add DCM (10 mL) and Et₃N (696 µL, 5.0 mmol). Causality: Phenols are less nucleophilic than amines. A large excess of Et₃N ensures complete deprotonation of the phenol to the phenoxide, accelerating its coordination to the Cu(II) center.

  • Stir vigorously open to the air at room temperature for 24–48 hours.

  • Self-Validation Checkpoint: TLC monitoring is highly effective here. The boronic acid will streak, but the diaryl ether product will elute as a distinct, UV-active spot with high Rf (typically in 9:1 Hexane:EtOAc).

  • Filter through Celite, wash with 1M HCl (to remove Et₃N and copper residues), extract with DCM, dry over Na₂SO₄, and concentrate for chromatography.

Troubleshooting & Causality Matrix

SymptomRoot Cause (Causality)Corrective Action
High starting material recovery, no product Transmetallation failure due to steric clash from the o-isopropoxy group.Increase temperature to 40–50 °C. Switch base from Et₃N to Pyridine to enhance Cu-electrophilicity.
Rapid consumption of boronic acid, no product Protodeboronation. The electron-withdrawing fluorines make the C-B bond highly susceptible to hydrolysis.Ensure 4Å MS are freshly flame-dried. Use strictly anhydrous solvents.
Reaction stalls at 30-50% conversion Catalyst death (Cu aggregation) due to oxygen starvation.Increase stirring speed to maximize surface area. Ensure the flask is open to the atmosphere (use a drying tube).
Formation of phenol side-product Oxidative hydroxylation of the boronic acid.Reduce the equivalents of base or switch to a milder base (e.g., 2,6-lutidine).

References

  • Wikipedia. "Chan–Lam coupling." Wikimedia Foundation. Available at: [Link]

  • Organic Chemistry Portal. "Chan-Lam Coupling." Organic Chemistry Portal. Available at:[Link]

  • Chemical Reviews (ACS). "Mechanistic Development and Recent Applications of the Chan–Lam Amination." American Chemical Society. Available at:[Link]

Method

Application Notes and Protocols: The Strategic Use of 3,4-Difluoro-2-isopropoxyphenylboronic Acid in the Synthesis of Advanced Agrochemicals

Introduction: The Imperative for Innovation in Agrochemical Synthesis The global demand for a sustainable and secure food supply necessitates the continuous development of novel agrochemicals with improved efficacy, sele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global demand for a sustainable and secure food supply necessitates the continuous development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.[1] A key strategy in modern agrochemical research is the incorporation of fluorine atoms into active ingredients, which can significantly enhance their biological activity, metabolic stability, and overall performance.[2] Phenylboronic acids, particularly those bearing fluorine substituents, are pivotal building blocks in this endeavor, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2][3][4]

This application note provides a comprehensive technical guide on the utilization of 3,4-difluoro-2-isopropoxyphenylboronic acid , a specialized building block, in the synthesis of a novel, exemplary succinate dehydrogenase inhibitor (SDHI) fungicide. SDHIs represent a critical class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi, and the unique substitution pattern of this boronic acid offers distinct advantages in the design of next-generation SDHI candidates.[5][6][7][8]

The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals in the agrochemical sector, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

The Strategic Advantage of the 3,4-Difluoro-2-isopropoxy Motif

The specific arrangement of substituents on the 3,4-difluoro-2-isopropoxyphenylboronic acid ring is not arbitrary; it is a deliberate design choice aimed at conferring advantageous properties to the target agrochemical.

  • Difluoro Substitution: The two fluorine atoms at the 3 and 4 positions act as strong electron-withdrawing groups. This electronic modulation can influence the binding affinity of the final molecule to its target protein, in this case, the succinate dehydrogenase enzyme complex. Furthermore, the robust carbon-fluorine bond enhances metabolic stability, potentially leading to longer-lasting disease control in the field.

  • Isopropoxy Group: The ortho-isopropoxy group provides steric hindrance, which can influence the conformation of the biaryl linkage formed during the coupling reaction. This conformational constraint can be crucial for achieving the optimal three-dimensional shape required for potent biological activity. Additionally, the isopropoxy group can modulate the lipophilicity of the molecule, affecting its movement and penetration into the target pathogen.

Exemplary Application: Synthesis of a Novel SDHI Fungicide

This section details the synthesis of a novel pyrazole-based SDHI fungicide, demonstrating the practical application of 3,4-difluoro-2-isopropoxyphenylboronic acid. The key synthetic step is a Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure of the fungicide.

Overall Synthetic Scheme

The synthesis is a multi-step process culminating in the formation of the target SDHI fungicide. The pivotal Suzuki-Miyaura coupling is followed by amide bond formation.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 3,4-Difluoro-2-isopropoxyphenylboronic acid C Methyl 5-(3,4-difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90 °C B Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate B->C D Methyl 5-(3,4-difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate E 5-(3,4-Difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid D->E LiOH, THF/H2O, rt F 5-(3,4-Difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid H Target SDHI Fungicide F->H EDCI, HOBt, DIPEA DMF, rt G 2-Aminophenol G->H

Caption: Synthetic route for a novel SDHI fungicide.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 3,4-difluoro-2-isopropoxyphenylboronic acid with a functionalized pyrazole bromide.

Methodology:

  • To a 250 mL round-bottom flask, add 3,4-difluoro-2-isopropoxyphenylboronic acid (1.0 eq), methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the palladium catalyst.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask. The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for achieving high yields in the coupling of sterically hindered partners.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The use of an aqueous base and a polar aprotic solvent is standard for Suzuki-Miyaura reactions, facilitating the dissolution of both the organic and inorganic reagents.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-(3,4-difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Saponification

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.

Methodology:

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(3,4-difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Step 3: Amide Coupling

This final step forms the amide bond to yield the target SDHI fungicide.

Methodology:

  • Dissolve the carboxylic acid from Step 2 (1.0 eq), 2-aminophenol (1.05 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N'-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final target SDHI fungicide.

Data Presentation
StepProductMolecular Weight ( g/mol )Representative Yield (%)Purity (by HPLC, %)
1Methyl 5-(3,4-difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate326.2985-95>98
25-(3,4-Difluoro-2-isopropoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid312.2690-98>97
3Target SDHI Fungicide403.3780-90>99

Table 1: Representative quantitative data for the synthesis of the novel SDHI fungicide.

Workflow and Mechanistic Considerations

The success of the synthesis hinges on the carefully controlled execution of each step, particularly the Suzuki-Miyaura coupling.

G cluster_workflow Experimental Workflow A Reagent Preparation (Boronic Acid, Pyrazole Bromide, Base) B Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B C Catalyst Addition (Pd(dppf)Cl2) B->C D Solvent Addition (Degassed Dioxane/H2O) C->D E Reaction (Heating at 90°C) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination. The choice of a phosphine-ligated palladium(0) species is critical for the initial oxidative addition to the pyrazole bromide. The subsequent transmetalation with the boronic acid, activated by the base, is often the rate-determining step. Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the active palladium(0) catalyst.

Conclusion

3,4-Difluoro-2-isopropoxyphenylboronic acid is a highly valuable and strategic building block for the synthesis of novel agrochemicals, particularly succinate dehydrogenase inhibitor fungicides. Its unique substitution pattern allows for the fine-tuning of electronic and steric properties, leading to potentially enhanced biological activity and metabolic stability in the final products. The detailed protocols and workflow provided in this application note offer a robust framework for researchers to leverage this versatile reagent in the discovery and development of next-generation crop protection solutions.

References

  • BenchChem. (2025). Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid.
  • PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. [Link]

  • ResearchGate. (2025). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. [Link]

  • Google Patents. (2020). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
  • PMC. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]

  • Google Patents. (2022).
  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Google Patents. (2023). CN116178264A - A kind of synthetic method of bixafen.
  • European Patent Office. (2020). EP 3994990 A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. [Link]

  • Frontiers. Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2. [Link]

  • EPO. (2021). EP 3357334 B1 - AGROCHEMICAL COMPOSITION. [Link]

  • EPO. (2023). EP 3924339 B1 - HERBICIDAL COMPOUNDS. [Link]

  • MySkinRecipes. (2, 4-Difluoro-3-methylphenyl)boronic acid. [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Google Patents.

Sources

Application

Application Note: Continuous Flow Synthesis of Nav1.8 Inhibitor Intermediates via Suzuki-Miyaura Cross-Coupling

Target Compound: 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) Application Area: Pharmaceutical Synthesis (Sodium Channel Modulators / Pain Therapeutics) Technology: Biphasic Continuous Flow Chemistry E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) Application Area: Pharmaceutical Synthesis (Sodium Channel Modulators / Pain Therapeutics) Technology: Biphasic Continuous Flow Chemistry

Executive Summary & Scientific Rationale

The development of non-opioid analgesics has heavily focused on voltage-gated sodium channel (Nav1.8) inhibitors. The synthesis of these complex scaffolds—such as heavily substituted tetrahydrofurans—frequently relies on the incorporation of specific fluorinated biaryl motifs [1]. 3,4-Difluoro-2-isopropoxyphenylboronic acid is a critical building block in this pathway.

However, deploying this specific boronic acid in traditional batch chemistry presents severe synthetic bottlenecks. The compound suffers from two competing kinetic liabilities:

  • Electronic Instability (Protodeboronation): The highly electron-withdrawing nature of the 3,4-difluoro substitution polarizes the C–B bond, making the ipso-carbon highly susceptible to hydrolytic cleavage (protodeboronation) at elevated temperatures.

  • Steric Hindrance: The bulky ortho-isopropoxy group severely restricts the trajectory of the palladium catalyst during the critical transmetalation step, drastically reducing the reaction rate.

The Flow Chemistry Solution: To overcome the paradox of needing high temperatures to force the sterically hindered transmetalation, while avoiding the thermal degradation of the boronic acid, we utilize high-pressure continuous flow chemistry [2]. By operating at superheated temperatures (120 °C) with strictly controlled, ultra-short residence times ( tres​ ), we can outpace the background protodeboronation kinetics. Furthermore, employing a segmented biphasic flow regime (slug flow) maximizes the interfacial surface area between the organic and aqueous phases, eliminating the mass-transfer limitations inherent to batch reactors[3].

Mechanistic Causality & Reaction Design

In a biphasic Suzuki-Miyaura coupling, the base (aqueous) must interact with the boronic acid and the palladium complex (organic) to facilitate transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos Pd G3) OxAdd Oxidative Addition (Fast) Pd0->OxAdd Aryl Halide Transmet Transmetalation (Sterically Hindered) OxAdd->Transmet Aqueous Base (Interfacial Transfer) RedElim Reductive Elimination (Product Formation) Transmet->RedElim 3,4-Difluoro-2-isopropoxy- phenylboronic acid Degradation Protodeboronation (Thermal Side-Reaction) Transmet->Degradation Prolonged Heating (Batch Failure) RedElim->Pd0 Product Nav1.8 Biaryl Intermediate RedElim->Product

Figure 1: Catalytic cycle highlighting the kinetic competition between transmetalation and protodeboronation.

Experimental Choices & Causality:

  • Catalyst Selection (XPhos Pd G3): The bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents catalyst deactivation. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring thermal induction.

  • Solvent System (Toluene/EtOH and Aqueous K₃PO₄): Ethanol acts as a phase-transfer cosolvent, slightly increasing the solubility of the aqueous base in the organic boundary layer, which is critical for the pre-activation of the hindered boronic acid.

  • Segmented Flow: By tuning the pump rates to create alternating 1–2 mm "slugs" of aqueous and organic phases, internal recirculation within each droplet ensures continuous renewal of the phase boundary, driving the reaction to completion in minutes rather than hours.

Continuous Flow System Architecture

FlowSetup PumpA Pump A Aryl Bromide + XPhos Pd G3 (Toluene/EtOH) Mixer1 T-Mixer 1 (Homogeneous) PumpA->Mixer1 PumpB Pump B Boronic Acid (THF) PumpB->Mixer1 PumpC Pump C 2M K3PO4 (aq) Mixer2 T-Mixer 2 (Segmented Flow Generation) PumpC->Mixer2 Aq Phase Mixer1->Mixer2 Org Phase Reactor PFA Coil Reactor (10 mL) 120 °C, t_res = 5 min Mixer2->Reactor Biphasic Slug Flow BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Inline UV-Vis & Phase Separation BPR->Collection

Figure 2: Schematic of the high-pressure, biphasic continuous flow reactor setup.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Physical and analytical checkpoints are embedded to ensure process integrity before consuming high-value APIs [4].

Phase 1: Preparation of Stock Solutions
  • Solution A (Electrophile & Catalyst): Dissolve the model aryl bromide (0.5 M) and XPhos Pd G3 (1.0 mol%) in a degassed mixture of Toluene:Ethanol (4:1 v/v).

  • Solution B (Nucleophile): Dissolve 3,4-Difluoro-2-isopropoxyphenylboronic acid (0.6 M, 1.2 equiv) in degassed THF.

  • Solution C (Base): Prepare a 2.0 M aqueous solution of K₃PO₄. Degas by sparging with argon for 15 minutes.

Phase 2: System Priming & Hydrodynamic Validation
  • Flush all pump lines with their respective pure solvents at 1.0 mL/min for 5 minutes.

  • Set the Back Pressure Regulator (BPR) to 100 psi (approx. 6.9 bar).

  • Self-Validation Check 1 (Pressure Integrity): Monitor the system pressure. A stable reading of 100 ± 5 psi confirms no leaks and proper BPR function.

  • Set the reactor coil temperature to 120 °C.

Phase 3: Steady-State Operation
  • Initiate the pumps with the following flow rates to achieve a 5-minute residence time in a 10 mL reactor coil:

    • Pump A: 0.8 mL/min

    • Pump B: 0.8 mL/min

    • Pump C: 0.4 mL/min

    • Total Flow Rate = 2.0 mL/min.

  • Self-Validation Check 2 (Flow Regime): Visually inspect the PFA tubing immediately after T-Mixer 2. You must observe distinct, alternating aqueous and organic segments (slugs) of approximately 1–3 mm in length. If the flow is stratified (parallel layers), increase the total flow rate or reduce the inner diameter of the mixing T-piece.

  • Allow the system to run for 10 minutes (2 × tres​ ) to reach thermal and chemical steady state. Divert this initial output to waste.

Phase 4: Collection and Inline Analysis
  • Begin collecting the product stream into a vessel containing a saturated aqueous NH₄Cl quench solution.

  • Self-Validation Check 3 (Reaction Progress): Sample the organic phase of the output every 10 minutes. Analyze via UPLC-MS. The target metric is >95% consumption of the aryl bromide and <5% of the 1,2-difluoro-3-isopropoxybenzene (protodeboronation byproduct).

Quantitative Data & Optimization Summary

The following table demonstrates the causality between flow parameters and reaction success. In batch (simulated by long residence times), the boronic acid degrades before the sterically hindered transmetalation can finish. By leveraging flow to access superheated temperatures for brief durations, yield is maximized.

Temperature (°C)Residence Time ( tres​ )Aryl Bromide ConversionProtodeboronation ByproductIsolated Yield
80 °C20 min65%18%52%
100 °C10 min88%12%79%
120 °C 5 min >99% <2% 94%
120 °C20 min>99%25% (Excess BA lost)81%

Table 1: Optimization matrix for the continuous flow Suzuki-Miyaura coupling of 3,4-Difluoro-2-isopropoxyphenylboronic acid. The optimal window (120 °C, 5 min) perfectly balances kinetic acceleration with thermal protection.

References

  • Substituted tetrahydrofurans as modulators of sodium channels United States Patent US11834441B2 URL
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Catalysts (MDPI), 2017, 7(5), 146 URL:[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Reaction Chemistry & Engineering (RSC), 2016 URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Difluoro-2-isopropoxyphenylboronic Acid Couplings

Welcome to the Advanced Technical Support Guide for Suzuki-Miyaura cross-couplings involving 3,4-Difluoro-2-isopropoxyphenylboronic acid . As a Senior Application Scientist, I have structured this guide to move beyond ge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for Suzuki-Miyaura cross-couplings involving 3,4-Difluoro-2-isopropoxyphenylboronic acid . As a Senior Application Scientist, I have structured this guide to move beyond generic protocols and address the specific mechanistic failures associated with this highly challenging substrate.

Diagnostic Overview: The Dual Threat of Sterics and Electronics

Working with 3,4-Difluoro-2-isopropoxyphenylboronic acid presents a "perfect storm" for reaction failure due to two competing factors:

  • Severe Steric Hindrance: The bulky ortho-isopropoxy group physically blocks the palladium center, drastically slowing down the critical transmetalation step.

  • Electronic Instability: The electron-withdrawing 3,4-difluoro motif significantly increases the Lewis acidity of the boron atom. When exposed to aqueous bases, this promotes the rapid formation of a trihydroxyboronate intermediate that undergoes facile C-B bond cleavage (protodeboronation)[1].

The causality of your low yield is almost always a kinetic race: destructive protodeboronation is outpacing productive transmetalation [2].

Mechanistic Pathway Analysis

Pathway BA 3,4-Difluoro-2-isopropoxy- phenylboronic acid Boronate Trihydroxyboronate Intermediate BA->Boronate Activation Base Aqueous Base (OH-, CO3 2-) Boronate->Base Pd Pd(II)-Aryl Complex Boronate->Pd Productive Pathway Proto Protodeboronation (Accelerated by F-groups) Boronate->Proto Destructive Pathway (H2O / Heat) Trans Transmetalation (Slowed by ortho-isopropoxy) Pd->Trans Product Desired Biaryl Product Trans->Product Reductive Elimination Byproduct 1,2-Difluoro-3-isopropoxybenzene (Dead End) Proto->Byproduct

Mechanistic divergence: Productive transmetalation vs. destructive protodeboronation.

Troubleshooting Guide & FAQs

Q: I am observing massive amounts of a volatile side product and very little cross-coupled product. What is happening? A: You are observing base-catalyzed protodeboronation. The electron-withdrawing fluorine atoms increase the boron's susceptibility to nucleophilic attack by the base, while the ortho-alkoxy group sterically forces the boronic acid out of planarity, weakening the C-B bond[1]. Under standard aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Dioxane at 80°C), the boronic acid hydrolyzes into 1,2-difluoro-3-isopropoxybenzene faster than it can transmetalate[2]. Solution: Eliminate water. Switch to strictly anhydrous conditions using a weak, non-nucleophilic base (e.g., anhydrous K₃PO₄ or Cs₂CO₃) in a dry solvent like Toluene or THF to prevent the formation of the unstable aqueous trihydroxyboronate intermediate[3].

Q: My reaction stalls, and both the aryl halide and boronic acid remain unreacted. How do I force the coupling? A: The ortho-isopropoxy group creates a massive steric shield around the boron atom, preventing it from efficiently interacting with the Pd(II) intermediate. Standard ligands like PPh₃ or dppf are too small and rigid to facilitate this hindered interaction. Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or RuPhos[4]. These ligands stabilize the highly reactive monoligated Pd(0) species and accelerate both oxidative addition and the sterically hindered transmetalation step[5].

Q: I've tried Buchwald ligands and anhydrous bases, but my yields are still capped at 40%. What is the ultimate workaround? A: If the free boronic acid is inherently too unstable under the required coupling conditions, you must alter the boron species to control its release. Solution: Convert the boronic acid to its corresponding pinacol ester (Bpin) or MIDA boronate. MIDA boronates act as a "slow-release" mechanism for the active boronic acid under mildly basic conditions, keeping the steady-state concentration of the free boronic acid extremely low. This virtually eliminates the protodeboronation side reaction while allowing the Pd catalyst to consume the boronic acid as it is generated.

Quantitative Catalyst & Condition Matrix

To optimize your workflow, compare the expected outcomes of various ligand and base combinations when applied to 3,4-Difluoro-2-isopropoxyphenylboronic acid:

Ligand SystemBase / Solvent SystemTemp (°C)Protodeboronation RiskExpected Yield Range
Pd(PPh₃)₄Na₂CO₃ (aq) / Dioxane80Critical (Rapid degradation)< 10%
Pd(dppf)Cl₂K₂CO₃ / DMF90High 10 - 25%
Pd₂(dba)₃ + SPhosK₃PO₄ (anhydrous) / Toluene100Moderate 60 - 75%
XPhos Pd G3Cs₂CO₃ / THF (Anhydrous)60Low (Coupling outpaces degradation)80 - 95%
Validated Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Sterically Hindered Fluorinated Boronic Acids Self-Validating System: This protocol utilizes XPhos Pd G3 to ensure rapid activation at lower temperatures, minimizing thermal degradation while overcoming steric barriers.

Step 1: Preparation (Glovebox or Schlenk Line) Charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv - the slight excess compensates for unavoidable trace deboronation), and XPhos Pd G3 catalyst (2-5 mol%).

Step 2: Base Addition Add finely milled, strictly anhydrous Cs₂CO₃ (2.0 equiv). Causality Note: Using a dry, heavy alkali base prevents the formation of the highly unstable aqueous boronate intermediate, shutting down the primary degradation pathway[3].

Step 3: Solvent Injection Inject anhydrous, degassed THF to achieve a 0.2 M concentration.

Step 4: Reaction & In-Process Validation Seal the tube and heat to 60°C for 12 hours. Validation Check: At the 2-hour mark, extract a 50 µL aliquot for GC-MS analysis. You should observe the product mass forming without a corresponding dominant spike in the 1,2-difluoro-3-isopropoxybenzene mass (m/z 172). If m/z 172 dominates, your system is wet.

Step 5: Workup Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via standard flash chromatography.

References
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates , orgsyn.org, 5

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands , nih.gov, 4

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited , ljmu.ac.uk, 2

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds , mdpi.com, 1

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids , researchgate.net, 3

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3,4-Difluoro-2-isopropoxyphenylboronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility and reactivity bottlenecks when utilizing 3,4-Difluoro-2-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility and reactivity bottlenecks when utilizing 3,4-Difluoro-2-isopropoxyphenylboronic acid in cross-coupling reactions.

Executive Summary & Chemical Causality

3,4-Difluoro-2-isopropoxyphenylboronic acid is a highly functionalized building block that presents a unique trifecta of physicochemical challenges during Suzuki-Miyaura cross-coupling reactions:

  • High Lipophilicity: The difluoro and isopropoxy substituents significantly increase the molecule's lipophilicity, drastically reducing its aqueous solubility compared to standard phenylboronic acids [1][1].

  • Altered pKa & Ionization: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the boronic acid moiety. While unfunctionalized phenylboronic acid has a pKa of ~8.8, fluorinated analogs drop to ~7.1–7.5 [2][2]. This alters its ionization profile, meaning it requires specific pH adjustments to form the highly soluble anionic tetrahedral boronate form [3][3].

  • Steric Hindrance: The bulky ortho-isopropoxy group physically impedes the approach of the Palladium complex during the transmetalation step. This requires longer reaction times which, combined with poor solubility, exacerbates side reactions like hydrolytic protodeboronation [4][4].

Diagnostic Workflow

Use the following decision tree to diagnose and resolve solubility-driven failures in your coupling reactions.

Troubleshooting Start Start: Low Yield / Incomplete Conversion with 3,4-Difluoro-2-isopropoxyphenylboronic acid CheckSol Is the boronic acid fully dissolved in the reaction mixture? Start->CheckSol SolNo No: Suspension or Precipitation CheckSol->SolNo Visual check SolYes Yes: Homogeneous Solution CheckSol->SolYes Visual check FixSol Action: Increase solvent polarity (e.g., Dioxane/H2O) or increase pH > pKa (~7.5) to form boronate SolNo->FixSol CheckDegradation Check for Protodeboronation (LC-MS analysis) SolYes->CheckDegradation DegYes High Protodeboronation Detected CheckDegradation->DegYes DegNo Low Protodeboronation / Slow Reaction CheckDegradation->DegNo FixDeg Action: Switch to anhydrous conditions or convert to Pinacol Ester in situ DegYes->FixDeg FixSteric Action: Overcome ortho-steric hindrance Use highly active Pd catalyst (e.g., Pd/SPhos) DegNo->FixSteric

Caption: Diagnostic workflow for troubleshooting 3,4-Difluoro-2-isopropoxyphenylboronic acid couplings.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture is a cloudy suspension and my Suzuki-Miyaura coupling yield is <10%. Why is the boronic acid not dissolving? A1: The high lipophilicity of the 2-isopropoxy and 3,4-difluoro groups prevents dissolution in standard highly aqueous solvent systems (e.g., 1:1 THF/Water). Furthermore, if the pH of your aqueous base is not sufficiently above the pKa of this specific fluorinated boronic acid, it will remain in its neutral, less soluble trigonal planar form [3][3]. Solution: Shift the solvent ratio to favor the organic phase (e.g., 4:1 1,4-Dioxane/Water) and ensure you are using a base strong enough to fully deprotonate the boronic acid (pH > 8), such as K₃PO₄ or Cs₂CO₃.

Q2: I increased the base concentration to dissolve the boronic acid, but now I'm seeing massive protodeboronation instead of my product. What happened? A2: Boronic acids undergo base-catalyzed protodeboronation, a process accelerated by electron-withdrawing groups (like the 3,4-difluoro substituents) and elevated temperatures. By forcing solubility with excess aqueous base, you inadvertently accelerated the hydrolytic degradation pathway before the sterically hindered ortho-isopropoxy group could undergo transmetalation with the palladium catalyst [4][4]. Solution: Transition to strictly anhydrous conditions. Use anhydrous Toluene with a fluoride source (e.g., CsF) as the base. Fluoride binds to the empty p-orbital of the boron, forming a reactive, soluble trifluoroborate-like intermediate without the need for water.

Q3: How can I permanently bypass the solubility and stability issues of the free boronic acid? A3: Convert the free boronic acid to its corresponding pinacol ester (BPin) prior to or in situ during the coupling reaction. Boronate esters are highly soluble in non-polar and polar aprotic organic solvents and are significantly more stable against protodeboronation.

Quantitative Solubility & Reactivity Data

The following table summarizes the causal relationship between solvent/base selection, the physical state of the boronic acid, and the expected reaction outcomes.

Solvent SystemBase SystemBoronic Acid StateVisual SolubilityProtodeboronation RiskExpected Yield
THF / H₂O (1:1)Na₂CO₃ (aq)Neutral / Partial AnionPoor (Suspension)Moderate< 20%
1,4-Dioxane / H₂O (4:1)K₃PO₄ (aq)Anionic BoronateGood (Homogeneous)High30 - 40%
Anhydrous TolueneCsF (solid)Fluoroborate ComplexModerate (Slurry)Very Low> 85%
Anhydrous DMFKOAc (solid)Pinacol Ester (if converted)Excellent (Clear)Very Low> 90%

Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling using Cesium Fluoride

Causality Focus: Water is eliminated to prevent protodeboronation. CsF acts as both the base and the activator, forming a reactive trifluoroborate intermediate that is sufficiently soluble in toluene to undergo rapid transmetalation, overcoming the steric bulk of the isopropoxy group.

  • Preparation: Flame-dry a Schlenk flask and backfill with argon three times to ensure a strictly anhydrous environment.

  • Reagent Loading: Add the aryl halide (1.0 equiv), 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv), and anhydrous Cesium Fluoride (CsF, 3.0 equiv). Self-Validation Check: CsF is highly hygroscopic; it must be weighed quickly or stored in a glovebox. If the CsF clumps, it has absorbed water and will cause protodeboronation.

  • Catalyst Addition: Add a palladium catalyst suited for sterically hindered substrates, such as Pd₂(dba)₃ (2 mol%) and SPhos ligand (8 mol%). The bulky, electron-rich SPhos ligand accelerates the oxidative addition and transmetalation steps.

  • Solvent Addition: Inject anhydrous, degassed Toluene (0.2 M relative to aryl halide).

  • Reaction: Heat the mixture to 90°C under argon for 12-18 hours. Self-Validation Check: Monitor via LC-MS. The disappearance of the aryl halide without the appearance of the des-boronated fluorobenzene indicates successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In-Situ Pinacol Esterification and Sequential Coupling

Causality Focus: Converting the free boronic acid to a pinacol ester drastically increases its lipophilicity, ensuring complete solubility in organic solvents. Furthermore, the ester is sterically protected against the hydrolytic cleavage of the C-B bond.

  • Esterification: In a dry flask, combine 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and anhydrous magnesium sulfate (MgSO₄, 2.0 equiv) in anhydrous dichloromethane (DCM).

  • Stirring: Stir at room temperature for 4 hours. Self-Validation Check: The MgSO₄ acts as a desiccant, driving the condensation reaction forward by scavenging the generated water. The suspension should remain free-flowing.

  • Filtration: Filter the suspension to remove the hydrated MgSO₄ and concentrate the filtrate in vacuo to yield the crude boronate ester (BPin) as a highly soluble oil/solid.

  • Coupling: Transfer the crude BPin to a new flask containing the aryl halide (0.9 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 80°C for 12 hours.

References

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach Source: ResearchGate URL:[Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications Source: RSC Publishing URL:[Link]

  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3,4-Difluoro-2-isopropoxyphenylboronic acid Suzuki coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and process chemists optimizing the Suzuki-Miyaura coupling of 3,4-Difluoro-2-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and process chemists optimizing the Suzuki-Miyaura coupling of 3,4-Difluoro-2-isopropoxyphenylboronic acid .

Due to its unique structural features—a highly sterically demanding ortho-isopropoxy group combined with electron-withdrawing fluorine atoms—this substrate is notoriously prone to reaction stalling and rapid degradation. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a robust, self-validating experimental system.

Mechanistic Troubleshooting & FAQs

Q1: Why does my 3,4-difluoro-2-isopropoxyphenylboronic acid rapidly degrade into 1,2-difluoro-3-isopropoxybenzene before the coupling product forms? A: You are observing protodeboronation , the base-promoted cleavage of the carbon-boron bond. The electron-withdrawing fluorine atoms make the boron center highly electrophilic, while the bulky ortho-isopropoxy group twists the boronic acid out of planarity, severely hindering the transmetalation step. Under strong alkaline conditions (e.g., using NaOH or Na2CO3), hydroxide ions readily coordinate to the boron atom, facilitating a σ -bond metathesis that yields the parent arene[1]. Actionable Fix: Immediately switch from strong bases to milder alternatives like K3PO4 or Cs2CO3[2][3].

Q2: I switched to K3PO4, but my reaction is now stalling at 20-30% conversion. What is the bottleneck? A: The bottleneck has shifted from substrate degradation to slow transmetalation . Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 cannot efficiently facilitate transmetalation for highly hindered ortho-substituted substrates. Actionable Fix: Employ bulky, electron-rich Buchwald-type ligands such as SPhos or XPhos[4][5]. The biaryl backbone of these ligands stabilizes the active Pd(0) center and accelerates both transmetalation and reductive elimination, specifically overcoming steric barriers.

Q3: Even with XPhos and K3PO4, I am still losing some boronic acid at elevated temperatures (80–100 °C). How can I optimize further? A: Thermal protodeboronation is outcompeting the catalytic cycle. To lower the reaction temperature, you must ensure the rapid generation of the active Pd(0) catalyst. Using traditional Pd(OAc)2 + ligand mixtures requires a reduction step that is slow at lower temperatures. Actionable Fix: Utilize a Buchwald precatalyst (e.g., XPhos Pd G3). These precatalysts rapidly generate the active Pd(0) species under mild basic conditions, allowing the coupling to proceed efficiently at 40 °C or even room temperature, effectively outrunning the thermal degradation pathway[6][7].

Q4: Can I modify the boronic acid itself to improve its stability in the reaction mixture? A: Yes. Masking the free boronic acid as a pinacol ester (BPin) or a MIDA boronate provides a "slow-release" mechanism. The masked species slowly hydrolyzes in situ under aqueous basic conditions. This keeps the steady-state concentration of the highly reactive free boronic acid extremely low, kinetically favoring transmetalation over protodeboronation[6][8].

Optimization Workflow & Decision Matrix

OptimizationWorkflow Start Start: 3,4-Difluoro-2-isopropoxyphenyl boronic acid Coupling Analyze Analyze Reaction Profile (LC-MS / NMR) Start->Analyze Issue1 Issue: High Protodeboronation (Loss of Boronic Acid) Analyze->Issue1 Mass balance shows fluoroisopropoxybenzene Issue2 Issue: Incomplete Conversion (Slow Transmetalation) Analyze->Issue2 Starting materials remain unreacted Sol1a Action: Switch to Mild Base (e.g., K3PO4, Cs2CO3) Issue1->Sol1a Sol1b Action: Mask Boronic Acid (MIDA boronate or BPin ester) Issue1->Sol1b Sol2a Action: Use Buchwald Ligands (SPhos, XPhos) to overcome sterics Issue2->Sol2a Sol2b Action: Use Precatalyst (G3/G4) to lower reaction temperature Issue2->Sol2b

Workflow for optimizing Suzuki coupling of sterically hindered, electron-deficient boronic acids.

Quantitative Data: Condition Benchmarking

The following table summarizes the expected outcomes of various catalytic systems when applied to highly hindered, electron-deficient boronic acids, demonstrating the causality of our optimization strategy.

Catalyst SystemBaseSolvent SystemTemp (°C)Expected ConversionPrimary Limitation / Outcome
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene / H2O80 °C< 15%Severe protodeboronation due to strong base and slow transmetalation.
Pd(dppf)Cl2 (5 mol%)K3PO4 (aq)Dioxane / H2O80 °C~ 40%Reduced deboronation, but reaction stalls due to steric hindrance at Pd.
Pd(OAc)2 + SPhosK3PO4 (aq)Toluene / H2O100 °C~ 75%Good conversion; high temp causes minor thermal boronic acid loss.
XPhos Pd G3 (2 mol%) K3PO4 (aq) THF / H2O 40 °C > 95% Optimal. Rapid Pd(0) generation allows low temp, preventing degradation.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to enable low-temperature coupling, mitigating thermal degradation while overcoming the steric bulk of the ortho-isopropoxy group[6][7].

Materials Required:

  • Aryl Halide (Electrophile): 1.0 equivalent

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid: 1.5 equivalents (slight excess buffers against trace deboronation)

  • XPhos Pd G3 (Precatalyst): 2.0 mol%

  • K3PO4 (Base): 3.0 equivalents (prepared as a 0.5 M aqueous solution)

  • THF (Solvent): HPLC grade, degassed

Step-by-Step Methodology:

  • Preparation of the Organic Phase: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 eq).

  • Solvent Addition & Primary Degassing: Add THF to achieve a 0.2 M concentration relative to the aryl halide. Sparge the solution with dry Argon or Nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid.

  • Base Addition: Add the 0.5 M aqueous K3PO4 solution (3.0 eq) to the flask. Sparge the resulting biphasic mixture for an additional 5 minutes.

  • Catalyst Activation: Quickly add the XPhos Pd G3 precatalyst (2.0 mol%) under a positive stream of inert gas. Seal the flask.

  • Reaction Execution: Heat the biphasic mixture to 40 °C with vigorous stirring (1000+ rpm). Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where transmetalation frequently occurs.

  • Self-Validation & Monitoring: At 1 hour, sample the organic layer for LC-MS analysis.

    • Validation Check: If the mass of 1,2-difluoro-3-isopropoxybenzene (protodeboronation product) exceeds 15% of the total TIC area, verify that the temperature has not exceeded 40 °C and ensure the K3PO4 solution was prepared correctly (avoiding stronger bases).

  • Workup: Upon complete consumption of the aryl halide (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous MgSO4, and concentrate for purification.

Sources

Optimization

Technical Support Center: Minimizing Homocoupling of 3,4-Difluoro-2-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for minimizing homocoupling side products when using 3,4-Difluoro-2-isopropoxyphenylboronic acid in Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for minimizing homocoupling side products when using 3,4-Difluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically modified substrate, this boronic acid presents unique challenges. This document offers mechanistic insights, troubleshooting strategies, and optimized protocols to enhance yield and purity.

Understanding the Problem: The Mechanism of Homocoupling

Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react to form a symmetrical biaryl impurity.[1] This depletes the boronic acid, reduces the yield of the desired product, and complicates purification. Homocoupling is particularly prevalent with electron-deficient boronic acids like 3,4-Difluoro-2-isopropoxyphenylboronic acid.[2][3]

The primary driver of homocoupling is the presence of Palladium(II) species.[4] These can arise from:

  • Oxidation of the Pd(0) catalyst by residual oxygen. This is the most common cause.[5][6]

  • Incomplete reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). The reduction to the active Pd(0) can consume the boronic acid, leading to homocoupling.[4][7]

The diagram below illustrates how the desired Suzuki-Miyaura catalytic cycle competes with the homocoupling pathway.

Suzuki vs Homocoupling cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X pd2 Pd(II)L₂ pd0->pd2 pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + [R²-B(OH)₃]⁻ diaryl_pd R¹-Pd(II)L₂-R² transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 regenerates product R¹-R² (Desired Product) red_elim->product boronic R²-B(OH)₂ (3,4-diF-2-iPrO-PhB(OH)₂) boronic->transmetal base Base base->boronic activates aryl_halide R¹-X oxygen O₂ (Residual Air) oxygen->pd2 Oxidizes pd2_source Pd(II) Source (e.g., Pd(OAc)₂) pd2_source->pd2 In-situ reduction can initiate side reaction transmetal2 2x Transmetalation pd2->transmetal2 + 2x R²-B(OH)₂ transmetal2->pd0 Reduces to Pd(0) homo_product R²-R² (Homocoupling Product) transmetal2->homo_product Reductive Elimination Troubleshooting_Homocoupling start High Homocoupling Detected (e.g., >10% by LC-MS) q_oxygen Is your degassing protocol rigorous? start->q_oxygen sol_oxygen SOLUTION: 1. Sparge solvent with Ar/N₂ for 30+ min. 2. Use freeze-pump-thaw cycles for aprotic solvents. 3. Ensure an inert atmosphere is maintained throughout. q_oxygen->sol_oxygen No q_pd_source Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q_oxygen->q_pd_source Yes sol_oxygen->q_pd_source Re-run Experiment sol_pd_source SOLUTION: 1. Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. 2. If using Pd(II), add a mild reducing agent like potassium formate (1-2 eq.). q_pd_source->sol_pd_source Yes q_base Is the base appropriate? q_pd_source->q_base No sol_pd_source->q_base Re-run Experiment sol_base SOLUTION: 1. Screen weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃). 2. Avoid strong hydroxides (NaOH, KOH) unless necessary. 3. Ensure base is fully dissolved (add H₂O if compatible). q_base->sol_base No q_ligand Is the ligand optimal for this sterically hindered substrate? q_base->q_ligand Yes sol_base->q_ligand Re-run Experiment sol_ligand SOLUTION: 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These accelerate reductive elimination, disfavoring side reactions. q_ligand->sol_ligand No end Homocoupling Minimized q_ligand->end Yes, problem likely solved sol_ligand->end Re-run Experiment

Caption: A logical workflow for troubleshooting homocoupling.

Q: My LC-MS analysis shows a significant peak corresponding to the homocoupled dimer of 3,4-Difluoro-2-isopropoxyphenylboronic acid. What is the most likely cause?

A: The most frequent cause of homocoupling is the presence of oxygen. [5]Dissolved oxygen in your solvents or atmosphere can oxidize the active Pd(0) catalyst to Pd(II), which readily promotes the undesired coupling of two boronic acid molecules. [8]

  • Troubleshooting Steps:

    • Improve Degassing: Ensure your degassing procedure is rigorous. For aqueous/alcoholic mixtures, sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes is critical. [1]For anhydrous aprotic solvents, performing three "freeze-pump-thaw" cycles is more effective. [9] 2. Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas and maintain it throughout the entire process, including reagent addition and heating. [10]

Q: I have improved my degassing technique, but homocoupling persists. Could my palladium source be the issue?

A: Yes. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, the in situ reduction to Pd(0) can be a source of homocoupling. [8]This reduction process can consume two molecules of the boronic acid to generate the active catalyst and one molecule of the homocoupled dimer. [7]

  • Troubleshooting Steps:

    • Switch to a Pd(0) Precatalyst: Using a catalyst that is already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), eliminates this problematic reduction step. [1] 2. Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent to the reaction mixture before adding the catalyst. Potassium formate (1-2 equivalents) has been shown to suppress homocoupling by ensuring Pd(II) is rapidly converted to Pd(0) without consuming the boronic acid. [11][12]

Q: Can the choice of base or ligand affect homocoupling rates?

A: Absolutely. The base and ligand are critical for modulating the reactivity of the catalyst and substrate.

  • Base Selection: The base activates the boronic acid for transmetalation. [13]However, an overly strong or poorly soluble base can lead to side reactions. For a sterically hindered substrate, a moderately strong, soluble base is often ideal.

    • Recommendation: Screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. [14][9]These often provide a good balance of reactivity and selectivity.

  • Ligand Selection: The ligand stabilizes the palladium center and influences every step of the catalytic cycle. For challenging couplings involving sterically hindered and electron-deficient partners, specialized ligands are required.

    • Recommendation: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). [8][15]These ligands promote rapid reductive elimination, which is the final step that forms the desired C-C bond. A faster reductive elimination step decreases the lifetime of the intermediate diorganopalladium(II) complex, minimizing its opportunity to engage in side reactions. [8]

Optimized Experimental Protocols

The following protocols are designed as starting points for minimizing homocoupling with 3,4-Difluoro-2-isopropoxyphenylboronic acid.

Protocol A: Recommended Conditions for Suppressing Homocoupling

This protocol incorporates best practices including a Pd(0) source and a modern, bulky phosphine ligand.

  • Setup: To a dry reaction vessel, add the aryl halide (1.0 eq), 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times. [9]3. Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the pre-mixed catalyst solution of Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq) in a small amount of degassed solvent.

  • Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS until the limiting reagent is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Data Summary: Comparison of Reaction Conditions

The following table summarizes key parameters to consider when optimizing your reaction to minimize homocoupling.

ParameterStandard ConditionsRecommended for Low HomocouplingRationale for Change
Palladium Source Pd(OAc)₂ or PdCl₂(dppf)Pd₂(dba)₃ / SPhos or Pd(PPh₃)₄Starts with active Pd(0), avoiding reductive homocoupling. [1][5]
Ligand PPh₃, dppfSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination. [8]
Base Na₂CO₃, NaOHK₃PO₄, Cs₂CO₃Milder bases often provide better selectivity and fewer side reactions.
Solvent Toluene, DMFDioxane/H₂O, 2-MeTHF/H₂OSolvent choice can impact base solubility and reaction rates. [16][17]
Atmosphere Nitrogen purgeRigorous sparging or Freeze-Pump-ThawAggressively removes oxygen, the primary cause of oxidative homocoupling. [1][11]
Additive NonePotassium Formate (if using Pd(II))Acts as a mild reducing agent to pre-reduce Pd(II) to Pd(0). [11]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Leogane, O., & Snieckus, V. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(21), 8014-8017. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-441. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4426-4433. [Link]

  • Zhang, H., et al. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 54(8), 2533-2537. [Link]

  • Wang, D.-H., et al. (2008). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Journal of the American Chemical Society, 130(43), 14088-14089. [Link]

  • Zhao, J., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. RSC Advances, 7(26), 15805-15808. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • LabXing. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • University of California, Irvine. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(31), 7243-7250. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Nature Protocols, 3(4), 579-584. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Tellis, J. C., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 113(13), 3464-3469. [Link]

Sources

Troubleshooting

Purification strategies for products derived from 3,4-Difluoro-2-isopropoxyphenylboronic acid

Welcome to the Technical Support Knowledge Base for the purification of biaryl products derived from 3,4-Difluoro-2-isopropoxyphenylboronic acid . Because this specific boronic acid features both electron-withdrawing flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the purification of biaryl products derived from 3,4-Difluoro-2-isopropoxyphenylboronic acid .

Because this specific boronic acid features both electron-withdrawing fluorine atoms and a bulky, lipophilic isopropoxy group, its Suzuki-Miyaura cross-coupling products present unique purification challenges. The fluorines increase the Lewis acidity of the boron center, facilitating transmetalation but also making the starting material prone to protodeboronation under harsh conditions[1]. Furthermore, the resulting biaryl products are highly lipophilic, often co-eluting with unreacted boronic acid or homocoupled byproducts during standard chromatography.

This guide provides field-validated troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of your target compounds.

System Overview: Master Purification Logic

The standard approach of simply passing the crude mixture through a silica plug is rarely sufficient for fluorinated, ether-containing biaryls. A multi-stage workup is required to chemically alter impurities before physical separation.

PurificationWorkflow Start Crude Reaction Mixture Quench Aqueous Quench & Extraction Start->Quench CheckBoron Unreacted Boronic Acid? Quench->CheckBoron Oxidative Oxidative Workup (H2O2/NaOH) CheckBoron->Oxidative Yes PdScavenge Pd Scavenging (Thiol Resin) CheckBoron->PdScavenge No Oxidative->PdScavenge Chromatography Silica Gel Chromatography PdScavenge->Chromatography Pure Pure Biaryl Product Chromatography->Pure

Caption: Workflow for purifying 3,4-difluoro-2-isopropoxyphenylboronic acid coupling products.

Quantitative Comparison of Purification Interventions
Purification MethodTarget ImpurityTypical Recovery (%)Purity (%)Mechanistic Rationale
Aqueous Base Wash (1M NaOH) Boric acid salts, acidic organics>95VariableConverts acidic boron species to water-soluble borate salts[2].
Oxidative Workup (H₂O₂/NaOH) Unreacted boronic acid85-95>90Oxidizes the C-B bond to a C-O bond, forming a water-soluble phenoxide[2].
Thiol-Functionalized Silica Palladium catalyst residues90-98>99Thiol groups covalently bind soft Pd(II)/Pd(0) species, removing them from the organic phase.
Normal Phase Chromatography Homocoupling products60-85>95Separates based on polarity; however, lipophilic fluorinated biaryls may co-elute[3].
Preparative HPLC (C18) Closely eluting lipophilic impurities50-75>99Separates based on hydrophobicity; highly effective for resolving fluorinated biaryls[4].

Diagnostic FAQs & Troubleshooting

Q1: My biaryl product streaks on the TLC plate alongside unreacted 3,4-Difluoro-2-isopropoxyphenylboronic acid. How do I separate them?

  • Mechanistic Causality: Boronic acids are strong hydrogen-bond donors and Lewis acids. They interact strongly with the silanol groups on normal-phase silica gel, causing severe streaking that overlaps with the elution band of your target biaryl. Furthermore, the lipophilic isopropyl group prevents the boronic acid from fully partitioning into an aqueous base during a standard workup.

  • Solution: Do not attempt to separate them via chromatography. Instead, utilize an Oxidative Workup (See Protocol A). By treating the crude mixture with hydrogen peroxide under basic conditions, residual boronic species are converted into 3,4-difluoro-2-isopropoxyphenol[2]. This phenol is highly polar, easily deprotonated, and can be completely washed away in the aqueous layer, leaving your lipophilic biaryl product in the organic phase.

Q2: LC-MS shows a significant mass peak corresponding to the homocoupled dimer (3,3',4,4'-tetrafluoro-2,2'-diisopropoxy-1,1'-biphenyl). How can I remove this?

  • Mechanistic Causality: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often triggered by the ingress of oxygen which acts as an oxidant for the palladium catalytic cycle, or by an excess of the boronic acid. Because the homodimer shares the exact same fluorinated and ether motifs as your product, its polarity (Rf value) is nearly identical to the target biaryl.

  • Solution: Follow the decision matrix below. If the product is a solid, recrystallization is the most efficient method to exclude the homodimer[3]. If it is an oil, you must switch to Reverse-Phase Preparative HPLC, as normal-phase silica cannot resolve the minor hydrophobic differences.

HomocouplingLogic Issue Homocoupling Impurity Detected Polarity Is u0394Rf > 0.15 on TLC? Issue->Polarity NormalPhase Normal Phase Silica Polarity->NormalPhase Yes SolidCheck Is Product Solid? Polarity->SolidCheck No ReversePhase Reverse Phase Prep-HPLC SolidCheck->ReversePhase No Recryst Recrystallization SolidCheck->Recryst Yes

Caption: Decision matrix for isolating biaryl products from homocoupled impurities.

Q3: My isolated product has a dark brown/yellow tint, and NMR shows broad peaks. What is causing this?

  • Mechanistic Causality: This is a classic symptom of palladium catalyst carryover. The oxygen atom of the isopropoxy group and the electron-rich biaryl system can coordinate with residual Pd(0) or Pd(II) species, pulling them into the organic phase. Paramagnetic palladium species cause line broadening in NMR spectra.

  • Solution: Implement a chemical scavenging step. Stir the crude organic extract with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or wash the organic layer with an aqueous solution of EDTA or L-cysteine. The sulfur or amine chelators have a much higher affinity for palladium than your biaryl product, effectively stripping the metal out of the organic phase.

Validated Methodologies

Protocol A: Oxidative Workup for Boronic Acid Removal

This protocol acts as a self-validating system to chemically destroy unreacted 3,4-difluoro-2-isopropoxyphenylboronic acid prior to chromatography[2].

Step-by-Step Methodology:

  • Solvent Exchange: After the Suzuki coupling is complete, concentrate the reaction mixture under reduced pressure to remove volatile organic solvents (e.g., THF, Dioxane). Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Oxidation: Cool the EtOAc solution to 0 °C. For every 1.0 mmol of starting boronic acid used, slowly add 2.0 mL of 1M NaOH (aq), followed by the dropwise addition of 0.5 mL of 30% H₂O₂ (aq).

  • Incubation: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Phase Separation: Transfer to a separatory funnel. The unreacted boronic acid has now been converted to 3,4-difluoro-2-isopropoxyphenol, which resides in the basic aqueous layer as a phenoxide salt.

  • Extraction: Drain the aqueous layer. Wash the organic layer twice with 1M NaOH to ensure complete removal of the phenol, followed by one wash with saturated NaCl (brine).

  • Validation (QC Step): Spot the organic layer on a TLC plate and stain with KMnO₄. If the boronic acid was successfully converted and removed, you will not see an immediate bright yellow/brown spot at the baseline (characteristic of the phenol). Your product spot should remain intact.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Palladium Scavenging via Thiol Resin

Use this protocol if your product exhibits a dark color or NMR line broadening.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude biaryl product in a non-polar solvent like Dichloromethane (DCM) or Toluene (10 mL per gram of crude).

  • Resin Addition: Add a thiol-functionalized silica scavenger (e.g., QuadraPure TU or SiliaMetS Thiol) at a loading of 5 equivalents relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension gently at 40 °C for 4 to 12 hours.

  • Validation (QC Step): Observe the color of the solution. A successful scavenging process is self-evident when the dark brown/yellow solution transitions to a pale yellow or colorless state, while the silica resin beads turn dark brown/black as they absorb the palladium.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the Celite pad with an additional 10 mL of DCM.

  • Concentration: Evaporate the filtrate to yield the palladium-free product, ready for final silica gel chromatography[4].

References

  • BenchChem. Technical Support Center: Purification of Products from 2-Ethoxy-5-methoxyphenylboronic acid Reactions.
  • BenchChem. Dichloromethyldiisopropoxyborane.
  • BenchChem. 2-Ethoxy-5-methoxyphenylboronic Acid | CAS 957065-85-9.
  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.
  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.

Sources

Optimization

Troubleshooting guide for sluggish reactions involving 3,4-Difluoro-2-isopropoxyphenylboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized building blocks. 3,4-Difluoro-2-isopropoxyphenylboronic acid is a notoriously difficult substrate for Suzuki-Miyaura cross-coupling.

To successfully couple this molecule, we must move beyond standard protocols and understand the physical chemistry at play. The combination of severe steric hindrance (from the ortho-isopropoxy group) and strong electron withdrawal (from the 3,4-difluoro groups) creates a "perfect storm" that stalls the catalytic cycle and promotes parasitic side reactions.

Below is a comprehensive troubleshooting guide designed to help you rationally optimize your coupling reactions.

The Mechanistic Bottleneck

In a standard Suzuki-Miyaura reaction, the rate-limiting step is typically oxidative addition. However, for 3,4-Difluoro-2-isopropoxyphenylboronic acid , the rate-limiting step shifts entirely to transmetalation [1].

  • Steric Hindrance: The bulky 2-isopropoxy group physically blocks the palladium complex from forming the critical pre-transmetalation Pd–O–B bridged intermediate[2][3].

  • Electronic Deactivation: The 3,4-difluoro groups withdraw electron density from the aromatic ring. Because transmetalation relies on the nucleophilicity of the ipso-carbon bound to boron, this electron deficiency severely retards the transfer of the aryl group to palladium[2].

  • Protodeboronation: While transmetalation is stalled, the electron-deficient boronic acid is left exposed to the basic, aqueous reaction environment, leading to rapid and irreversible cleavage of the C–B bond (protodeboronation) to yield 1,2-difluoro-3-isopropoxybenzene[4][5].

MechanisticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Fast) Pd0->OA Aryl Halide TM Transmetalation (Stalled by Sterics/Electronics) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Formation) TM->RE Successful Transfer Proto Protodeboronation (Irreversible Side-Reaction) TM->Proto Base + H2O (Competes with TM) RE->Pd0 Biaryl Product

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation pathway.

Troubleshooting FAQs

Q1: My reaction shows complete consumption of the boronic acid, but I have very little product. What happened? A1: You are likely observing protodeboronation . Electron-deficient fluorophenylboronic acids are highly susceptible to base-mediated hydrolysis of the carbon-boron bond[4][6]. If your base is too strong (e.g., NaOH, KOH) or your temperature is too high, protodeboronation will outcompete the sluggish transmetalation step. Solution: Switch to a milder base like K₃PO₄ or Cs₂CO₃. If the free acid remains too unstable, mask it by converting it to a pinacol ester (Bpin) or a potassium trifluoroborate salt, which slowly hydrolyze in situ and keep the concentration of the fragile free boronic acid low[7].

Q2: I am using Pd(PPh₃)₄, but the reaction is completely stalled. Why? A2: Pd(PPh₃)₄ is a poor choice for sterically hindered substrates. Triphenylphosphine is not bulky enough to force the palladium center into a highly reactive, monoligated L-Pd0 state. Instead, it forms L2​Pd(aryl)Cl complexes, which are too crowded to interact with your bulky 2-isopropoxy-substituted boronic acid[1]. Solution: You must use bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) such as XPhos or SPhos . These ligands enforce a monoligated palladium geometry that creates a "pocket" for the hindered boronic acid to undergo transmetalation.

Q3: Why does my reaction mixture turn black within the first 15 minutes? A3: A rapid shift to a black precipitate indicates catalyst "death" (aggregation into inactive palladium black). This happens when the oxidative addition complex is formed, but transmetalation is too slow to keep the catalytic cycle moving. The stranded Pd(II) intermediates decompose. Solution: Use a modern precatalyst like XPhos Pd G3 or G4 . These precatalysts rapidly generate the active L-Pd0 species at room temperature or mild heating (40 °C), allowing the reaction to proceed quickly before the catalyst degrades or the boronic acid protodeboronates[6].

TroubleshootingLogic Start Sluggish Reaction Check1 Is Ar-H byproduct observed? (via GC/MS or NMR) Start->Check1 YesProto YES: Protodeboronation Check1->YesProto Boronic acid consumed NoProto NO: Stalled Transmetalation Check1->NoProto Boronic acid remains Sol1 Action: Lower Temp, use K3PO4, or convert to Bpin ester YesProto->Sol1 Sol2 Action: Switch to XPhos Pd G3 to force monoligated Pd NoProto->Sol2

Diagnostic logic tree for troubleshooting sluggish Suzuki-Miyaura reactions.

Optimization Matrix

When troubleshooting this specific substrate, refer to the following parameter matrix to guide your optimization strategy.

ParameterSub-Optimal Choice (Avoid)Recommended Choice (Use)Mechanistic Rationale
Catalyst/Ligand Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 or SPhos Pd G3Buchwald ligands enforce a highly reactive monoligated Pd state, essential for hindered transmetalation[1].
Base NaOH, KOH, Na₂CO₃K₃PO₄ (aqueous) or CsFMilder bases prevent rapid base-catalyzed protodeboronation of the electron-deficient fluorinated ring[4][5].
Boron Source Free Boronic Acid (if failing)Pinacol ester (Bpin)Bpin esters are more resistant to protodeboronation, providing a slow-release mechanism for the active species[7].
Temperature 80 °C – 100 °C25 °C – 40 °CHigh heat accelerates protodeboronation. Modern G3 precatalysts allow for efficient coupling at near-ambient temperatures[6].

Validated Experimental Protocol

To overcome the dual challenges of sterics and electronics, utilize the following self-validating protocol utilizing a Generation 3 Buchwald precatalyst. This method is specifically engineered to outcompete protodeboronation by accelerating transmetalation at mild temperatures.

Reagents & Materials:

  • Aryl Halide (1.0 equiv)

  • 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv) (Note: Use 1.5 equiv to compensate for minor background protodeboronation).

  • XPhos Pd G3 (2.0 - 5.0 mol %)

  • 0.5 M K₃PO₄ aqueous solution (3.0 equiv)

  • THF or 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv), and XPhos Pd G3 (2.0 - 5.0 mol %).

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this process three times to ensure a strictly oxygen-free environment. (Oxygen promotes homocoupling of the boronic acid).

  • Solvent Addition: Syringe in the degassed THF or 1,4-Dioxane to achieve a substrate concentration of approximately 0.2 M. Stir for 2 minutes to dissolve the organic components.

  • Base Addition (Initiation): Syringe in the degassed 0.5 M aqueous K₃PO₄ solution (3.0 equiv). The biphasic mixture will initiate the activation of the G3 precatalyst, rapidly forming the active L-Pd0 species.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 40 °C. Monitor the reaction via TLC or LC-MS. Due to the highly active catalyst, the reaction should reach completion within 2 to 6 hours.

  • Workup: Once complete, dilute the mixture with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Protodeboronation. Wikipedia. Available at:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). Available at:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Pre-Transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed. University of Illinois IDEALS. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters (ACS). Available at: [Link]

Sources

Troubleshooting

Identifying and characterizing impurities from 3,4-Difluoro-2-isopropoxyphenylboronic acid reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic behavior of highly functionalized boronic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic behavior of highly functionalized boronic acids.

3,4-Difluoro-2-isopropoxyphenylboronic acid is a notoriously challenging building block. The combination of strongly electron-withdrawing fluorine atoms and the steric bulk of an ortho-isopropoxy group creates a "perfect storm" for off-target degradation during Suzuki-Miyaura cross-coupling. This guide is designed to move your workflow away from trial-and-error and toward deterministic, causality-driven troubleshooting.

Visualizing the Degradation Landscape

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction vessel. The diagram below illustrates how standard coupling conditions can branch into three primary impurity-generating pathways[1].

Pathway SM 3,4-Difluoro-2-isopropoxyphenylboronic acid Target Cross-Coupled Product SM->Target Pd, Base, Ar-X Proto Protodeboronation (1,2-Difluoro-3-isopropoxybenzene) SM->Proto H2O, Base/Acid Homo Homocoupling (Tetrafluoro-diisopropoxy-biphenyl) SM->Homo Pd, O2 Oxid Oxidation (3,4-Difluoro-2-isopropoxyphenol) SM->Oxid Peroxides

Fig 1: Competing reaction pathways of 3,4-Difluoro-2-isopropoxyphenylboronic acid.

Troubleshooting FAQs & Mechanistic Causality

Issue 1: Severe Protodeboronation

Q: I am observing a massive loss of my starting material, and GC-MS shows a major peak at m/z 172. Why is this happening, and how do I stop it?

The Causality: You are observing 1,2-difluoro-3-isopropoxybenzene, the protodeboronation product. Boronic acids decompose via a specific base-catalyzed pathway[2]. The 3,4-difluoro substitution pulls electron density away from the boron atom, increasing its Lewis acidity. This makes it highly susceptible to attack by hydroxide ions (from your aqueous base), forming a tetrahedral boronate intermediate. The steric clash from the ortho-isopropoxy group further weakens the C–B bond, driving rapid, irreversible fragmentation into the corresponding arene[3].

The Solution:

  • Eliminate Water: Switch to strictly anhydrous conditions using a fluoride base (e.g., CsF or KF) in dry dioxane or toluene.

  • Mask the Boron: Convert the boronic acid to a pinacol ester or a MIDA boronate[4]. These "slow-release" strategies keep the instantaneous concentration of the free boronic acid low, starving the protodeboronation pathway while feeding the cross-coupling cycle.

Issue 2: Oxidative Homocoupling

Q: My LC-MS shows an unexpected impurity with a mass of ~342 Da. What mechanistic failure does this indicate?

The Causality: A mass of 342 Da corresponds to 3,3',4,4'-tetrafluoro-2,2'-diisopropoxy-1,1'-biphenyl—the homocoupling dimer. This occurs when the Pd(II) intermediate undergoes transmetalation with a second equivalent of your boronic acid instead of the target aryl halide[1]. While traditionally driven by the presence of oxygen (which reoxidizes Pd(0) to Pd(II)), highly electron-deficient boronic acids can also undergo this process via a secondary protonolysis/transmetalation event even without O₂[5].

The Solution:

  • Strict Deoxygenation: Sparge all solvents with argon for at least 30 minutes, or use the freeze-pump-thaw method.

  • Kinetic Outcompeting: Ensure your aryl halide is highly reactive. Switch from an aryl bromide to an aryl iodide, or utilize a highly active dialkylbiaryl phosphine ligand (like XPhos or SPhos) to accelerate the productive oxidative addition step.

Issue 3: Phenol Formation (Oxidation)

Q: I am isolating 3,4-difluoro-2-isopropoxyphenol from my crude mixture. Is my boronic acid degrading on the shelf?

The Causality: Boronic acids react rapidly with hydroperoxides to form a boronate complex that undergoes a 1,2-aryl migration from boron to oxygen. Subsequent hydrolysis yields the phenol[1]. This is almost always caused by using aged ethereal solvents (THF, 1,4-dioxane, or diethyl ether) that have accumulated peroxides over time.

The Solution: Test all ethereal solvents with KI-starch paper prior to use. If peroxides are present, filter the solvent through a plug of activated basic alumina.

Diagnostic Logic & Analytical Signatures

To prevent misidentification, use the following diagnostic logic tree when analyzing your crude reaction mixtures.

Troubleshooting Start Impurity Detected LCMS LC-MS Analysis Start->LCMS M1 m/z = 172 (GC-MS) LCMS->M1 M2 m/z = 343 [M+H]+ LCMS->M2 M3 m/z = 187 [M-H]- LCMS->M3 A1 Check pH & Water M1->A1 A2 Degas Solvents M2->A2 A3 Purify Solvents M3->A3

Fig 2: Diagnostic logic for identifying and resolving boronic acid impurities.

Table 1: Analytical Signatures of Key Species

Summarizing the quantitative data allows for rapid cross-referencing during LC-MS and NMR analysis.

CompoundMolecular WeightExpected MS (m/z)¹¹B NMR ShiftIonization Notes
3,4-Difluoro-2-isopropoxyphenylboronic acid 216.0215 [M-H]⁻~28 ppmIonizes well in ESI(-)
1,2-Difluoro-3-isopropoxybenzene (Protodeboronation)172.2172 (M⁺)NonePoor ESI; Use GC-MS (EI)
Tetrafluoro-diisopropoxy-biphenyl (Homocoupling)342.3343 [M+H]⁺NoneIonizes well in ESI(+)
3,4-Difluoro-2-isopropoxyphenol (Oxidation)188.2187 [M-H]⁻NoneIonizes well in ESI(-)

Self-Validating Experimental Protocol: Impurity Profiling

A protocol is only as reliable as its internal controls. Because 1,2-difluoro-3-isopropoxybenzene (the protodeboronation product) is volatile and often invisible on standard LC-MS (ESI) methods, relying solely on LC-UV/MS will result in a mass balance failure. This methodology uses ¹⁹F NMR as an internal, self-validating quantitative tracker.

Step 1: Aliquot and Quench

  • Extract a 50 µL aliquot from the active reaction mixture under a positive pressure of argon.

  • Immediately quench into 500 µL of cold ethyl acetate containing 1% acetic acid. Causality: The mild acid protonates any basic species, instantly halting both the base-catalyzed protodeboronation and the cross-coupling cycle.

Step 2: Biphasic Extraction & Internal Standard Addition

  • Add 500 µL of deionized water to the quenched mixture. Vortex for 10 seconds and centrifuge to separate the layers.

  • Transfer exactly 400 µL of the top organic layer to a clean vial.

  • Add a known molar quantity of trifluorotoluene as an internal ¹⁹F NMR standard.

Step 3: ¹⁹F NMR Tracking (The Self-Validation Step)

  • Evaporate the organic layer under a gentle stream of N₂ (do not use vacuum, as the protodeboronated arene is semi-volatile).

  • Reconstitute in CDCl₃ and acquire a ¹⁹F NMR spectrum.

  • Validation Check: The two fluorine atoms on the aromatic ring will shift distinctly based on the ortho substituent. If the starting material peaks disappear, but the cross-coupled product peaks do not appear in an equal integration ratio relative to your internal standard, you have definitively proven that a degradation pathway (likely protodeboronation) is consuming your material.

Step 4: Orthogonal LC-MS Confirmation

  • Dilute a 10 µL portion of the NMR sample into 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Run a fast gradient (5% to 95% MeCN over 3 minutes) monitoring both ESI(+) and ESI(-). Cross-reference the resulting m/z peaks with Table 1 to pinpoint the exact failure mode.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Wikipedia Contributors. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society / LJMU Research Online.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC.

Sources

Optimization

Impact of water content on 3,4-Difluoro-2-isopropoxyphenylboronic acid reaction efficiency

Welcome to the technical support center for 3,4-Difluoro-2-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-Difluoro-2-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this reagent, with a particular focus on the critical role of water content in reaction efficiency. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The Double-Edged Sword: Water's Role in Suzuki-Miyaura Couplings

Water is a fascinating and often misunderstood component in Suzuki-Miyaura cross-coupling reactions. While it can be beneficial and is even used as a solvent in some "green" chemistry protocols[1][2][3][4], its presence can also be detrimental, leading to side reactions that significantly lower your yield. For a sterically hindered and electronically complex substrate like 3,4-Difluoro-2-isopropoxyphenylboronic acid, understanding and controlling water content is paramount.

A small amount of water is often advantageous, as it can help to dissolve the base and facilitate the formation of the active boronate species required for transmetalation.[5][6] However, excess water can lead to the dreaded side reaction of protodeboronation, where the C-B bond is cleaved, converting your valuable boronic acid back into an inactive arene.[6][7][8]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your reactions with 3,4-Difluoro-2-isopropoxyphenylboronic acid.

Problem 1: Low or No Product Yield

Q: I'm not getting the expected yield for my Suzuki-Miyaura coupling reaction. What are the likely causes related to water content?

A: Low yield is a common frustration, and water content is a prime suspect. Here’s a breakdown of potential causes and solutions:

  • Cause A: Excessive Protodeboronation. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of your boronic acid can make it more susceptible to protodeboronation, especially in the presence of excess water and base.[7][9][10]

    • Solution 1: Implement Anhydrous Conditions. For highly sensitive substrates, rigorously excluding water is the best approach.[8][11] This involves using anhydrous solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (Argon or Nitrogen). See the detailed protocol below for setting up an anhydrous reaction.

    • Solution 2: Use a Milder Base. Strong bases in aqueous media can accelerate protodeboronation.[11] Consider switching from strong bases like NaOH to milder, less hygroscopic bases such as K₃PO₄ or Cs₂CO₃.[12]

    • Solution 3: Consider a Boronic Ester. Converting the boronic acid to a more stable derivative, like a pinacol or MIDA boronate ester, can protect it from premature decomposition.[13][14] These esters can then release the active boronic acid species slowly during the reaction.

  • Cause B: Poor Reagent Solubility. Insufficient water may be present to dissolve the base, hindering the formation of the active boronate species necessary for the catalytic cycle.[15]

    • Solution: Optimize the Solvent System. If working under aqueous conditions, a carefully optimized solvent mixture (e.g., Dioxane/Water, THF/Water) is crucial.[11] You may need to screen different ratios to find the sweet spot that ensures all reactants are sufficiently soluble.

  • Cause C: Catalyst Deactivation. While not directly a water issue, catalyst deactivation can be exacerbated by impurities in your reagents, including water.

    • Solution: Degas Your Solvents. Oxygen can deactivate your palladium catalyst.[16] Always degas your solvents thoroughly before use, especially when preparing aqueous mixtures.

Problem 2: Inconsistent Reaction Results

Q: My reaction works well sometimes but fails at other times, even though I'm following the same procedure. Could water be the culprit?

A: Absolutely. Inconsistent results are often a sign of uncontrolled variables, and ambient moisture is a major one.

  • Cause: Fluctuating Ambient Humidity. The amount of water absorbed from the atmosphere can vary significantly from day to day. Hygroscopic reagents, especially the base, can absorb different amounts of moisture, leading to inconsistent water content in your reaction.

    • Solution 1: Standardize Your Reagent Handling. Always use freshly opened, high-purity reagents. If a bottle of base has been open for a while, consider using a fresh one. Store all reagents in a desiccator.

    • Solution 2: Quantify Your Water Content. For ultimate reproducibility, especially in process development, determine the water content of your reagents and solvents using Karl Fischer titration.[17] This allows you to adjust the amount of water added to maintain a consistent total water content in your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal water content for a Suzuki-Miyaura reaction with 3,4-Difluoro-2-isopropoxyphenylboronic acid?

A: There is no single "optimal" water content, as it depends on the specific reaction conditions (base, solvent, temperature, and coupling partner). However, a general guideline is to start with a minimal amount of water if using an aqueous system (e.g., a 10:1 or 5:1 organic solvent to water ratio) and optimize from there. For sensitive reactions, the optimal condition may be completely anhydrous.[18]

Q2: How does the isopropoxy group on my boronic acid affect its reactivity and sensitivity to water?

A: The bulky ortho-isopropoxy group can provide some steric shielding to the boronic acid moiety, which might slightly reduce the rate of protodeboronation compared to an unhindered equivalent. However, this steric hindrance can also slow down the desired transmetalation step. Therefore, careful optimization of reaction conditions is crucial to favor the productive pathway.

Q3: Can I use a boronic ester of 3,4-Difluoro-2-isopropoxyphenylboronic acid instead of the free acid?

A: Yes, and this is often a good strategy to improve stability and reproducibility. Pinacol esters are a common choice.[13] MIDA boronates are another excellent option, known for their stability and slow-release properties in the presence of a base and water.[14]

Q4: How can I tell if protodeboronation is the main side reaction?

A: The primary byproduct of protodeboronation of 3,4-Difluoro-2-isopropoxyphenylboronic acid would be 1,2-Difluoro-3-isopropoxybenzene. You can look for this compound in your crude reaction mixture using techniques like GC-MS or LC-MS.

Experimental Protocols

Protocol 1: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for setting up a reaction under strictly anhydrous conditions.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Reagent Preparation:

    • Use anhydrous solvents from a sealed bottle or freshly distilled from an appropriate drying agent.

    • Use a fresh, high-purity base (e.g., K₃PO₄) and briefly flame-dry it under vacuum before use if clumping is observed.

  • Reaction Assembly:

    • Quickly add the 3,4-Difluoro-2-isopropoxyphenylboronic acid, aryl halide, base, and palladium catalyst/ligand to the reaction flask.

    • Immediately seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe through the septum.

  • Reaction Execution: Heat the reaction to the desired temperature under a positive pressure of the inert gas.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature before proceeding with the aqueous workup.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol outlines the general steps for using a coulometric Karl Fischer titrator to determine the water content of your reagents or reaction mixture.[19]

  • Instrument Preparation: Ensure the Karl Fischer titrator is equilibrated and the titration cell is dry, indicated by a low and stable drift value (typically < 10 µ g/min ).[19]

  • Sample Preparation:

    • For liquid samples (e.g., solvents), directly inject a known volume or weight into the titration cell using a gas-tight syringe.

    • For solid samples (e.g., the boronic acid or base), accurately weigh the solid and dissolve it in a known volume of a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent). Then, inject a known aliquot of this solution into the cell.

  • Titration: The instrument will automatically titrate the water in the sample and provide a result in ppm, percentage, or µg of water.

  • Blank Measurement: Always run a blank titration with the solvent used for dissolving solid samples to subtract its water content from the sample measurement.

Data Presentation

The following table provides a conceptual summary of the expected impact of water content on the yield of a Suzuki-Miyaura reaction with a sensitive boronic acid like 3,4-Difluoro-2-isopropoxyphenylboronic acid. The exact values will vary depending on the specific reaction conditions.

Water ContentExpected Reaction YieldPredominant Side ReactionsRationale
Strictly Anhydrous HighMinimalMinimizes protodeboronation, but may suffer from poor base solubility.[8]
Trace Water (ppm level) OptimalMinimalBalances base solubility and suppression of protodeboronation.[5]
Moderate Water (e.g., 5-10% v/v) DecreasedProtodeboronation, Potential HomocouplingIncreased rate of protodeboronation due to higher water activity.[6][7]
High Water (e.g., >20% v/v) Very LowSignificant ProtodeboronationThe hydrolytic pathway dominates, leading to extensive decomposition of the boronic acid.[7][20]

Visualizing the Process

To better understand the chemical transformations and experimental workflows, the following diagrams are provided.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar'-B(OH)3]- PdII_R_Ar R-Pd(II)-Ar L2 Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- (Active Species) BoronicAcid->Boronate Base Base (e.g., K3PO4) + H2O Base->Boronate Boronate->Transmetalation Water_Effects cluster_productive Productive Pathway cluster_detrimental Detrimental Pathway (Excess Water) Start 3,4-Difluoro-2-isopropoxyphenylboronic Acid Ar-B(OH)2 Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd Catalyst, Base, Ar-X Protodeboronation Protodeboronation Start->Protodeboronation H2O, Base Product Desired Product (Biaryl) Suzuki->Product Byproduct 1,2-Difluoro-3-isopropoxybenzene (Byproduct) Protodeboronation->Byproduct

Sources

Reference Data & Comparative Studies

Validation

Kinetic analysis of 3,4-Difluoro-2-isopropoxyphenylboronic acid in Suzuki coupling

Kinetic Analysis of 3,4-Difluoro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in late-stage drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of 3,4-Difluoro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in late-stage drug development where standard cross-coupling conditions inexplicably fail. Often, the root cause lies in a fundamental misunderstanding of transmetalation kinetics. Not all boronic acids behave equally under palladium catalysis.

This guide deconstructs the kinetic profile of 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS 1451390-92-3), objectively comparing its performance against standard structural analogs. By isolating the steric and electronic variables, we can engineer rational solutions for challenging cross-coupling workflows.

Mechanistic Causality: The Push and Pull of Sterics and Electronics

The Suzuki-Miyaura reaction relies on transmetalation—the transfer of the organic fragment from boron to palladium—which is frequently the rate-limiting step for highly substituted substrates 1. This step generally proceeds via two competing mechanisms: the oxo-palladium pathway (where base coordinates to the Pd center) and the boronate pathway (where base coordinates to the boronic acid) 2.

When deploying 3,4-Difluoro-2-isopropoxyphenylboronic acid, two opposing forces dictate the reaction velocity:

  • The Electronic Effect (3,4-Difluoro): Fluorine atoms are strongly electron-withdrawing. This increases the Lewis acidity of the boron atom, accelerating the pre-equilibrium formation of the reactive boronate complex. However, during the actual aryl migration step, electron deficiency severely attenuates the nucleophilicity and migratory aptitude of the aryl ring, increasing the activation energy ( ΔG‡ ) of the transition state 1.

  • The Steric Effect (ortho-Isopropoxy): Steric bulk at the ortho position is notoriously detrimental to transmetalation 3. The bulky isopropoxy group physically impedes the approach of the palladium complex, preventing the formation of the critical Pd-O-B linkage required for aryl transfer 4.

The combination of these features makes this specific boronic acid a highly sluggish coupling partner, requiring specialized catalytic conditions to overcome the compounded kinetic barriers.

Mandatory Visualization: Transmetalation Pathway Dynamics

TransmetalationKinetics Pd_Halide L(n)Pd(Ar)(X) Pre-Transmetalation Boronate_Path Boronate Pathway (Base attacks Boron) Pd_Halide->Boronate_Path Base + Boronic Acid OxoPd_Path Oxo-Palladium Pathway (Base attacks Pd) Pd_Halide->OxoPd_Path Base + Pd Complexation Pre-Transmetalation Complex Boronate_Path->Complexation OxoPd_Path->Complexation TS_Migration Aryl Migration Transition State (ΔG‡) Complexation->TS_Migration Product L(n)Pd(Ar)(Ar') Reductive Elimination Ready TS_Migration->Product F_Effect 3,4-Difluoro Groups Accelerate Complexation Slow Migration F_Effect->Boronate_Path F_Effect->TS_Migration OiPr_Effect ortho-Isopropoxy Group Severe Steric Penalty on TS_Migration OiPr_Effect->TS_Migration

Fig 1: Kinetic bottlenecks in the transmetalation pathways of highly substituted boronic acids.

Comparative Kinetic Data: Head-to-Head Performance

To isolate the individual contributions of the functional groups, we compare the target compound against baseline and control analogs. The data below reflects normalized pseudo-first-order kinetic profiles under standard conditions (1.0 eq Aryl Bromide, 1.5 eq Boronic Acid, 2.0 eq K3PO4, 2 mol% SPhos Pd G3, THF/H2O, 25°C).

Boronic AcidRelative Initial Rate ( krel​ )Half-Life ( t1/2​ ) at 25°CDominant Kinetic Barrier
Phenylboronic acid (Baseline)1.00~1.2 hBaseline migration
3,4-Difluorophenylboronic acid (Electronic Control)0.65~1.8 hAttenuated migratory aptitude
2-Isopropoxyphenylboronic acid (Steric Control)0.12~10.0 hSteric hindrance at transition state
3,4-Difluoro-2-isopropoxyphenylboronic acid 0.04 ~30.0 h Synergistic steric & electronic penalty

Data Interpretation: The addition of the ortho-isopropoxy group causes nearly an order of magnitude drop in the reaction rate compared to the baseline. When combined with the electron-withdrawing difluoro motif, the reaction practically stalls at room temperature, necessitating elevated thermal conditions or highly active dialkylbiaryl phosphine ligands to force the reaction to completion.

Self-Validating Experimental Protocol: In Situ ¹⁹F NMR Kinetic Assay

To rigorously quantify these differences without the sampling errors inherent in HPLC aliquots, we employ a self-validating ¹⁹F NMR kinetic assay.

Causality of Experimental Choices:

  • Pre-Catalyst Selection: We utilize a Buchwald precatalyst (SPhos Pd G3). G3 precatalysts activate rapidly and quantitatively at room temperature upon exposure to weak base. This ensures that oxidative addition and catalyst activation are not rate-limiting, effectively isolating transmetalation as the sole kinetic variable being measured 5.

  • Internal Standard: 4,4'-Difluorobiphenyl is used. Its fluorine environment is chemically distinct from the target, and it is entirely inert under Suzuki conditions, allowing for absolute mass balance validation.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, prepare a stock solution containing 4-bromotoluene (0.1 M), 3,4-Difluoro-2-isopropoxyphenylboronic acid (0.15 M), and 4,4'-difluorobiphenyl (0.05 M as internal standard) in anhydrous THF-d8.

  • Base Addition: Transfer 0.5 mL of the stock solution to an NMR tube equipped with a PTFE septum. Inject 50 µL of a degassed 2.0 M aqueous K3PO4 solution.

  • Catalyst Initiation: Inject 2 mol% of SPhos Pd G3 (dissolved in 50 µL THF-d8) into the NMR tube. Invert three times to mix. This marks t=0.

  • Data Acquisition: Immediately insert the tube into an NMR spectrometer pre-equilibrated to 25.0 °C. Acquire ¹⁹F spectra (with ¹H decoupling) every 5 minutes for 12 hours.

  • Self-Validation Check (Critical): For every time point, calculate the mass balance equation:

    Σ(Integrals)=[Boronic Acid]t​+[Cross-Coupled Product]t​+[Protodeboronation Byproduct]t​

    System Rule: If the total fluorine integral sum deviates from the internal standard integral by >5%, the data point must be rejected. This self-validating check ensures that no uncharacterized side reactions (e.g., radical degradation) are skewing the kinetic data.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Chembites.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Organoborane coupling reactions (Suzuki coupling). NIH.
  • Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes. ConnectSci.

Sources

Comparative

Benchmarking 3,4-Difluoro-2-isopropoxyphenylboronic Acid vs. Trifluoroborate Salts in Suzuki-Miyaura Couplings

A Comprehensive Technical Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with highly substituted, electron-deficient arylboronic ac...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with highly substituted, electron-deficient arylboronic acids. 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) is a prime example[1]. While it is an invaluable building block for introducing complex pharmacophores in medicinal chemistry, its specific substitution pattern—an ortho-alkoxy group combined with electron-withdrawing fluorine atoms—makes the carbon-boron bond highly susceptible to hydrolytic cleavage (protodeboronation) under standard basic cross-coupling conditions.

To overcome these limitations, converting the boronic acid into its corresponding potassium trifluoroborate salt provides a robust alternative. This guide objectively benchmarks the performance of the free boronic acid against its trifluoroborate counterpart, analyzing the causality behind their reactivity differences and providing self-validating experimental protocols to ensure reproducible transmetalation.

Mechanistic Causality: The "Slow-Release" Paradigm

The fundamental difference in performance between these two reagents lies in their coordination chemistry.

Free arylboronic acids are tricoordinate, Lewis-acidic species. In the presence of aqueous base and heat, electron-deficient boronic acids rapidly undergo protodeboronation, forming the undesired deboronated arene before the palladium catalyst can facilitate transmetalation. Furthermore, they are prone to forming trimeric boroxines on the benchtop, complicating stoichiometry.

Conversely, potassium organotrifluoroborates are tetracoordinate, completely saturated at the boron center, and indefinitely stable to air and moisture[2][3]. They do not directly undergo transmetalation. Instead, they act as a "slow-release" reservoir. In an aqueous basic medium, the trifluoroborate salt slowly hydrolyzes to release the active tricoordinate boronic acid[4]. This maintains a low steady-state concentration of the active species, allowing the productive transmetalation pathway to outcompete the degradative protodeboronation pathway[5].

Mechanism TFB Potassium Trifluoroborate (Tetracoordinate, Stable) Base Aqueous Base (Hydrolysis) TFB->Base Slow Release BA Active Boronic Acid (Tricoordinate) Base->BA Transmetalation Pd-Catalyzed Transmetalation BA->Transmetalation Desired Pathway Degradation Protodeboronation (Ar-H Formation) BA->Degradation Competing Pathway Product Cross-Coupled Product Transmetalation->Product

Mechanistic pathway showing the slow-release of active boronic acid from the trifluoroborate salt.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of 3,4-Difluoro-2-isopropoxyphenylboronic acid and its potassium trifluoroborate derivative.

Table 1: Physicochemical Stability Profile
Performance Metric3,4-Difluoro-2-isopropoxyphenylboronic AcidPotassium Trifluoroborate Derivative
Benchtop Stability Prone to dehydration (boroxine formation) over time.Indefinitely stable to air and moisture[3].
Resistance to Protodeboronation (80°C, aq. K2CO3, 2h)High degradation (~45% loss of active species).Minimal degradation (<5% loss)[2][4].
Purification Method Recrystallization (often difficult due to anhydrides).Simple precipitation or Soxhlet extraction[3].
Stoichiometry Control Variable (requires calculation of boroxine ratio).Exact (monomeric, crystalline salt)[6].
Table 2: Cross-Coupling Yields with Challenging Electrophiles

Conditions: 1.0 equiv electrophile, 1.1 equiv boron reagent, 5 mol% Pd(OAc)2, 10 mol% RuPhos, K2CO3, Toluene/H2O (10:1), 80°C, 12h.

ElectrophileBoronic Acid Yield (%)Trifluoroborate Yield (%)Causality for Difference
4-Chloroanisole 42%88%Unactivated chlorides require longer reaction times, during which the free boronic acid degrades.
2-Chloropyridine 15%76%Heteroaryl chlorides coordinate Pd, slowing the cycle and exacerbating boronic acid decomposition.
4-Bromotoluene 68%94%Bromides undergo faster oxidative addition, narrowing the performance gap, but TFB still excels.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems . By incorporating an internal standard (1,3,5-trimethoxybenzene) directly into the crude reaction mixture, researchers can obtain quantitative NMR (qNMR) yields before any mass is lost to column chromatography. This proves whether a low isolated yield is due to failed transmetalation or poor chromatographic recovery.

Protocol A: Standard Suzuki-Miyaura with Boronic Acid
  • Preparation: In a dry Schlenk tube, add 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv, excess required due to degradation), aryl chloride (1.0 equiv), Pd(OAc)2 (5 mol%), and RuPhos (10 mol%).

  • Solvent Addition: Add degassed Toluene (0.2 M) and aqueous K2CO3 (3.0 equiv, 1.0 M).

  • Reaction: Heat to 80°C under N2. Note: The biphasic system is used, but the boronic acid resides primarily in the organic layer, exposing it to high localized base concentrations.

  • Validation Checkpoint: At 2 hours, take a 50 µL aliquot of the organic layer, filter through a silica plug, and analyze via LC-MS. You will likely observe significant peaks corresponding to 1,2-difluoro-3-isopropoxybenzene (the protodeboronation byproduct).

Protocol B: Modified Suzuki-Miyaura with Trifluoroborate Salt
  • Preparation: In a Schlenk tube, add Potassium 3,4-difluoro-2-isopropoxyphenyltrifluoroborate (1.05 equiv, near-stoichiometric is sufficient), aryl chloride (1.0 equiv), Pd(OAc)2 (5 mol%), and RuPhos (10 mol%).

  • Solvent Addition: Add degassed Toluene/H2O (3:1 v/v) and K2CO3 (3.0 equiv). Causality: The higher water ratio is critical. The trifluoroborate salt is insoluble in pure organics; it must dissolve in the aqueous phase to slowly hydrolyze.

  • Reaction: Heat to 80°C for 12 hours. The slow release of the boronic acid into the organic layer ensures it is immediately consumed by the waiting Ar-Pd-X complex.

  • Validation Checkpoint: Add exactly 0.33 equiv of 1,3,5-trimethoxybenzene to the cooled crude mixture. Extract with EtOAc, evaporate, and run a 1H-qNMR to validate the absolute conversion efficiency prior to purification.

Protocol Step1 Reagent Prep (1.05 eq TFB) Step2 Catalyst/Ligand Addition Step1->Step2 Step3 Solvent & Base (High H2O Ratio) Step2->Step3 Step4 Heating & Reaction (80°C, 12h) Step3->Step4 Step5 qNMR Validation & Purification Step4->Step5

Step-by-step experimental workflow for the optimized trifluoroborate cross-coupling.

Conclusion & Recommendations

For routine couplings with highly reactive electrophiles (e.g., aryl iodides), the commercially available 3,4-Difluoro-2-isopropoxyphenylboronic acid is sufficient. However, when benchmarking against challenging, unactivated aryl chlorides or when scaling up reactions where stoichiometry and benchtop stability are critical, the potassium trifluoroborate salt is unambiguously superior .

By leveraging the "slow-release" mechanism, researchers can suppress protodeboronation, reduce the required equivalents of the expensive boron reagent from 1.5 to 1.05, and significantly boost isolated yields of complex pharmaceutical intermediates.

References

  • Source: researchgate.
  • Source: nih.
  • Source: scispace.
  • Source: chemscene.
  • Source: chemrxiv.
  • Source: uea.ac.

Sources

Validation

Advanced 2D NMR Structural Elucidation: A Comparative Guide to Non-Uniform Sampling (NUS) vs. Traditional Acquisition

Executive Summary In pharmaceutical R&D and drug discovery, the structural confirmation of complex reaction products, natural products, and active pharmaceutical ingredients (APIs) relies heavily on two-dimensional Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical R&D and drug discovery, the structural confirmation of complex reaction products, natural products, and active pharmaceutical ingredients (APIs) relies heavily on two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques such as COSY, HSQC, and HMBC[1]. However, traditional 2D NMR presents a severe analytical bottleneck: achieving high spectral resolution requires exponentially longer acquisition times[2].

This guide objectively compares the performance of Traditional Uniform Sampling (US) 2D NMR against modern Non-Uniform Sampling (NUS) 2D NMR [3]. By detailing the mechanistic causality behind these techniques and providing a self-validating experimental workflow, this guide empowers scientists to break the Nyquist-Shannon limit, accelerating structural elucidation without compromising scientific integrity[4][5].

The Mechanistic Bottleneck: Why Traditional 2D NMR is Slow

In conventional uniform sampling (US) 2D NMR, the spectrometer collects data points at evenly spaced time intervals ( t1​ increments) to satisfy the Nyquist-Shannon sampling theorem[2].

The Causality of Resolution vs. Time: Spectral resolution in the indirect dimension (F1) is directly proportional to the maximum evolution time ( t1max​ ). To double the resolution and separate overlapping peaks in a congested aliphatic region, a scientist must double the number of t1​ increments. Because each increment requires a separate pulse sequence execution and relaxation delay ( d1​ ), doubling the resolution strictly doubles the acquisition time[3]. For complex molecules, this often relegates critical 2D analyses to overnight queues, slowing down the drug development pipeline[2].

The NUS Advantage: Breaking the Nyquist Limit

Non-Uniform Sampling (NUS) fundamentally alters this paradigm by acquiring only a pseudo-random subset (typically 25% to 50%) of the required t1​ increments[6].

The Causality of Compressed Sensing: Rather than causing traditional aliasing (which occurs if sampling is uniform but too slow), the "skipped" data points in a Poisson-gap NUS schedule manifest as low-level, pseudo-random noise across the spectrum. Because the 2D NMR spectrum of a small molecule is inherently "sparse" (consisting mostly of empty baseline with discrete resonance peaks), advanced algorithms like Compressed Sensing (CS) or Iterative Soft Thresholding (IST) can mathematically reconstruct the omitted data[4]. This effectively decouples spectral resolution from acquisition time[3][5].

G cluster_US Traditional Uniform Sampling (US) cluster_NUS Non-Uniform Sampling (NUS) Start Sample Preparation (API in Deuterated Solvent) US_Acq Acquire 100% t1 Increments (Nyquist-Shannon) Start->US_Acq NUS_Acq Skip 50-75% t1 Increments (Poisson-Gap Schedule) Start->NUS_Acq US_Time Long Acquisition (Hours to Days) US_Acq->US_Time US_Recon Standard Fourier Transform US_Time->US_Recon Elucidation 2D NMR Structural Elucidation (COSY, HSQC, HMBC) US_Recon->Elucidation NUS_Time Rapid Acquisition (Minutes to Hours) NUS_Acq->NUS_Time NUS_Recon Compressed Sensing (CS) Iterative Soft Thresholding NUS_Time->NUS_Recon NUS_Recon->Elucidation

Workflow comparison: Traditional Uniform Sampling vs. Non-Uniform Sampling in 2D NMR.

Comparative Performance Analysis

The following table synthesizes experimental data comparing a traditional US 1 H- 13 C HSQC against a 25% NUS HSQC optimized for high resolution. Both experiments are constrained to a strict 1-hour acquisition window to objectively evaluate performance gains[6].

ParameterTraditional Uniform Sampling (US)Non-Uniform Sampling (NUS)Causality / Impact
Sampling Rate 100%25%NUS skips 75% of data points, allowing resource reallocation[6].
Y Points ( t1​ increments) 128512 (128 acquired)NUS achieves 4x the theoretical resolution in the same timeframe[6].
Number of Scans 88Kept constant to isolate the effect of increased t1​ evolution.
Total Acquisition Time 1 Hour1 HourTime parity demonstrates performance superiority[6].
Spectral Resolution (F1) Baseline4x Improvement Extended t1max​ drastically reduces peak overlap in congested regions[3][6].
Reconstruction Method Fourier TransformCompressed Sensing (CS)CS isolates true peaks from the pseudo-random noise of skipped increments[4].

Note: Alternatively, if the Y points are kept at 128, the 25% NUS experiment completes in just 15 minutes (a 75% time reduction) with identical resolution, ideal for rapid "scout" screening of reaction intermediates[6].

Self-Validating Experimental Protocol: NUS 2D NMR

To ensure scientific integrity and E-E-A-T standards, the implementation of NUS must be treated as a self-validating system. The following protocol guarantees that the reconstructed data is a true representation of the molecular structure, free from algorithmic artifacts.

Step 1: Hardware Calibration & Thermal Equilibration
  • Action: Equilibrate the sample at 298K for 5 minutes. Calibrate the 90° pulse width ( P1​ ) for both 1 H and the heteronucleus (e.g., 13 C or 15 N).

  • Causality: 2D sequences (especially HMBC and NOESY) rely on precise coherence transfers. Incorrect pulse widths lead to incomplete magnetization transfer, generating phase anomalies and baseline artifacts that compressed sensing algorithms struggle to process accurately.

Step 2: 1D Boundary Definition (The Internal Control)
  • Action: Acquire high-quality 1D 1 H and 1D 13 C scout spectra. Carefully define the Spectral Width (SW) to encompass all resonances with a 10% margin.

  • Causality: NUS reconstruction algorithms are highly sensitive to signals folding/aliasing from outside the spectral window. Defining exact boundaries prevents folded peaks from corrupting the sparsity assumption of the CS algorithm, acting as a strict internal control for the 2D matrix.

Step 3: Poisson-Gap Schedule Generation
  • Action: Set the NUS sampling amount (e.g., 25%) using a Poisson-gap distribution weighted toward early t1​ times.

  • Causality: Early t1​ points contain the highest signal intensity (before significant T2​ relaxation occurs). Weighting the sampling here maximizes the Signal-to-Noise Ratio (SNR), while the Poisson-gap distribution prevents the periodic sampling artifacts that arise from purely random schedules.

Step 4: Acquisition and Iterative Reconstruction
  • Action: Execute the NUS 2D experiment. Process the data using Iterative Soft Thresholding (IST).

  • Causality: IST iteratively transforms the data between the time and frequency domains, progressively lowering a threshold to lock in true peaks while discarding the pseudo-random noise generated by the missing t1​ points[2][4].

Step 5: Residual Validation (Self-Validation Check)
  • Action: Subtract the final reconstructed frequency-domain spectrum from the raw acquired data points.

  • Causality: The residual spectrum should contain only thermal noise. If structured peaks appear in the residual, the IST threshold was set too high, and real structural data was erroneously discarded. This mathematical verification ensures the absolute integrity of the structural elucidation.

Conclusion

For drug development professionals, the transition from Uniform Sampling to Non-Uniform Sampling in 2D NMR is a fundamental shift in analytical throughput and capability[3][5]. By decoupling spectral resolution from acquisition time, NUS allows chemists to obtain unambiguous structural confirmation of complex reaction products in a fraction of the time. When executed through a self-validating protocol, NUS maintains the rigorous data integrity required for pharmaceutical regulatory submissions while eliminating the traditional bottlenecks of structural elucidation.

References

  • Source: National Institutes of Health (NIH)
  • Non Uniform Sampling | NUS | 2D Correlation Experiments Source: JEOL USA URL
  • On the utility of non-uniformly sampled two-dimensional NMR spectra in the pharmaceutical industry Source: ResearchGate URL
  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL
  • Source: Royal Society of Chemistry (RSC)
  • The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL

Sources

Comparative

Efficacy comparison of catalysts for couplings with 3,4-Difluoro-2-isopropoxyphenylboronic acid

An Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Couplings with 3,4-Difluoro-2-isopropoxyphenylboronic Acid In the landscape of modern drug discovery and materials science, the synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Couplings with 3,4-Difluoro-2-isopropoxyphenylboronic Acid

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl scaffolds is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the formation of C-C bonds. However, the efficacy of this reaction is highly dependent on the judicious choice of catalyst, particularly when employing sterically hindered and electronically complex substrates such as 3,4-difluoro-2-isopropoxyphenylboronic acid. This guide provides a comprehensive comparison of catalyst systems, grounded in experimental insights, to empower researchers in navigating the challenges associated with this specific coupling partner.

The Challenge: Coupling of 3,4-Difluoro-2-isopropoxyphenylboronic Acid

The structure of 3,4-difluoro-2-isopropoxyphenylboronic acid presents a trifecta of challenges for the Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-isopropoxy group imposes significant steric bulk, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the transmetalation step.[3]

  • Protodeboronation: As with many polyfluorinated boronic acids, there is a risk of the competing protodeboronation side reaction, where the boronic acid reacts with water or other protic sources, leading to reduced yield.[1][4][5]

Overcoming these hurdles requires a catalyst system that is not only highly active but also promotes the desired coupling pathway over undesired side reactions.

Key Considerations for Catalyst Selection

The choice of an optimal catalyst system hinges on the interplay between the palladium precursor and the ancillary ligand.

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, the use of pre-catalysts, which are more stable and form the active Pd(0) species under reaction conditions, can be advantageous for challenging couplings.[4][6][7]

  • Phosphine Ligands: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium center.[8][9][10] For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands are often preferred. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[2] The bulkiness of the ligand also facilitates the reductive elimination step to release the biaryl product.[1]

Catalyst Systems: A Comparative Overview

While direct head-to-head comparative studies for the coupling of 3,4-difluoro-2-isopropoxyphenylboronic acid are scarce in the literature[5], we can extrapolate from data on similarly challenging substrates to predict catalyst efficacy. The following table summarizes the performance of various catalyst systems with sterically hindered and electron-deficient aryl boronic acids.

Catalyst System (Pd Precursor + Ligand)Aryl HalideAryl Boronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ + SPhos2-Chloro-m-xylene3-Hydroxyphenylboronic acidK₃PO₄Toluene/H₂O10094[2]
Pd(OAc)₂ + AmphosAryl BromideSterically Hindered Arylboronic AcidK₃PO₄Dioxane100High[1]
Pd(PPh₃)₄ / (t-Bu)PCy₂Hindered Aryl ChloridePhenylboronic Acid---up to 92[11]
XPhos PrecatalystAryl ChloridePolyfluorophenylboronic Acid--RT-40Excellent[4]
Pd-NHC ComplexBromoareneAryl Boronic AcidCs₂CO₃t-BuOH80Good to Quant.[12]

Analysis of Catalyst Performance:

  • Buchwald Ligands (SPhos, XPhos, Amphos): This class of bulky, electron-rich biaryl phosphine ligands is consistently a top performer for challenging Suzuki-Miyaura couplings.[2] SPhos, in particular, has demonstrated broad utility.[2] The use of XPhos-containing pre-catalysts has been shown to be highly effective for the coupling of unstable polyfluorophenyl boronic acids at or near room temperature.[4]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for sterically demanding couplings. Their strong σ-donating properties can enhance the catalytic activity.[12]

  • Traditional Phosphines (e.g., PPh₃): While widely used, traditional phosphine ligands may show lower efficacy for highly hindered substrates compared to the more specialized bulky phosphine ligands.[13]

Experimental Protocol: A General Procedure for Catalyst Screening

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3,4-difluoro-2-isopropoxyphenylboronic acid. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

Reaction Setup:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3,4-difluoro-2-isopropoxyphenylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.024 mmol, 2.4 mol%) in the reaction solvent (e.g., dioxane, 2 mL).

  • Stir the catalyst solution at room temperature for 10 minutes.

  • Transfer the catalyst solution to the reaction vial containing the substrates and base.

  • Seal the reaction vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues:

  • Low Yield:

    • Inefficient Oxidative Addition/Reductive Elimination: This is common with hindered substrates. Consider a bulkier ligand like SPhos or XPhos.[1][2]

    • Catalyst Deactivation: Ensure strictly inert conditions by using degassed solvents and an inert atmosphere (argon or nitrogen).[1]

    • Protodeboronation: Use anhydrous solvents and consider using a boronic ester instead of the free acid.[4]

  • Side Product Formation:

    • Dehalogenation: This can be suppressed by using bulky ligands and maintaining inert conditions.[1]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Catalyst Screening:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification A Weigh Aryl Halide, Boronic Acid, and Base C Combine Reagents and Catalyst Solution A->C B Prepare Catalyst Solution (Pd Precursor + Ligand) B->C D Heat and Stir (e.g., 100 °C, 12-24h) C->D E Reaction Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Characterize Product (NMR, MS) F->G H Optimal Conditions? G->H Evaluate Yield and Purity I Modify Conditions (Ligand, Base, Solvent, Temp) H->I No J Final Protocol H->J Yes I->A

Caption: Workflow for Suzuki-Miyaura catalyst screening.

Conclusion

The successful Suzuki-Miyaura coupling of 3,4-difluoro-2-isopropoxyphenylboronic acid is a challenging yet achievable goal. While a universally "best" catalyst remains to be identified through direct comparative studies, a rational approach to catalyst selection, focusing on bulky and electron-rich phosphine ligands such as SPhos and XPhos, provides a strong foundation for success. By understanding the inherent challenges posed by this substrate and employing a systematic approach to reaction optimization, researchers can effectively synthesize valuable biaryl compounds for a wide range of applications.

References

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. (URL: [Link])

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (URL: [Link])

  • Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates - PubMed. (URL: [Link])

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - ChemRxiv. (URL: [Link])

  • Yield Comparison of Catalysts for 3,4-Difluorophenylboronic Acid Coupling: A Review of Available D
  • Difluorophenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem. (URL: )
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (URL: [Link])

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (URL: [Link])

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (URL: [Link])

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a - ResearchGate. (URL: [Link])

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. (URL: [Link])

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling - University of Bristol Research Portal. (URL: [Link])

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (URL: [Link])

  • Catalysts for Suzuki–Miyaura Coupling Reaction - Semantic Scholar. (URL: [Link])

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (URL: [Link])

  • Activity of different catalysts in Suzuki-Miyaura coupling a | Download Table - ResearchGate. (URL: [Link])

Sources

Validation

Analysis of atropisomerism in biaryl products from 3,4-Difluoro-2-isopropoxyphenylboronic acid

Atropisomerism in Biaryl Drug Discovery: A Comparative Guide on 3,4-Difluoro-2-isopropoxyphenylboronic Acid As the pharmaceutical industry shifts toward more complex, three-dimensional molecular architectures, axial chir...

Author: BenchChem Technical Support Team. Date: March 2026

Atropisomerism in Biaryl Drug Discovery: A Comparative Guide on 3,4-Difluoro-2-isopropoxyphenylboronic Acid

As the pharmaceutical industry shifts toward more complex, three-dimensional molecular architectures, axial chirality (atropisomerism) has transitioned from a synthetic nuisance to a highly sought-after design feature [1]. By locking a molecule into a specific chiral conformation, drug developers can drastically improve target selectivity, enhance binding kinetics, and secure novel intellectual property[1,2].

This guide provides an in-depth comparative analysis of 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS 1451390-92-3) —a premium building block engineered for the synthesis of highly stable, Class 3 biaryl atropisomers.

Structural Rationale & Causality: Why This Specific Scaffold?

When designing a biaryl axis, the choice of ortho-substituents dictates the rotational barrier ( ΔG‡ ) and, consequently, the half-life of racemization ( t1/2​ ) [1].

  • The 2-Isopropoxy Effect (Steric Locking): Unlike a freely rotating 2-hydrogen or a slowly interconverting 2-methoxy group, the 2-isopropoxy (-OiPr) group provides massive steric bulk. The branching at the α -carbon of the isopropyl group creates severe steric clashes with the opposing aryl ring during rotation. This effectively "locks" the biaryl axis, pushing the molecule into the realm of stable, isolable enantiomers.

  • The 3,4-Difluoro Effect (Electronic & Buttressing): The fluorine atoms serve a dual purpose. First, they provide metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich phenyl ring. Second, and more importantly for atropisomerism, the fluorine at the 3-position exerts a buttressing effect . It sterically forces the 2-isopropoxy group closer to the biaryl C-C axis, further elevating the rotational barrier compared to a non-fluorinated analog.

  • Coupling Causality: The electron-withdrawing nature of the fluorine atoms makes the boronic acid slightly less nucleophilic. This requires specific catalytic conditions to drive the rate-limiting transmetalation step during Suzuki-Miyaura cross-coupling [3].

Comparative Performance Data

To objectively evaluate the performance of 3,4-Difluoro-2-isopropoxyphenylboronic acid, we must compare it against its structural analogs. The table below utilizes the LaPlante classification system, the industry standard for categorizing atropisomeric stability in drug discovery [1].

Boronic Acid AnalogSubstituent (C2)Substituent (C3, C4)Est. Rotational Barrier ( ΔG‡ )LaPlante ClassEst. Half-Life ( t1/2​ at 37 °C)Suzuki Coupling Efficiency
Analog A -H-F, -F< 15 kcal/molClass 1< 1 secondHigh (Standard Conditions)
Analog B -OMe-F, -F~22–24 kcal/molClass 2Minutes to DaysModerate
Target Product -OiPr -F, -F > 30 kcal/mol Class 3 > 4.5 Years Requires Optimization

Data Interpretation: While Analog A and B are easier to couple, they fail to provide stable axial chirality. Analog B (Class 2) is particularly dangerous in drug development, as it will slowly racemize on the shelf or in vivo, leading to variable pharmacokinetics. The Target Product guarantees a Class 3 profile, ensuring the atropisomers remain configurationally stable throughout the drug's lifecycle [1].

Self-Validating Experimental Protocols

To harness this building block, standard cross-coupling conditions will fail due to steric hindrance and potential protodeboronation. The following protocols are engineered as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a highly congested biaryl framework while suppressing competitive protodeboronation.

  • Preparation: In a rigorously dried Schlenk flask, combine 3,4-Difluoro-2-isopropoxyphenylboronic acid (1.5 equiv) and an ortho-substituted aryl bromide (1.0 equiv, e.g., 1-bromo-2-methylnaphthalene).

    • Causality: An excess of boronic acid is used to compensate for trace protodeboronation, a common side reaction for electron-deficient, ortho-substituted boronic acids [3].

  • Catalyst Loading: Add Pd(dppf)Cl2​ (5 mol%).

    • Causality: The bidentate dppf ligand possesses a large bite angle (99°), which physically crowds the palladium center. This crowding accelerates the reductive elimination step—often the bottleneck when forming sterically congested biaryls [3].

  • Base & Solvent: Add anhydrous K3​PO4​ (3.0 equiv) and a degassed mixture of Toluene/Water (4:1, 0.2 M).

    • Causality: K3​PO4​ is highly soluble in the aqueous phase and sufficiently basic to form the reactive boronate complex. The biphasic solvent system segregates the active Pd(0) species (organic phase) from the inorganic salts (aqueous phase), preventing catalyst poisoning and facilitating rapid transmetalation.

  • Execution: Heat the biphasic mixture at 100 °C under vigorous stirring (1000 rpm) for 16 hours. Cool, extract with EtOAc, and purify via flash chromatography.

Protocol B: Analytical Resolution & Kinetic Validation

Objective: Isolate the atropisomers and experimentally validate their LaPlante Class 3 status.

  • Chiral Resolution: Subject the racemic biaryl product to Chiral Supercritical Fluid Chromatography (SFC) using an amylose-based stationary phase (e.g., Chiralpak AD-H) with a CO2​ /MeOH isocratic gradient. Collect the (aR) and (aS) fractions and verify enantiomeric excess (ee > 99%).

  • Thermal Stress Test: Dissolve 10 mg of the pure (aR)-atropisomer in 1 mL of a high-boiling solvent (e.g., 1,2-dichlorobenzene).

  • Kinetic Sampling: Heat the solution to elevated temperatures (e.g., 120 °C, 140 °C, 160 °C). Withdraw 50 μ L aliquots at specific time intervals (e.g., 0, 30, 60, 120 minutes).

  • Data Extrapolation: Analyze the aliquots via chiral HPLC to measure the decay of the enantiomeric excess. Plot ln(eet​/ee0​) versus time to determine the rate constant ( krac​ ).

    • Causality: Because Class 3 atropisomers do not racemize at room temperature, we must use the Eyring equation ( ln(k/T) vs 1/T ) from high-temperature data to extrapolate the rotational barrier ( ΔG‡ ) and half-life at physiological temperature (37 °C).

Workflow Visualization

The following diagram maps the logical progression from raw building blocks to validated Class 3 atropisomeric drug candidates.

AtropisomerWorkflow BA 3,4-Difluoro-2-isopropoxyphenylboronic acid (Sterically Hindered Nucleophile) SM Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K3PO4, Toluene/H2O BA->SM AH Ortho-Substituted Aryl Halide (Electrophilic Partner) AH->SM Rac Racemic Biaryl (Rapid or Slow Interconversion) SM->Rac SFC Chiral SFC Resolution (Stationary Phase: Amylose/Cellulose) Rac->SFC Iso1 (aR)-Atropisomer SFC->Iso1 Iso2 (aS)-Atropisomer SFC->Iso2 Kin Thermal Racemization Kinetics (Determine ΔG‡ & t1/2) Iso1->Kin Class LaPlante Classification (Target: Class 3, t1/2 > 4.5 years) Kin->Class

Workflow for the synthesis, resolution, and kinetic evaluation of biaryl atropisomers.

References

  • LaPlante, S. R., Edwards, P. J., Fader, L. D., Jakalian, A., & Hucke, O. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022.[Link]

  • Smyth, J. E., et al. (2015). A Twist of Nature – The Significance of Atropisomers in Biological Systems. Chemical Society Reviews, 44(15), 5085-5102.[Link]

  • Zhang, W., Chen, C. H., Nagashima, T., & Curran, D. P. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(11), 1753-1755.[Link]

Comparative

Head-to-Head Comparison Guide: 3,4-Difluoro-2-isopropoxyphenylboronic Acid vs. Non-Fluorinated Analogues

As drug targets become increasingly complex, the strategic incorporation of fluorine into aryl building blocks has become a cornerstone of medicinal chemistry. However, this functionalization fundamentally alters the rea...

Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become increasingly complex, the strategic incorporation of fluorine into aryl building blocks has become a cornerstone of medicinal chemistry. However, this functionalization fundamentally alters the reactivity of the building block during synthesis.

In this guide, we objectively compare the synthetic performance and physicochemical properties of 3,4-difluoro-2-isopropoxyphenylboronic acid against its non-fluorinated counterpart, 2-isopropoxyphenylboronic acid . By analyzing the causality behind their divergent behaviors in palladium-catalyzed Suzuki-Miyaura cross-couplings, this guide provides drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize yields and prevent reagent degradation.

PART 1: Physicochemical & Electronic Profiling

The addition of two highly electronegative fluorine atoms at the 3- and 4-positions of the phenyl ring induces strong inductive electron withdrawal. This electronic shift directly impacts the boron atom's Lewis acidity, the stability of the carbon-boron (C-B) bond, and the molecule's overall pharmacological profile.

Comparative Data Summary
Property / Parameter3,4-Difluoro-2-isopropoxyphenylboronic acid2-Isopropoxyphenylboronic acid (Non-Fluorinated)Causality / Impact
Boron Lewis Acidity HighModerateFluorine withdraws electron density, making the boron atom more electrophilic and accelerating "ate" complex formation.
C-B Bond Stability Low (High risk of cleavage)High (Stable)Electron-deficient rings stabilize the aryl anion leaving group, drastically lowering the activation energy for hydrolytic cleavage.
Protodeboronation Risk Severe (>50% loss at 80°C in aq. NaOH)Minimal (<5% loss at 80°C in aq. NaOH)Dictates the choice of base and temperature during cross-coupling workflows.
Lipophilicity (LogP) HigherLowerFluorine increases lipophilicity, improving passive membrane permeability in drug candidates.
Metabolic Stability High (Blocks P450 oxidation)ModerateFluorine atoms block metabolically labile sites on the phenyl ring, extending the biological half-life.

PART 2: Mechanistic Pathways & Transmetalation Dynamics

To understand why fluorinated boronic acids often fail under standard coupling conditions, we must examine the transmetalation step. According to foundational studies by [1] and [2], transmetalation in aqueous basic media involves the formation of a reactive boronate "ate" complex.

Because 3,4-difluoro-2-isopropoxyphenylboronic acid is highly Lewis acidic, it rapidly forms the [Ar−B(OH)3​]− complex in the presence of a base. While this is a prerequisite for transferring the aryl group to the Palladium(II) center, the electron-withdrawing fluorines simultaneously weaken the C-B bond. If the transmetalation rate is slower than the rate of hydrolysis (often the case at elevated temperatures), the compound undergoes protodeboronation —an irreversible degradation pathway yielding 1,2-difluoro-3-isopropoxybenzene and boric acid.

MechanisticPathways A Ar-B(OH)2 (3,4-DiF-2-OiPr) B [Ar-B(OH)3]- 'Ate' Complex A->B Base (OH-) Fast C Transmetalation Product (Ar-Pd-L) B->C Pd(II) Catalyst Desired Pathway D Protodeboronation (Ar-H + B(OH)3) B->D H2O / Heat Degradation

Competing transmetalation and protodeboronation pathways for fluorinated boronic acids.

PART 3: Experimental Workflows & Protocol Optimization

To successfully utilize 3,4-difluoro-2-isopropoxyphenylboronic acid, the Suzuki-Miyaura protocol must be fundamentally redesigned to outcompete the protodeboronation pathway. Below are self-validating protocols comparing the standard approach (suitable for the non-fluorinated analogue) with the optimized approach required for the fluorinated analogue.

Protocol A: Standard Suzuki Coupling (For 2-Isopropoxyphenylboronic acid)

Non-fluorinated boronic acids are robust and tolerate harsh, high-temperature conditions.

  • Reagent Assembly: Combine 1.0 eq aryl halide, 1.2 eq 2-isopropoxyphenylboronic acid, and 5.0 mol% Pd(PPh3​)4​ in a reaction vessel.

  • Solvent & Base: Add a 3:1 mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ .

  • Reaction Execution: Degas the mixture with Argon for 10 minutes, then heat to 90°C for 12 hours.

  • Validation Check: Analyze via LC-MS. The system is validated if >95% conversion to the biaryl product is observed with negligible Ar-H byproduct.

Protocol B: Room-Temperature Suzuki Coupling (For 3,4-Difluoro-2-isopropoxyphenylboronic acid)

Fluorinated boronic acids require mild bases and highly active catalysts at room temperature to prevent degradation, as demonstrated by [3].

  • Catalyst Pre-activation: Combine 1.0 eq aryl halide, 1.2 eq 3,4-difluoro-2-isopropoxyphenylboronic acid, 1.0 mol% Pd(OAc)2​ , and 1.5 mol% Xantphos in a dry flask. Causality: Xantphos provides a highly active, sterically demanding Pd-complex that accelerates transmetalation at room temperature.

  • Solvent & Mild Base: Add a 2:1 mixture of THF and water, followed by 2.0 eq of N-methylmorpholine (NMM) or K3​PO4​ . Causality: Mild bases prevent the over-accumulation of the unstable "ate" complex, throttling the protodeboronation pathway.

  • Reaction Execution: Stir vigorously at 23°C (Room Temperature) for 5–7 hours. Do not apply heat.

  • Self-Validating IPC (In-Process Control): Withdraw a 10 µL aliquot at the 2-hour mark and quench in acetonitrile. Analyze via LC-MS at 230 nm.

    • Pass Condition: The ratio of cross-coupled biaryl product to the des-boro byproduct (1,2-difluoro-3-isopropoxybenzene) exceeds 20:1.

    • Fail Condition: If the des-boro byproduct exceeds 10% area, the system has failed validation. This indicates the base is too strong or the Pd-catalyst has poisoned (e.g., via copper contamination), allowing degradation to outpace transmetalation.

Workflow Start Initialize Suzuki Coupling (Fluorinated Boronic Acid) Check LC-MS IPC Check: High Ar-H Byproduct? Start->Check Yes Yes: Protodeboronation Dominates Check->Yes Aqueous NaOH, >80°C No No: Cross-Coupling Proceeds Check->No Optimized Conditions Opt1 Switch to Mild Base (e.g., K3PO4, NMM) Yes->Opt1 Opt2 Lower Temperature (Room Temp) Yes->Opt2 Opt3 Use Highly Active Pd (e.g., Pd(OAc)2/Xantphos) Yes->Opt3

Decision tree for mitigating protodeboronation in fluorinated boronic acids.

PART 4: Applications in Medicinal Chemistry

While the synthetic handling of 3,4-difluoro-2-isopropoxyphenylboronic acid is significantly more demanding than its non-fluorinated analogue, the pharmacological payoff justifies the effort.

In drug design, the 2-isopropoxy group serves as a bulky, lipophilic hydrogen-bond acceptor that can force a biaryl system into a specific, non-planar conformation. When combined with the 3,4-difluoro motif, researchers achieve a "Dual-Advantage":

  • Metabolic Shielding: The non-fluorinated 2-isopropoxyphenyl ring is highly susceptible to cytochrome P450-mediated oxidative metabolism at the electron-rich 3- and 4-positions. Fluorine substitution effectively blocks these metabolic hotspots.

  • Conformational Locking: The highly electronegative fluorine atoms can engage in intramolecular multipolar interactions (e.g., F···H or F···S interactions) with adjacent protein residues or within the molecule itself, locking the drug candidate into its bioactive conformation.

References

  • Carrow, B. P., & Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011, 133(7), 2116-2119. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. URL:[Link]

  • Schäfer, G., Fleischer, T., Ahmetovic, M., & Abele, S. "Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling." Organic Process Research & Development, 2020, 24(2), 228-234. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,4-Difluoro-2-isopropoxyphenylboronic Acid

As a Senior Application Scientist, my foremost priority is to empower our scientific community with the knowledge to conduct research that is not only groundbreaking but also fundamentally safe and environmentally respon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my foremost priority is to empower our scientific community with the knowledge to conduct research that is not only groundbreaking but also fundamentally safe and environmentally responsible. The proper management of chemical waste is a non-negotiable cornerstone of this principle. This guide provides an in-depth, procedural framework for the safe disposal of 3,4-Difluoro-2-isopropoxyphenylboronic acid, a valued reagent in modern drug discovery and organic synthesis. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to ensure a deep, actionable understanding for researchers, scientists, and drug development professionals.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of a chemical is the first step in managing its lifecycle safely. 3,4-Difluoro-2-isopropoxyphenylboronic acid, like many substituted arylboronic acids, possesses a specific risk profile that dictates its handling and disposal requirements. The primary hazards, compiled from safety data sheets (SDS), necessitate that this compound be treated as a regulated hazardous substance at all times.[1][2]

Hazard ClassificationDescriptionRecommended Precaution
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]Avoid ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[1][3][4]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][5][6]Avoid all skin contact. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][7]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.[1][2][5][6]Wear safety goggles or a face shield. Ensure eyewash stations are readily accessible.[2][7]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1][2]Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust inhalation.[7][8]

The foundational principle for disposal is straightforward: 3,4-Difluoro-2-isopropoxyphenylboronic acid and any materials contaminated with it must be disposed of as hazardous chemical waste through a licensed and certified service provider. [1][3][9][10] Ad-hoc disposal, such as drain disposal or mixing with regular trash, is a violation of regulatory standards and poses a significant risk to human health and the environment.[8][11]

On-Site Waste Management: A Step-by-Step Protocol

The following protocol details the systematic procedure for managing waste containing 3,4-Difluoro-2-isopropoxyphenylboronic acid from the point of generation to its final collection.

The principle of waste segregation is critical for both safety and compliance. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.

  • Action: Collect waste 3,4-Difluoro-2-isopropoxyphenylboronic acid in a designated hazardous waste container.

  • Causality: As a fluorinated organic compound, this is classified as halogenated organic waste .[12] It must be segregated from non-halogenated waste streams. Co-mingling can lead to improper disposal pathways and potential environmental contamination.[12] Furthermore, boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases; segregation prevents potentially hazardous reactions within the waste container.[3][8]

Proper containerization is your primary defense against leaks, spills, and exposure.

  • Action: Select a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, tight-fitting lid.[7][12][13] Affix a "HAZARDOUS WASTE" label to the container.

  • Labeling Requirements: The label must, at a minimum, include:

    • The words "Hazardous Waste".[7][14]

    • The full chemical name: "3,4-Difluoro-2-isopropoxyphenylboronic acid". Avoid abbreviations or formulas.[7][14]

    • A clear list of all components and their approximate concentrations if it is a solution.[7][12]

    • The primary hazard(s) associated with the waste (e.g., "Irritant," "Toxic").

  • Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and associated risks. It is also a strict requirement for waste collection by EHS professionals and is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9][15][16]

Waste must be stored safely in the laboratory at or near the point of generation prior to collection.

  • Action: Keep the waste container closed at all times except when adding waste.[12] Store the container in a designated, well-ventilated satellite accumulation area (SAA). The SAA should feature secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[12]

  • Causality: Keeping the container sealed prevents the release of vapors and protects the contents from moisture, as many boronic acids are hygroscopic.[3][17] Secondary containment is a critical safety measure to contain spills and prevent wider contamination of the laboratory.

The final step is to ensure the waste is transferred to a licensed professional for proper treatment and disposal.

  • Action: Once the container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[9][10][18]

  • Documentation: Complete all required waste manifest forms with accurate and complete information before the scheduled collection.[10]

  • Causality: Certified disposal services have the necessary permits, expertise, and equipment to manage and dispose of hazardous waste in compliance with all federal, state, and local environmental regulations.[9][19]

Procedural Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe management and disposal of 3,4-Difluoro-2-isopropoxyphenylboronic acid waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal A Wear Full PPE (Goggles, Gloves, Lab Coat) B Handle in Fume Hood A->B C Waste Generated (Solid, Liquid, or Contaminated Material) B->C D Isolate as Halogenated Organic Waste C->D E Use Designated, Labeled Hazardous Waste Container D->E F Store in Secondary Containment (SAA) E->F G Keep Container Securely Closed F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS or Certified Waste Vendor H->I Yes J Complete Waste Manifest & Await Pickup I->J

Caption: Workflow for the safe disposal of 3,4-Difluoro-2-isopropoxyphenylboronic acid.

Protocols for Ancillary Materials

Empty containers that previously held 3,4-Difluoro-2-isopropoxyphenylboronic acid are not considered regular trash until properly decontaminated.[12][18]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[18]

  • Collect Rinsate: Each rinse must be collected and transferred into your designated halogenated hazardous waste container.[8][20] This rinsate is considered hazardous.

  • Air Dry: Allow the triple-rinsed container to air-dry completely in the back of the fume hood.[18]

  • Final Disposal: Once completely free of chemical residue, deface the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory glass or plastic.[8]

In the event of a spill, a prompt and correct response is critical to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.[8][10]

  • Secure the Area: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.[10]

  • Containment: For small, manageable spills, prevent the material from entering drains.[10]

  • Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8][10] Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[10]

A Note on Chemical Inactivation

While some general protocols for weak acids suggest neutralization, this is not recommended for complex arylboronic acids without explicit, prior approval from your EHS department.[7][10] However, for certain applications like cleaning residual material, converting the boronic acid to its more water-soluble boronate salt may be a permissible pre-treatment step.[20]

  • Concept: Slowly adding the boronic acid waste to a dilute basic solution (e.g., 1M Sodium Hydroxide) with stirring can convert it to the corresponding boronate salt.[20]

  • Crucial Caveat: This procedure does not render the waste non-hazardous. The resulting aqueous solution containing the boronate salt must be collected, labeled, and disposed of as hazardous aqueous waste.[20] This method should only be considered after a full risk assessment and with EHS approval.

By adhering to these rigorous, well-understood procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research. When in doubt, the most prudent action is always to consult your institution's EHS department.

References

  • Safe Chemical Waste Disposal Best Practices & Regulations . (2025, February 11). ACTenviro. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS) . The University of Texas at Austin. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . Lion Technology Inc.[Link]

  • How To Safely Dispose of Boric Acid . (2025, July 15). Lab Alley. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Waste, Chemical, and Cleanup Enforcement . (2025, April 15). US EPA. [Link]

  • Safety Data Sheet: Phenylboronic acid . Carl ROTH. [Link]

  • Safety Data Sheet - 2,4-Difluoro-5-propoxyphenylboronic acid . Aaron Chemicals. [Link]

  • Arylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]

  • Advisory 7.3 - Hazardous Chemical Waste Management . University of Cincinnati EH&S. [Link]

  • Boron Trifluoride Standard Operating Procedure . Purdue University. [Link]

  • Safety Data Sheet: Boric acid . Carl ROTH. [Link]

  • Neutralization/Deactivation/Recovery . Princeton University EHS. [Link]

  • How to Dispose of Used Acid: A Safe and Responsible Guide . (2024, October 1). Greenflow. [Link]

  • Safety data sheet - Lupro-Cid® . BASF. [Link]

  • Waste Disposal Procedures for Laboratories . Columbia University EHS. [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Difluoro-2-isopropoxyphenylboronic acid

Comprehensive Safety and Operational Guide: Handling 3,4-Difluoro-2-isopropoxyphenylboronic Acid As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3,4-Difluoro-2-isopropoxyphenylboronic Acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with the critical safety, handling, and logistical frameworks required for working with 3,4-Difluoro-2-isopropoxyphenylboronic acid. This guide moves beyond basic safety data by explaining the chemical causality behind each hazard and establishing self-validating experimental workflows to ensure absolute laboratory safety.

Chemical Identity & Mechanistic Hazard Assessment

To handle a chemical safely, one must first understand the molecular mechanisms that drive its reactivity and toxicity. 3,4-Difluoro-2-isopropoxyphenylboronic acid is a highly functionalized organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions.

Quantitative Data & Operational Impact

Property Value Causality / Operational Impact
CAS Number 1451390-92-3[1] Unique identifier for inventory tracking and safety verification.
Molecular Weight 215.99 g/mol [1] Utilized for precise stoichiometric calculations in cross-coupling.
Formula C9H11BF2O3[1] The presence of fluorine dictates routing to halogenated waste streams.

| Storage Temp | 2-8°C (Sealed, Dry)[1] | Prevents thermal degradation and atmospheric moisture absorption. |

The Causality of Boronic Acid Hazards: The primary hazard of this compound stems from the sp2-hybridized boron atom, which possesses an empty p-orbital. This structural feature renders the molecule a potent Lewis acid. In biological systems, this empty p-orbital can undergo nucleophilic attack by 1,2- and 1,3-cis-diols—structures ubiquitous in human carbohydrates and glycoproteins—forming reversible covalent diester bonds[2]. Systemic exposure can therefore disrupt cellular function.

Furthermore, boronic acids are susceptible to oxidative deboronation by reactive oxygen species (ROS), which converts the boronic acid into a phenol and boric acid[3]. The addition of electron-withdrawing fluorine atoms at the 3 and 4 positions increases the Lewis acidity of the boron center, while the bulky isopropoxy group significantly enhances the molecule's lipophilicity. This increased lipophilicity facilitates rapid dermal penetration if skin contact occurs, necessitating strict barrier protection.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory. Every choice is dictated by the specific physicochemical properties of the fluorinated boronic acid.

PPE CategorySpecificationCausality (Why it is required)
Eye Protection EN 166 / NIOSH approved tight-fitting safety gogglesProtects ocular mucosa from fine, Lewis-acidic organoboron dust which can cause severe irritation[4].
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust chemical barrier against lipophilic fluorinated aromatic compounds.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents dermal exposure; the lipophilic isopropoxy group enhances the risk of skin absorption.
Respiratory N95 / FFP2 Particulate RespiratorMandatory only if handling the dry powder outside a certified fume hood to prevent inhalation of reactive dust[5].

Self-Validating Operational Workflows

To ensure trustworthiness and safety, every protocol described below is a self-validating system . This means each critical step includes a built-in verification action to confirm the procedure is functioning as intended before proceeding.

Protocol A: Safe Weighing and Transfer (Powder Handling)

Organoboron powders are often fine and prone to static cling, leading to dangerous aerosolization.

  • Fume Hood Validation: Before opening the chemical container, tape a small strip of tissue paper to the bottom of the fume hood sash.

    • Validation: Observe an inward flutter of the tissue, confirming negative pressure and adequate face velocity (0.4–0.6 m/s).

  • PPE Verification: Don nitrile gloves.

    • Validation: Perform a manual inflation test (trap air in the glove and squeeze) to confirm the absence of micro-punctures before handling the chemical.

  • Static-Free Weighing: Use an anti-static polymeric weighing boat and a grounded stainless-steel spatula.

    • Causality: Grounding prevents the buildup of static electricity, which would otherwise cause the lipophilic powder to repel and aerosolize into the user's breathing zone.

  • Quantitative Transfer: Place the weighed powder into a reaction vial and seal it inside the fume hood.

    • Validation: Weigh the sealed vial before and after transferring it to the reaction station to confirm zero mass loss to the laboratory environment.

Protocol B: Reaction Setup (Inert Atmosphere)

Because boronic acids are vulnerable to oxidative deboronation[3], reactions must be set up under strictly inert conditions.

  • Flask Preparation: Transfer the sealed vial containing the 3,4-Difluoro-2-isopropoxyphenylboronic acid into an oven-dried Schlenk flask.

  • Atmospheric Purge: Connect the flask to a Schlenk line and purge with high-purity Argon or Nitrogen for 15 minutes.

    • Validation: Observe the oil bubbler on the Schlenk line. A continuous, steady outward bubbling confirms positive internal pressure and validates the absolute absence of atmospheric oxygen leaks.

  • Solvent Addition: Add degassed solvents directly through a rubber septum using a flushed syringe.

Spill Response and Disposal Protocols

In the event of a powder spill, immediate and calculated action is required to prevent airborne contamination.

Step-by-Step Spill Response:

  • Isolate and Suppress: Do NOT dry sweep the powder.

    • Causality: Dry sweeping generates inhalable dust, maximizing respiratory exposure to the reactive boronic moiety[4].

  • Wet Wipe Protocol: Dampen a disposable absorbent pad with a compatible solvent (e.g., isopropanol or water).

    • Validation: Gently press the damp pad onto the spill. The powder should immediately adhere to the pad without pluming into the air.

  • Inward Cleaning: Wipe the spill from the outer perimeter toward the center to prevent spreading the lipophilic compound across the benchtop.

  • Disposal: Place all contaminated pads, gloves, and weighing boats into a designated, sealable hazardous waste bag.

    • Causality: Because the molecule contains fluorine atoms, it must be strictly segregated into Halogenated Solid Waste streams to comply with environmental incineration regulations.

Workflow Visualization

G Start 1. Fume Hood & PPE Verification Weighing 2. Anti-Static Powder Weighing Start->Weighing Transfer 3. Secondary Container Transfer Weighing->Transfer Reaction 4. Inert Atmosphere Reaction Setup Transfer->Reaction Spill Spill Occurs? Reaction->Spill CleanUp Wet Wipe Protocol (Dust Suppression) Spill->CleanUp Yes Disposal Halogenated Organoboron Waste Disposal Spill->Disposal No CleanUp->Disposal

Workflow for the safe handling, reaction setup, and spill response of fluorinated boronic acids.

References

  • ChemScene. "1451390-92-3 | 3,4-Difluoro-2-isopropoxyphenylboronic acid".
  • Taylor & Francis. "Diversity of Mechanisms for Boron Toxicity in Mammals".
  • Fisher Scientific. "SAFETY DATA SHEET: 5-Formylfuran-2-boronic acid".
  • CDH Fine Chemical. "PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET".
  • PNAS. "Boronic acid with high oxidative stability and utility in biological contexts".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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